molecular formula C5H6BCl2NO2 B1421260 (4-Chloropyridin-3-yl)boronic acid hydrochloride CAS No. 1072945-69-7

(4-Chloropyridin-3-yl)boronic acid hydrochloride

Cat. No.: B1421260
CAS No.: 1072945-69-7
M. Wt: 193.82 g/mol
InChI Key: AYQLYGOQLKWDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloropyridin-3-yl)boronic acid hydrochloride (CAS 1072945-69-7) is a versatile heterocyclic building block critical for pharmaceutical research and discovery. This compound belongs to the important class of boronic acids, which are prized in medicinal chemistry for their stability, low toxicity, and unique physicochemical properties that often improve the bioavailability of bioactive molecules . As an aryl boronic acid, this compound serves primarily as a key intermediate in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in drug discovery pipelines . The molecular structure incorporates both a boronic acid group and a chlorine substituent on the pyridine ring, providing two distinct sites for chemical modification and enabling diverse synthetic applications. Research Applications: This building block is valuable for constructing molecular architectures with potential biological activity. The strategic incorporation of both chlorine and boronic acid functional groups on the pyridine ring makes it particularly useful for creating targeted compounds in medicinal chemistry campaigns. Boronic acid analogs have demonstrated various therapeutic applications including anticancer, antibacterial, and antiviral activities in research settings . Handling and Storage: For optimal stability, this compound should be stored in an inert atmosphere at freezer temperatures (-20°C) . It requires cold-chain transportation and handling in a well-ventilated place with appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive handling instructions. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chloropyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQLYGOQLKWDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)Cl)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674412
Record name (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-69-7
Record name (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-3-boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)boronic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the . This crucial building block is instrumental in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry. Our focus is on a robust and scalable synthetic strategy, elucidating the critical parameters and chemical principles that ensure a successful and reproducible outcome.

Strategic Overview: The Importance of a Controlled Approach

(4-Chloropyridin-3-yl)boronic acid is a highly valuable reagent for introducing the 4-chloropyridin-3-yl moiety into target molecules, a common scaffold in pharmacologically active compounds. The synthesis of pyridinylboronic acids can be approached through several methods, including palladium-catalyzed borylation and directed ortho-metalation (DoM).[1] However, for this specific isomer, the most reliable and widely adopted strategy is a halogen-metal exchange followed by borylation. This method offers high regioselectivity and good yields when executed with precision.

The core of this process is the lithiation-borylation reaction sequence.[2][3] This involves the generation of a highly reactive organolithium intermediate from a dihalopyridine precursor, which is then "trapped" with a borate ester to form the carbon-boron bond.[4] The success of this synthesis hinges on rigorous control over reaction conditions, particularly temperature and the exclusion of atmospheric moisture and oxygen.

The Premier Synthetic Pathway: Regioselective Lithiation-Borylation

The chosen pathway commences with 3,4-dichloropyridine. The central challenge and key to success is achieving regioselective metal-halogen exchange at the C-3 position, leaving the C-4 chlorine atom intact for future functionalization.

The Principle of Regioselectivity

The lithiation of a dihalopyridine is not random. The electronic properties of the pyridine ring and the halogens direct the organolithium reagent. In the case of 3,4-dichloropyridine, the lithium-halogen exchange occurs preferentially at the C-3 position. This is primarily because the inductive effect of the ring nitrogen makes the C-3 proton (and by extension, the C-3 position after halogenation) more acidic and thus more susceptible to metalation than the C-4 position. The reaction is kinetically controlled, and at the extremely low temperatures employed, the formation of the 3-lithio intermediate is overwhelmingly favored.

Visualizing the Synthetic Workflow

The entire process, from starting material to the final hydrochloride salt, can be visualized as a multi-step workflow. Each step is critical for setting up the subsequent transformation.

Synthesis_Workflow Start 3,4-Dichloropyridine in Anhydrous THF Lithiation Lithiation (n-BuLi, -78 °C) Start->Lithiation Intermediate1 Intermediate: 4-Chloro-3-lithiopyridine Lithiation->Intermediate1 Borylation Borylation (Triisopropyl Borate) Intermediate1->Borylation Intermediate2 Intermediate: Diisopropyl (4-chloropyridin-3-yl)boronate Borylation->Intermediate2 Hydrolysis Acidic Hydrolysis & Salt Formation (aq. HCl) Intermediate2->Hydrolysis Product (4-Chloropyridin-3-yl)boronic acid hydrochloride Hydrolysis->Product

Caption: Workflow of the lithiation-borylation synthesis.

In-Depth Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described conditions and checkpoints is crucial for achieving the desired outcome.

Materials and Equipment
Reagent/Material Grade/Specification Supplier Example Notes
3,4-Dichloropyridine≥98%Sigma-Aldrich, Alfa AesarStore in a desiccator.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich, Acros OrganicsHighly reactive; handle under inert gas. Titrate before use for accuracy.
Triisopropyl borate≥98%Sigma-Aldrich, TCIDistill before use for best results. Store under nitrogen.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics (AcroSeal), Sigma-AldrichUse from a freshly opened bottle or dried over sodium/benzophenone.
Hydrochloric Acid (HCl)2 M aqueous solutionFisher ScientificStandard laboratory grade.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
HexanesAnhydrousFisher ScientificFor washing/trituration.
Equipment Specification
Three-necked round-bottom flaskSized appropriately for the scale
Dropping funnelFor controlled addition of reagents
Low-temperature thermometerTo monitor internal reaction temperature
Magnetic stirrer and stir bar
Inert gas line (Nitrogen/Argon)With bubbler/manifold
Dry ice/acetone bathFor achieving -78 °C
Step-by-Step Methodology

Step 1: Reaction Setup and Inerting

  • Assemble the three-necked flask, equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Flame-dry the entire glass apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Initial Cooling and Reagent Preparation

  • To the reaction flask, add 3,4-dichloropyridine (1.0 eq).

  • Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir vigorously.

Step 3: Lithiation (The Critical Step)

  • Charge the dropping funnel with n-butyllithium (1.05 eq, 2.5 M in hexanes) via cannula or syringe.

  • Add the n-BuLi solution dropwise to the stirred pyridine solution over 30-60 minutes. Crucial: Maintain the internal temperature below -70 °C at all times.[4] A slight exotherm may be observed.

  • After the addition is complete, allow the resulting dark-colored mixture to stir at -78 °C for an additional 30 minutes to ensure complete lithium-halogen exchange.

Step 4: Borylation (Trapping the Intermediate)

  • Add triisopropyl borate (1.1 eq) to the reaction mixture dropwise via syringe, again ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2-3 hours.

Step 5: Hydrolysis and Product Isolation

  • Once at room temperature, cool the reaction mixture in an ice bath to 0 °C.

  • Slowly and carefully quench the reaction by adding 2 M aqueous HCl (approx. 3-4 eq). This step is exothermic. The addition should be controlled to keep the temperature below 20 °C. This hydrolyzes the borate ester and forms the hydrochloride salt of the product.[5]

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (2x) to remove any unreacted starting material and organic byproducts. Discard the organic layers.

  • The aqueous layer now contains the desired product. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the aqueous layer can be concentrated under reduced pressure.

  • Wash the isolated solid with cold diethyl ether or hexanes to remove residual impurities.

  • Dry the resulting white to off-white solid under high vacuum to yield this compound.

Scientific Integrity: Causality and Validation

  • Expertise in Action - The "Why": The choice of n-BuLi over other bases like LDA (Lithium diisopropylamide) is deliberate. While LDA is excellent for deprotonation, n-BuLi is superior for the required lithium-halogen exchange at these low temperatures.[1] The use of an "in situ quench" — adding the n-BuLi to a mixture of the halide and borate ester — can sometimes improve yields by trapping the unstable lithiated intermediate the instant it forms, minimizing side reactions.[5][6]

  • Trustworthiness Through Self-Validation: The final product's identity and purity must be confirmed rigorously.

    • ¹H NMR Spectroscopy: To confirm the structure, showing characteristic peaks for the pyridine ring protons and the boronic acid hydroxyl groups.

    • Mass Spectrometry: To verify the molecular weight of the parent compound.

    • Melting Point: A sharp melting point is indicative of high purity.

    • Boronic Acid Dehydration: Be aware that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon drying.[5] This may be observed in characterization data but does not typically impede reactivity in subsequent coupling reactions. Recrystallization from water can often regenerate the monomeric boronic acid.[7]

Quantitative Data Summary

Parameter Typical Value / Observation
Starting Material 3,4-Dichloropyridine
Key Reagents n-Butyllithium, Triisopropyl borate
Reaction Temperature -78 °C (Lithiation/Borylation)
Typical Yield 65-80%
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ (ppm): ~8.6 (s, 1H), ~8.5 (d, 1H), ~7.6 (d, 1H), ~3.5 (br s, B(OH)₂)
Storage Store under inert gas, refrigerated, and protected from moisture.

References

Structure Elucidation of (4-Chloropyridin-3-yl)boronic acid hydrochloride: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its utility stems from the orthogonal reactivity of the chloro- and boronic acid functionalities on the pyridine scaffold. The hydrochloride salt form enhances stability and modulates solubility. An unambiguous confirmation of its molecular structure is paramount for ensuring reaction success, purity of final products, and reproducibility in research and development. This guide provides an in-depth, experience-driven walkthrough of the synergistic analytical techniques required for the complete structural elucidation of this compound, emphasizing not just the 'how' but the critical 'why' behind each methodological choice.

Foundational Strategy: A Triad of Spectroscopic Verification

The structural confirmation of a molecule like this compound cannot rely on a single analytical technique. Instead, we employ a self-validating triad of methods: Nuclear Magnetic Resonance (NMR) spectroscopy to map the covalent framework (C-H-B backbone), Mass Spectrometry (MS) to confirm the elemental composition and molecular weight, and, when feasible, X-ray Crystallography for absolute spatial confirmation. This multi-pronged approach ensures the highest level of scientific integrity, leaving no ambiguity in the final structural assignment.

G cluster_0 Elucidation Workflow Compound (4-Chloropyridin-3-yl)boronic acid HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Compound->NMR Connectivity & Environment MS Mass Spectrometry (ESI-MS) Compound->MS Molecular Weight & Formula Xray X-ray Crystallography (Optional, Definitive) Compound->Xray 3D Solid-State Structure Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H, ¹³C, and ¹¹B nuclei. For a hydrophilic and potentially acidic compound like this hydrochloride salt, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it effectively solubilizes the salt and is less prone to proton exchange with the boronic acid (B(OH)₂) and pyridinium (N-H) protons compared to protic solvents like D₂O or CD₃OD.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum at 25 °C using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

  • ¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a proton-decoupled ¹¹B spectrum. It is advisable to use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[4]

Data Interpretation

The combined data from these three experiments provide a comprehensive picture of the molecule's structure.

Caption: Molecular Structure of the target compound.

¹H NMR Spectroscopy: The proton spectrum is expected to reveal three distinct aromatic signals and broader, exchangeable proton signals. The protonation of the pyridine nitrogen by HCl results in significant downfield shifts for all ring protons compared to the free base.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Rationale
H-2~8.9 - 9.1Singlet (or narrow doublet)Adjacent to the electron-withdrawing protonated nitrogen.
H-6~8.7 - 8.9DoubletOrtho to the protonated nitrogen.
H-5~7.8 - 8.0DoubletInfluenced by adjacent chloro and meta-nitrogen.
B(OH)₂~8.0 - 8.5Broad SingletExchangeable acidic protons.[3]
N-H (pyridinium)>14.0Very Broad SingletHighly deshielded acidic proton from HCl.

¹³C NMR Spectroscopy: The ¹³C spectrum will show five signals for the pyridine ring carbons. The carbon directly attached to the boron atom (C3) may exhibit broadening due to quadrupolar relaxation of the attached ¹¹B nucleus.[5]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Rationale
C-2~148 - 152Adjacent to protonated nitrogen.
C-6~145 - 148Ortho to protonated nitrogen.
C-4~140 - 143Attached to electronegative chlorine.
C-5~125 - 128Standard aromatic carbon.
C-3~130 - 135 (may be broad)ipso-carbon attached to boron; often difficult to detect.[5]

¹¹B NMR Spectroscopy: This experiment directly probes the boron center. For a tricoordinate arylboronic acid, a single signal is expected.[6]

Nucleus Predicted Chemical Shift (δ, ppm) Key Rationale
¹¹B~28 - 33Characteristic range for trigonal planar Ar-B(OH)₂ species.[5][6][7]

Mass Spectrometry (MS): Elemental and Isotopic Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight and, by extension, the elemental formula. Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for analyzing polar, pre-charged, or salt-like molecules, minimizing fragmentation and preserving the molecular ion.[8]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid to promote ionization.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-ToF, for high-resolution data).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule of the free base, [C₅H₅BClNO₂ + H]⁺.

Data Interpretation

The key to interpreting the mass spectrum lies in identifying the molecular ion peak and its unique isotopic signature. Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%), while chlorine has ¹⁵Cl (~75%) and ³⁷Cl (~25%).[9] This results in a distinctive cluster of peaks for the molecular ion.

Ion Species Isotopes Calculated m/z Expected Relative Intensity
[M+H]⁺¹¹B, ³⁵Cl158.0175100% (Base Peak)
[M+H]⁺¹⁰B, ³⁵Cl157.0208~25%
[M+H]⁺¹¹B, ³⁷Cl160.0145~32%
[M+H]⁺¹⁰B, ³⁷Cl159.0178~8%

Note: "M" refers to the neutral free base C₅H₅BClNO₂.

The observation of this specific isotopic pattern provides extremely high confidence in the assigned elemental formula, corroborating the NMR data.

X-ray Crystallography: The Unambiguous Proof

While NMR and MS provide conclusive evidence for the structure in most cases, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[10] It can reveal detailed information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding network between the boronic acid, the pyridinium ion, and the chloride anion.[11]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is the most challenging step. It involves dissolving the compound in a minimal amount of a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using vapor diffusion techniques to induce crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and then irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is collected and processed to solve and refine the crystal structure, yielding a final 3D model of the molecule.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. ¹H, ¹³C, and ¹¹B NMR spectroscopy collectively map the molecular skeleton and define the chemical environment of each atom. High-resolution mass spectrometry validates the elemental composition through precise mass measurement and its characteristic isotopic signature. Finally, X-ray crystallography, when achievable, provides an indisputable 3D model. By integrating the data from these complementary techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Pictilisib (CAS Number: 1072945-69-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1072945-69-7, widely known in the scientific community as Pictilisib, and also referred to by its development codes GDC-0941 and GNE-0941. As a potent, orally bioavailable inhibitor of class I phosphoinositide 3-kinases (PI3Ks), understanding its fundamental chemical and physical characteristics is paramount for researchers in drug discovery and development.[1][2][3] This document is designed to be a practical resource, consolidating essential data and methodologies to facilitate further investigation and application of this significant molecule.

Chemical Identity and Structure

A thorough understanding of a compound's identity is the foundation of any scientific investigation. Pictilisib is a complex heterocyclic molecule with the systematic IUPAC name 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine.[4]

Caption: Chemical structure of Pictilisib (GDC-0941).

The empirical formula of Pictilisib is C₂₃H₂₇N₇O₃S₂.[4] This composition gives it a molecular weight of approximately 513.6 g/mol .[5]

Core Physicochemical Properties

A summary of the key physicochemical properties of Pictilisib is presented in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₇N₇O₃S₂[4]
Molecular Weight 513.6 g/mol [5]
Appearance White to light yellow solid[6]
Melting Point Not experimentally determined in reviewed literature.
Boiling Point Not applicable; likely to decompose at high temperatures.
LogP (experimental) 1.96 ± 0.05[7]
pKa Not experimentally determined in reviewed literature.
UV/Vis λmax 213, 260, 319 nm[4]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Pictilisib exhibits a varied solubility profile across different solvents, a key consideration for its handling and administration in research settings.

SolventSolubilitySource(s)
DMSO ≥100 mg/mL (194.69 mM)[3]
Ethanol Insoluble[8]
Water Insoluble[8]
DMF 25 mg/ml[4]
DMSO:PBS (pH 7.2) (1:5) 0.15 mg/ml[4]

The poor aqueous solubility of Pictilisib necessitates the use of organic solvents like DMSO for the preparation of stock solutions in most experimental settings.[3][8] For aqueous-based assays, a common practice is to first dissolve the compound in DMSO and then dilute it into the aqueous buffer, although this can lead to precipitation at higher concentrations.

Stability and Storage

Proper storage is crucial to maintain the integrity of Pictilisib. The solid form is stable for at least three years when stored at -20°C.[9] Stock solutions in DMSO can be stored at -20°C for several months.[3] It is important to note that aqueous solutions of Pictilisib are not stable and should be prepared fresh for immediate use.

Spectral Data for Characterization

Spectroscopic data is fundamental for the verification of a compound's identity and purity.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of Pictilisib. The electrospray ionization (ESI) mass spectrum shows a prominent peak at m/z 514, corresponding to the protonated molecule [M+H]⁺.[1] This is consistent with the calculated molecular weight of 513.6 g/mol . Further fragmentation analysis can provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of Pictilisib in CDCl₃ shows characteristic peaks that correspond to the different protons in the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.10 (s, br, 1H), 9.02 (s, 1H), 8.28 (d, J = 7.5 Hz, 1H), 7.60 (d, J = 8.3 Hz, 1H), 7.51 (t, J = 7.2 Hz, 1H), 7.41 (s, 1H), 4.08-4.12 (m, 4H), 3.89-3.93 (m, 4H), 3.89 (s, 2H), 3.29-3.33 (m, 4H), 2.81 (s, 3H), 2.67-2.71 (m, 4H).[1]

A detailed interpretation of the spectrum, including ¹³C NMR data, is essential for unambiguous structural assignment and is often provided in supplementary information of discovery articles.[7]

Experimental Protocols for Physicochemical Property Determination

For researchers who need to independently verify or determine the physicochemical properties of Pictilisib or its analogs, the following established protocols are recommended.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

MeltingPoint_Workflow A Sample Preparation (Dry, finely powdered solid) B Capillary Tube Loading (2-3 mm height) A->B C Instrument Setup (Set start temp & ramp rate) B->C D Heating & Observation (Record onset and clear points) C->D E Data Recording (Report melting range) D->E

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: Ensure the Pictilisib sample is completely dry and in a fine powder form.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus. Set the starting temperature to approximately 10-15°C below the expected melting point and a heating rate of 1-2°C per minute for accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

  • Reporting: The melting point is reported as a range from the onset to the clear point.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is critical for understanding a drug's behavior at different physiological pH values.

pKa_Workflow A Prepare Buffer Solutions (Range of pH values) B Prepare Sample Solutions (Constant concentration in each buffer) A->B C Acquire UV-Vis Spectra (For each pH) B->C D Data Analysis (Plot Absorbance vs. pH) C->D E pKa Determination (Inflection point of the curve) D->E

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range that is expected to include the pKa of Pictilisib.

  • Sample Preparation: Prepare solutions of Pictilisib at a constant concentration in each of the buffer solutions.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample solution.

  • Data Plotting: At a wavelength where the absorbance changes significantly with pH, plot the absorbance values against the corresponding pH of the buffer solutions.

  • pKa Calculation: The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP_Workflow A Phase Saturation (Pre-saturate octanol and water) B Sample Partitioning (Dissolve sample and shake) A->B C Phase Separation (Centrifuge to separate layers) B->C D Concentration Analysis (Measure concentration in each phase) C->D E LogP Calculation (Log of the concentration ratio) D->E

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4) with n-octanol.

  • Partitioning: Dissolve a known amount of Pictilisib in a mixture of the pre-saturated n-octanol and aqueous phases. Shake the mixture vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Accurately measure the concentration of Pictilisib in both the n-octanol and aqueous phases using a suitable analytical technique such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of Pictilisib (CAS 1072945-69-7). The data and protocols presented herein are intended to support the ongoing research and development efforts involving this important PI3K inhibitor. A thorough understanding and application of this information will enable researchers to design more effective experiments, develop suitable formulations, and better interpret biological data, ultimately accelerating the journey of this and similar molecules from the laboratory to clinical applications.

References

(4-Chloropyridin-3-yl)boronic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Chloropyridin-3-yl)boronic acid hydrochloride: Properties, Applications, and Protocols

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceutical and materials science research. As a bifunctional molecule, it combines the reactivity of a boronic acid with the specific electronic and steric properties of a substituted pyridine ring. This guide provides a comprehensive overview of its physicochemical properties, elucidates its primary application in palladium-catalyzed cross-coupling reactions, offers detailed experimental protocols, and presents field-proven insights for troubleshooting common challenges.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. This compound is a solid at room temperature and possesses the key attributes summarized below.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

PropertyValueSource
Molecular Weight 193.82 g/mol
Chemical Formula C₅H₆BCl₂NO₂
CAS Number 1072945-69-7
Physical Form Solid / Powder[1]
InChI Key AYQLYGOQLKWDHE-UHFFFAOYSA-N
Parent pKa 3.84 (Conjugate acid of 4-chloropyridine)[2]
Storage Class 11 - Combustible Solids

Principle Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed transformation is one of the most powerful and versatile methods for forming carbon-carbon bonds.[3][4]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, multi-step process.[5] Understanding this mechanism is critical for rational experimental design and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner (an aryl or vinyl halide), forming a Pd(II) complex.

  • Activation & Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃). This forms a more nucleophilic boronate species, which then transfers its organic group (the 4-chloropyridin-3-yl moiety) to the palladium center, displacing the halide. This is the transmetalation step.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]

The choice of catalyst, ligand, and base is paramount, especially when dealing with heteroaryl chlorides. Chloropyridines are known to be challenging substrates due to the C-Cl bond's relative inertness and the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalysis.[7][8] Modern catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos), are designed to overcome these challenges by promoting the oxidative addition step and stabilizing the catalytic species.[8][9]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->Transmetal

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the coupling of this compound with a generic aryl bromide. It is synthesized from established methods for challenging heteroaryl chloride couplings.[1][8]

Objective: To synthesize 3-Aryl-4-chloropyridine.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. Causality: The active Pd(0) catalyst is oxygen-sensitive; ensuring an inert atmosphere is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide. Causality: The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS. The reaction is typically complete within 4-16 hours. Look for the disappearance of the limiting starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization (Self-Validation): Purify the crude residue by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction Mixture (100-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up (EtOAc/Water Extraction) E->F Complete G 7. Purify Product (Column Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

Troubleshooting and Field Insights

Even with robust protocols, challenges can arise. Below are common issues and expert-recommended solutions when working with pyridine boronic acids.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination or thermal decomposition. 2. Poor Substrate Reactivity: The C-Cl bond is strong. 3. Pyridine Inhibition: The substrate nitrogen is binding to the Pd center.1. Improve Degassing: Ensure solvents are thoroughly sparged with inert gas before use. 2. Change Ligand: Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) to promote oxidative addition.[9] 3. Increase Temperature: Cautiously increase the reaction temperature, but monitor for decomposition.
Protodeboronation 1. Boronic Acid Instability: Pyridine boronic acids can be prone to hydrolysis, replacing the B(OH)₂ group with a hydrogen.[10] 2. Excess Water or Acidity: The hydrochloride salt may create locally acidic conditions before the base fully dissolves.1. Use Boronate Ester: Consider using the corresponding pinacol boronate ester, which is more stable. 2. Use Anhydrous Conditions: Employ a non-aqueous base like spray-dried KF in an anhydrous solvent (e.g., THF).[11] 3. Check Reagent Quality: Ensure the boronic acid has been stored properly and is of high purity.[10]
Homocoupling of Boronic Acid 1. Oxygen in Reaction: Traces of oxygen can promote oxidative coupling of the boronic acid. 2. Catalyst System: Some Pd(II) precursors can favor this side reaction if the initial reduction to Pd(0) is inefficient.1. Rigorous Degassing: This is the most critical factor.[7] 2. Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[7] 3. Lower Temperature: Running the reaction at the lowest effective temperature can disfavor homocoupling.

Safety and Handling

As with all laboratory reagents, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maximize shelf-life.

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a specialized yet highly effective building block for accessing substituted pyridine scaffolds. Its successful use hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and the careful selection of reaction parameters to overcome the inherent challenges of coupling with heteroaryl chlorides. By employing modern, highly active catalyst systems and adhering to rigorous experimental techniques, researchers can reliably incorporate this valuable synthon into complex molecular architectures, advancing the frontiers of drug discovery and materials science.

References

A Technical Guide to the Organic Solvent Solubility of (4-Chloropyridin-3-yl)boronic acid hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable drug candidate is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. An active pharmaceutical ingredient (API) must be soluble in a relevant solvent system to be synthesized, purified, formulated, and ultimately, to exert its therapeutic effect. (4-Chloropyridin-3-yl)boronic acid hydrochloride is a vital building block, particularly in the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][2] Understanding its behavior in various organic solvents is not merely a matter of academic curiosity; it is a prerequisite for efficient process development, reaction optimization, and the reliable manufacturing of next-generation therapeutics.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Moving beyond a simple data sheet, we will delve into the theoretical underpinnings of its solubility, provide a robust, field-proven experimental protocol for its determination, and discuss the practical implications of the results for researchers in drug development.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. As a hydrochloride salt of a substituted pyridinylboronic acid, the title compound possesses distinct acidic and basic centers that dictate its interactions with different solvent environments.

While extensive experimental data for this specific molecule is not widely published, we can establish a reliable profile based on its known structure and data from analogous compounds. For properties like pKa and logP, where experimental values are unavailable, validated computational prediction tools are commonly employed in the pharmaceutical industry to provide valuable estimates.[1][2][3][4][5]

PropertyValue (Experimental or Estimated)Source / MethodSignificance for Solubility
Molecular Formula C₅H₆BCl₂NO₂-Basic structural information.
Molecular Weight 193.82 g/mol [6]Essential for converting mass concentration to molarity.
Physical Form White to off-white solid[6]Indicates that energy is required to overcome crystal lattice forces for dissolution.
pKa₁ (Pyridinium ion) ~3.5 - 4.5 (Estimated)Computational PredictionThe pyridine nitrogen is protonated. In solvents that cannot accept this proton, the compound will remain as a highly polar ion pair, favoring solubility in polar solvents.
pKa₂ (Boronic acid) ~7.5 - 8.5 (Estimated)Computational PredictionThe boronic acid hydroxyls are weakly acidic. This functionality can act as a hydrogen bond donor, influencing interactions with protic solvents.
cLogP (free base) ~1.0 - 1.5 (Estimated)Computational PredictionThe calculated logP of the neutral (deprotonated) form suggests moderate lipophilicity. However, as the hydrochloride salt, its effective lipophilicity is significantly lower, indicating a preference for polar environments.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay between its ionic nature and the properties of the organic solvent. As a salt, its dissolution involves overcoming the crystal lattice energy and effectively solvating the resulting pyridinium cation and chloride anion.

  • Solvent Polarity: Highly polar solvents are required to stabilize the separated ions. Protic polar solvents like methanol and ethanol can effectively solvate both the cation and anion through hydrogen bonding and dipole-dipole interactions. Aprotic polar solvents such as DMSO and DMF are also effective due to their large dipole moments, which can solvate the cation, although they are less effective at solvating the chloride anion compared to protic solvents.

  • Protic vs. Aprotic Solvents: The presence of the boronic acid group, a potent hydrogen bond donor, and the pyridinium proton means that protic solvents can engage in specific, stabilizing hydrogen-bond interactions that aprotic solvents cannot. This often leads to higher solubility in alcohols compared to solvents like acetonitrile or THF.

  • Compound Stability: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar, aprotic solvents.[7] Boronic esters can also be susceptible to hydrolysis.[8][9][10] Therefore, any solubility study must be vigilant for potential degradation, which can artificially inflate perceived solubility if not properly analyzed.

The following diagram illustrates the key interactions influencing the dissolution of the compound.

G cluster_solute Solid State Crystal Lattice cluster_solvent Solvent Properties Solute (4-Chloropyridin-3-yl)boronic acid HCl (Ion Pair Crystal) Dissolved Solvated Ions (Pyridinium Cation & Chloride Anion) Solute->Dissolved Dissolution (Requires overcoming lattice energy) Polarity High Polarity (e.g., DMSO, Methanol) Polarity->Dissolved Stabilizes Ions (Dipole-Ion Interaction) Hbond Hydrogen Bonding (e.g., Methanol, Ethanol) Hbond->Dissolved Solvates Anion & Cation (H-Bonding) Aprotic Aprotic Polar (e.g., DMF, Acetonitrile) Aprotic->Dissolved Solvates Cation (Dipole-Ion Interaction)

Caption: Factors influencing the dissolution of an ionic compound in organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[11] This method ensures that the solution has reached equilibrium with the solid phase, providing a thermodynamically accurate value. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade)

  • 2-8 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector (e.g., Agilent 1100/1200 series)

  • HPLC column suitable for polar analytes (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Volumetric flasks and appropriate lab glassware

Experimental Workflow Diagram

The following workflow provides a systematic approach to the solubility measurement process.

G start Start prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) for HPLC Calibration start->prep_stock prep_samples 2. Prepare Slurry Samples Add excess solid (~5-10 mg) to 1 mL of each solvent in vials start->prep_samples hplc_cal 6a. HPLC Calibration Inject standards (5-6 levels) to create calibration curve prep_stock->hplc_cal equilibrate 3. Equilibrate Samples Shake at constant temp (25°C) for 24-48 hours prep_samples->equilibrate phase_sep 4. Phase Separation Centrifuge at 10,000 rpm for 15 min equilibrate->phase_sep sample_prep 5. Prepare Analytical Sample Filter supernatant with 0.22 µm filter. Dilute accurately into mobile phase. phase_sep->sample_prep hplc_run 6b. HPLC Analysis Inject prepared samples. Check for degradation peaks. sample_prep->hplc_run calculate 7. Calculate Concentration Determine concentration from calibration curve & dilution factor hplc_cal->calculate hplc_run->calculate end End (Report Solubility in mg/mL and mM) calculate->end

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask HPLC.

Step-by-Step Methodology

Part A: Preparation of HPLC Calibration Standards

  • Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent in which the compound is freely soluble (e.g., methanol or DMSO). This is your 1 mg/mL stock.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least 5 calibration standards covering the expected solubility range (e.g., 250, 100, 50, 10, 1 µg/mL). The diluent should be the initial mobile phase of the HPLC method.

  • Calibration Curve: Inject each standard onto the HPLC system in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) must be >0.995 for the curve to be considered valid.

Part B: Sample Equilibration and Analysis

  • Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a series of vials. The presence of visible solid material at the end of the experiment is essential to ensure saturation has been reached.[11][12]

  • Solvent Addition: Accurately pipette 1.0 mL of each test solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C). Agitate the slurries for a minimum of 24 hours. A time-point study (e.g., testing at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.[13]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemical-resistant syringe filter to remove any remaining particulates. Causality Check: This filtration step is critical to prevent solid particles from dissolving post-sampling and artificially inflating the result.[11]

  • Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC. The chromatogram should be inspected for any additional peaks that may indicate solvent-induced degradation of the compound.

Data Analysis and Reporting
  • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Apply the dilution factor to determine the original concentration in the saturated solution.

  • The final solubility should be reported in both mg/mL and millimolar (mM) units.

Anticipated Solubility Profile and Discussion

While specific experimental data is pending, a scientifically grounded prediction of the solubility hierarchy can be made based on the principles discussed. The results, once obtained via the protocol above, should be summarized in a table for clear comparison.

Table 2: Template for Reporting Solubility Data

Solvent Solvent Class Predicted Solubility Rank Experimental Solubility (mg/mL at 25°C) Experimental Solubility (mM at 25°C) Observations (e.g., Degradation)
Methanol Polar Protic 1 (High) [Data from experiment] [Data from experiment]
Ethanol Polar Protic 2 (High) [Data from experiment] [Data from experiment]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 3 (High) [Data from experiment] [Data from experiment]
N,N-Dimethylformamide (DMF) Polar Aprotic 4 (Moderate-High) [Data from experiment] [Data from experiment]
Acetonitrile Polar Aprotic 5 (Low-Moderate) [Data from experiment] [Data from experiment]
Tetrahydrofuran (THF) Polar Aprotic (Ether) 6 (Low) [Data from experiment] [Data from experiment]
Dichloromethane (DCM) Non-polar Aprotic 7 (Very Low) [Data from experiment] [Data from experiment]

| Toluene | Non-polar Aprotic | 8 (Insoluble) | [Data from experiment] | [Data from experiment] | |

Discussion of Expected Results: The highest solubility is anticipated in polar protic solvents like methanol . Methanol's small size and potent hydrogen bonding ability allow it to effectively solvate both the pyridinium cation and the chloride anion, as well as interact with the boronic acid group. DMSO is also expected to be an excellent solvent due to its very high polarity, which is effective at solvating the cation. However, its efficacy may be slightly less than methanol if anion solvation is the limiting factor.

Solubility is expected to decrease in less polar solvents. Acetonitrile and THF , while polar, are weaker solvating agents for ionic species compared to DMSO or alcohols. Finally, the compound is expected to be virtually insoluble in non-polar solvents like DCM and toluene , which cannot overcome the crystal lattice energy of the salt.

Practical Applications in Drug Development

  • Reaction Chemistry: Knowledge of solubility is paramount for selecting appropriate solvents for Suzuki-Miyaura coupling reactions. Using a solvent where the boronic acid salt has at least moderate solubility ensures homogeneity and can significantly improve reaction rates and yields. For instance, if a reaction requires a less polar solvent like THF, this data might prompt the use of a phase-transfer catalyst or conversion of the hydrochloride salt to its free base prior to use.

  • Purification: Solubility data guides the selection of solvent/anti-solvent systems for crystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for recrystallization. Conversely, a solvent in which the compound is insoluble can be used as an anti-solvent or for washing the solid product to remove more soluble impurities.

  • Formulation: For early-stage formulation activities, understanding the solubility in pharmaceutically relevant co-solvents (e.g., ethanol) is a critical first step in developing liquid dosage forms.

Conclusion

References

An In-depth Technical Guide on the Stability and Storage of (4-Chloropyridin-3-yl)boronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[1][2][3] The presence of the chlorine atom and the pyridine nitrogen, combined with the boronic acid functionality, offers unique reactivity but also introduces specific challenges regarding its stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

PropertyValueSource
Molecular FormulaC₅H₆BCl₂NO₂[4]
Molecular Weight193.82 g/mol [4]
AppearanceSolid[4]
Storage Temperature2-8°C[5]

Key Factors Influencing Stability

The stability of this compound is primarily influenced by its susceptibility to moisture, temperature, light, and atmospheric oxygen. These factors can trigger several degradation pathways that compromise the compound's purity and reactivity.

Hygroscopicity and Hydrolysis

Like many boronic acids, this compound can be sensitive to moisture.[2][6][7] The presence of water can lead to the formation of boroxines (anhydrides), which exist in equilibrium with the boronic acid form. While this process is often reversible, it can complicate stoichiometry and affect reaction kinetics.[8] Prolonged exposure to moisture can also promote protodeboronation, an irreversible degradation pathway where the carbon-boron bond is cleaved, yielding 4-chloropyridine.[9]

Thermal Decomposition

Elevated temperatures can accelerate degradation processes. While specific data for this compound is limited, arylboronic acids, in general, can undergo thermal decomposition.[10] For long-term storage, refrigeration is recommended to minimize the rate of any potential degradation reactions.[11]

Photostability

Exposure to light can be a contributing factor to the degradation of some boronic acids. It is advisable to store this compound in amber vials or in a dark environment to mitigate the risk of photochemical decomposition.[12]

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can cleave the C-B bond to form the corresponding phenol.[10][13] While the electron-withdrawing nature of the chloropyridinyl ring may offer some stability against oxidation compared to electron-rich arylboronic acids, it remains a potential degradation pathway, especially under harsh conditions or in the presence of oxidizing agents.[14][15][16] Storing the compound under an inert atmosphere, such as argon or nitrogen, is a crucial preventative measure.[11]

pH Sensitivity

The stability of arylboronic acids can be pH-dependent. Protodeboronation, for instance, can be accelerated under both strongly acidic and basic conditions.[9][17] The hydrochloride salt form of this compound indicates a preference for acidic conditions to maintain stability in solution, though prolonged storage in any solution is generally not recommended.

Recommended Storage and Handling Protocols

To preserve the integrity and reactivity of this compound, the following storage and handling procedures are strongly recommended.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[5]Minimizes thermal degradation and slows down chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)[11]Prevents oxidative degradation.
Light Protection from light (Amber vial)[12]Avoids potential photochemical decomposition.
Moisture Tightly sealed container in a dry environment[5][14]Prevents hydrolysis and boroxine formation.
Handling Procedures
  • Inert Atmosphere: Always handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line.[11] This minimizes exposure to atmospheric oxygen and moisture.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.

  • Container Sealing: After dispensing, ensure the container is tightly sealed to prevent the ingress of air and moisture.[5]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and excessive heat.[14]

Visualizing the Degradation Pathway

The primary degradation pathway of concern for many arylboronic acids is protodeboronation. The following diagram illustrates this process.

G cluster_0 Protodeboronation A (4-Chloropyridin-3-yl)boronic acid B 4-Chloropyridine A->B H₂O C Boric Acid A->C H₂O G start Compound Received is_long_term Long-term Storage (> 6 months)? start->is_long_term long_term_storage Store at 2-8°C under Inert Gas in a Tightly Sealed Amber Vial is_long_term->long_term_storage Yes short_term_storage Store at 2-8°C in a Tightly Sealed Amber Vial is_long_term->short_term_storage No end_node Use in Application long_term_storage->end_node short_term_storage->end_node

References

Spectroscopic Characterization of (4-Chloropyridin-3-yl)boronic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of (4-Chloropyridin-3-yl)boronic acid hydrochloride (C₅H₆BCl₂NO₂, Molecular Weight: 193.82 g/mol ). As a pivotal building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, rigorous structural verification is paramount. This document synthesizes predicted and analogous experimental data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to serve as a reference for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices and provide validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of a Versatile Reagent

This compound is a bifunctional organic compound featuring a pyridine ring substituted with both a chlorine atom and a boronic acid moiety. The hydrochloride salt form enhances stability and solubility, but also significantly influences the electronic environment of the pyridine ring, a critical factor in spectral interpretation. The pyridine nitrogen, being basic, is protonated to form a pyridinium ion. This has a profound deshielding effect on the aromatic protons, shifting their signals downfield in the ¹H NMR spectrum. Understanding this electronic landscape is key to confirming the compound's identity and purity.

This guide will systematically explore the three primary spectroscopic techniques used for characterization, providing both the "how" and the "why" behind the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Causality in Experimental Design: The NMR Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. A deuterated solvent that can dissolve the hydrochloride salt is necessary; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and its ability to slow the exchange of the acidic B(OH)₂ and N-H protons, often allowing for their observation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum at 298 K.

    • Set a spectral width from -1 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width from 0 to 180 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at δ 39.52 ppm.

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridinium ring, in addition to broad signals for the exchangeable protons. The protonation of the pyridine nitrogen causes a significant downfield shift for all ring protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~9.0 - 9.2Singlet (s) or narrow doubletN/AAdjacent to the protonated nitrogen, experiencing strong deshielding.
H-6~8.7 - 8.9Doublet (d)~5-6Ortho-coupled to H-5 and deshielded by the adjacent nitrogen.
H-5~7.9 - 8.1Doublet (d)~5-6Ortho-coupled to H-6.
B(OH)₂~8.0 - 8.5 (variable)Broad Singlet (br s)N/AExchangeable acidic protons, chemical shift is concentration and water-dependent.
N-H>14 (variable)Broad Singlet (br s)N/AHighly deshielded, exchangeable pyridinium proton. Often very broad.

Note: These are predicted values based on analogous structures like 4-chloropyridinium chloride, which shows signals at δ 8.79 and 8.19 ppm[1]. The exact shifts can vary.

¹³C NMR Spectral Interpretation: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide five signals for the pyridine ring carbons. The carbon attached to the boronic acid group (C-3) will be significantly influenced by the boron atom, while the carbon bonded to chlorine (C-4) will also have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~148 - 152Adjacent to the electron-withdrawing pyridinium nitrogen.
C-6~145 - 148Also adjacent to the pyridinium nitrogen.
C-4~140 - 144Attached to the electronegative chlorine atom.
C-5~125 - 128Standard aromatic carbon chemical shift.
C-3(Broad/Low Intensity)The C-B bond often leads to a broad signal that can be difficult to observe due to quadrupolar relaxation of the boron nucleus. Its position is variable.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Causality in Experimental Design: The MS Protocol

Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, ionic compounds. Analysis in positive ion mode will detect the cationic part of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the ESI source.

    • Set the instrument to scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.

  • Data Analysis: Analyze the resulting spectrum for the mass-to-charge ratio (m/z) of the parent ion. Use the high-resolution data to confirm the elemental composition.

Interpreting the Mass Spectrum

The molecule will be detected as the cationic species, [(4-Chloropyridin-3-yl)boronic acid + H]⁺, which corresponds to the protonated free base. The hydrochloride salt itself will not be observed directly.

Table 3: Predicted High-Resolution MS Data

Ion SpeciesCalculated Exact Mass (m/z)Expected Isotopic Pattern
[C₅H₅B³⁵ClNO₂ + H]⁺158.01748The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.
[C₅H₅B³⁷ClNO₂ + H]⁺160.01453The M+2 peak.

Data derived from predicted values for the free base[2]. A key fragmentation pathway would involve the loss of water (H₂O) from the boronic acid, resulting in a fragment ion at [M+H-H₂O]⁺ with a calculated m/z of 140.00746[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.

Causality in Experimental Design: The IR Protocol

For solid samples, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Interpreting the IR Spectrum

The IR spectrum will show characteristic bands for the O-H and B-O bonds of the boronic acid, vibrations from the pyridinium ring, and the C-Cl stretch.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200 (broad)O-H stretchBoronic acid B(OH)₂
~3100-3000C-H stretchAromatic C-H
~2800-2400 (broad)N-H stretchPyridinium N⁺-H
~1630-1580C=C / C=N stretchAromatic ring
~1350-1310B-O stretchB-O bond in boronic acid
~1100-1000C-Cl stretchAryl-Chloride

Integrated Spectroscopic Workflow and Conclusion

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. NMR defines the carbon-hydrogen framework, MS confirms the molecular formula and weight, and IR identifies the key functional groups.

The diagram below illustrates the logical workflow for a comprehensive characterization.

G Figure 1: Integrated Spectroscopic Characterization Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_conclusion Final Confirmation Prep Receive & Verify (4-Chloropyridin-3-yl)boronic acid HCl NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Dissolve in DMSO-d6 MS Mass Spectrometry (ESI-TOF) Prep->MS Dilute in MeOH IR IR Spectroscopy (FTIR-ATR) Prep->IR Use neat solid NMR_Interp Determine C-H Framework & Connectivity NMR->NMR_Interp MS_Interp Confirm Molecular Formula & Isotopic Pattern MS->MS_Interp IR_Interp Identify Key Functional Groups IR->IR_Interp Confirm Structure Verified NMR_Interp->Confirm MS_Interp->Confirm IR_Interp->Confirm

Figure 1: Integrated Spectroscopic Characterization Workflow

References

A Senior Application Scientist's Guide to Pyridylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridine Moiety and the Rise of Pyridylboronic Acids

The pyridine ring is a cornerstone of medicinal chemistry, embedded within the structures of numerous blockbuster drugs and biologically active molecules.[1][2] Its incorporation can significantly influence a compound's physicochemical properties, including solubility, metabolic stability, and target-binding interactions. Consequently, the development of robust and versatile methods for constructing pyridine-containing scaffolds is a paramount objective in drug discovery and development.[1][3]

Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the most frequently utilized carbon-carbon bond-forming reaction in the pharmaceutical industry.[4] This prominence is due to its broad functional group tolerance, operational simplicity, and the commercial availability of a vast array of building blocks.[4][5] Pyridylboronic acids and their derivatives are central to this chemistry, serving as the primary nucleophilic partners for introducing the pyridine unit.[6][7]

This guide provides an in-depth exploration of pyridylboronic acids in synthesis. It moves beyond a simple recitation of facts to explain the underlying principles governing their reactivity, stability, and application. We will dissect the challenges associated with their use, particularly the notorious "2-pyridyl problem," and detail the field-proven strategies and protocols developed to overcome these hurdles, empowering chemists to leverage these critical reagents with confidence and success.

Physicochemical Properties and Isomer-Specific Stability

Pyridylboronic acids are typically white to light-yellow crystalline solids, with high melting points often exceeding 300°C, indicative of their stability in the solid state.[7] However, their stability in solution, a critical factor for synthetic applications, varies dramatically depending on the position of the boronic acid group on the pyridine ring.

Isomer CAS Number Molecular Weight Melting Point (°C) Relative Stability in Solution
2-Pyridylboronic Acid100990-23-4122.92 g/mol ~105-110Low (Prone to rapid protodeboronation)[8][9]
3-Pyridylboronic Acid1692-25-7122.92 g/mol >300High[9][10]
4-Pyridylboronic Acid1692-15-5122.92 g/mol >300High[9][10]
The Causality of Instability: Protodeboronation

The primary decomposition pathway for boronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This undesired side reaction consumes the nucleophilic partner, reducing the yield of the desired cross-coupled product and generating a byproduct that can complicate purification.[11]

While 3- and 4-pyridylboronic acids are generally stable, the 2-pyridyl isomer is notoriously unstable and highly susceptible to this decomposition pathway.[8][9][10] This heightened reactivity, often termed the "2-pyridyl problem," stems from a unique, pH-dependent mechanism.[8][11] Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate.[11] This species is highly reactive and readily undergoes fragmentation, leading to rapid protodeboronation.[10][11][12] Counterintuitively, the rate of decomposition for 2-pyridylboronic acid is often fastest at neutral pH and can be slowed by the addition of either acid or base, which shifts the equilibrium away from the reactive zwitterion.[11]

protodeboronation cluster_main Mechanism of 2-Pyridylboronic Acid Protodeboronation start 2-Pyridylboronic Acid B(OH)₂ zwitterion Zwitterionic Intermediate (Highly Reactive) start->zwitterion Intramolecular Proton Transfer (Neutral pH) product Protodeboronated Product (Pyridine) zwitterion->product Fragmentation (Rapid C-B Cleavage) boron_byproduct B(OH)₃ zwitterion->boron_byproduct

Caption: Proposed mechanism for the rapid protodeboronation of 2-pyridylboronic acid.

Synthesis of Pyridylboronic Acids

The preparation of pyridylboronic acids and their esters can be achieved through several distinct synthetic strategies, providing flexibility to accommodate various functional groups on the starting pyridine. The five primary methods are:

  • Halogen-Metal Exchange and Borylation: This is the most traditional approach, typically involving the reaction of a bromopyridine or iodopyridine with an organolithium (e.g., n-BuLi) or Grignard reagent at low temperatures, followed by quenching the resulting organometallic species with a trialkyl borate (e.g., triisopropyl borate).[13][14] This method is effective for simple halopyridines.

  • Directed ortho-Metalation (DoM) and Borylation: For substituted pyridines, a directing group (e.g., an amide or methoxy group) can facilitate deprotonation at an adjacent ortho position using a strong base. The resulting lithiated species is then trapped with a borate ester. This provides excellent regiocontrol.

  • Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This powerful method involves the palladium-catalyzed reaction of a halopyridine with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This approach offers excellent functional group tolerance and is widely used for creating stable pyridylboronate esters.[4]

  • Transition Metal-Catalyzed C-H Borylation: A more modern and atom-economical approach involves the direct borylation of pyridine C-H bonds, typically catalyzed by iridium or rhodium complexes. This method avoids the need for pre-functionalized halopyridines but can sometimes present challenges in controlling regioselectivity.

  • [4+2] Cycloaddition: Functionalized pyridinylboronic esters can be constructed via a Diels-Alder-type cycloaddition between a diene and an alkynylboronate. This strategy allows for the creation of highly substituted pyridine rings in a single step.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of pyridylboronic acids is in the Suzuki-Miyaura coupling to form C(sp²)–C(sp²) bonds, a reaction of immense value in pharmaceutical synthesis.[4] The reaction involves a palladium catalyst that cycles through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxiAdd Ar-Pd(II)-X Ln Pd0->OxiAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' Ln OxiAdd->Trans Transmetalation (Ar'-B(OR)₂) Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The success of the coupling is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with challenging substrates like pyridylboronic acids.

Field-Proven Strategies for the "2-Pyridyl Problem"

Given the inherent instability of 2-pyridylboronic acid, significant research has focused on developing robust solutions to enable its effective use in cross-coupling reactions. These strategies focus on either stabilizing the boron reagent or accelerating the catalytic cycle to outcompete decomposition.

Strategy 1: Use of Stabilized Boron Reagents

The most common and effective strategy is to replace the unstable boronic acid with a more robust derivative. This approach keeps the instantaneous concentration of the free, unstable boronic acid low, minimizing the opportunity for protodeboronation.[11]

Derivative Type Structure Example (R = 2-pyridyl) Key Advantages References
Pinacol Esters R-B(pin)More robust than boronic acids; common commercial reagents.[13]
Organotrifluoroborates R-BF₃KCrystalline, air- and moisture-stable salts.[11]
MIDA Boronates R-B(MIDA)Exceptionally stable, crystalline solids; ideal for "slow release" of the boronic acid under basic conditions. The first isolable, air-stable 2-pyridyl borane.[11][15]

N-methyliminodiacetic acid (MIDA) boronates represent a breakthrough for handling sensitive boronic acids.[15] These derivatives are highly stable to purification and storage but hydrolyze under the basic conditions of the Suzuki-Miyaura reaction to slowly release the active boronic acid, a strategy that is highly effective for challenging couplings.[11][15]

Strategy 2: Advanced Catalytic Systems

When using unstable boronic acids directly, the catalytic cycle must be fast enough to consume the boronic acid before it decomposes. This has led to the development of highly active palladium precatalysts and specialized ligands.

  • Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are electron-rich and sterically bulky, promoting rapid oxidative addition and reductive elimination, which accelerates the overall catalytic cycle.[16]

  • Specialized Precatalysts: Precatalysts have been designed to generate the active Pd(0) species under conditions where boronic acid decomposition is slow. This allows the catalyst to be ready for the coupling reaction before significant protodeboronation of the substrate can occur.[16]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of pyridylboronic acid derivatives.

Protocol 1: Synthesis of 3-Pyridylboronic Acid

This protocol is adapted from established literature procedures for the synthesis of 3-pyridylboronic acid via halogen-metal exchange.[13][14]

Materials:

  • 3-Bromopyridine

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked, 500-mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromopyridine (10.0 g, 63.3 mmol) and anhydrous toluene (200 mL).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (26.6 mL, 66.5 mmol, 1.05 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting slurry for an additional 30 minutes at -78 °C.

  • Borylation: Add triisopropyl borate (17.5 mL, 76.0 mmol, 1.2 equiv) dropwise, maintaining the temperature below -70 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature overnight.

  • Workup and Isolation: Quench the reaction by slowly adding 2 M HCl (100 mL). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and discard.

  • Precipitation: Cool the aqueous layer in an ice bath and adjust the pH to ~7.5 by slowly adding saturated NaHCO₃ solution. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL) and then cold diethyl ether (2 x 20 mL). Dry the solid under high vacuum to yield 3-pyridylboronic acid.

Protocol 2: Suzuki-Miyaura Coupling Using a 2-Pyridyl MIDA Boronate

This protocol is a general method for challenging couplings involving deactivated aryl chlorides, leveraging a stable MIDA boronate and a highly active catalyst system.[15]

Materials:

  • Aryl chloride (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 equiv)

  • Potassium phosphate (K₃PO₄), powdered (3.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 5:1 mixture)

Procedure:

  • Reagent Preparation (Glovebox): In an inert atmosphere glovebox, add the aryl chloride, 2-pyridyl MIDA boronate, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition (Glovebox): In a separate vial, prepare a stock solution of the Pd₂(dba)₃ and RuPhos in dioxane. Add the appropriate amount of this catalyst solution to the reaction vial.

  • Reaction Execution: Add the remaining degassed solvent to the vial, seal it with a Teflon-lined cap, and remove it from the glovebox.

  • Heating: Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Weigh Reagents: Aryl Halide, Boronate, Base prep2 2. Add Catalyst & Ligand prep1->prep2 react1 3. Add Degassed Solvent & Seal prep2->react1 react2 4. Heat and Stir react1->react2 react3 5. Monitor Progress (TLC/LC-MS) react2->react3 workup1 6. Cool, Dilute & Filter react3->workup1 workup2 7. Liquid-Liquid Extraction workup1->workup2 workup3 8. Dry, Concentrate & Purify (Column Chromatography) workup2->workup3

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

Pyridylboronic acids are indispensable reagents in modern organic synthesis, particularly for the construction of molecules of pharmaceutical interest. While the 3- and 4-isomers are generally robust and straightforward to use, the inherent instability of 2-pyridylboronic acid has historically presented a significant challenge. However, the development of stabilized derivatives, most notably MIDA boronates, in conjunction with highly active palladium catalyst systems, has provided a general and powerful solution to the "2-pyridyl problem."[15] These advancements have transformed a once-capricious coupling partner into a reliable building block. As synthetic methodology continues to evolve, we can anticipate the emergence of even more efficient catalysts and novel boron reagents, further expanding the synthetic chemist's toolkit and accelerating the discovery of new medicines and materials.

References

Introduction: The Indispensable Role of Pyridineboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Pyridineboronic Acids

Substituted pyridineboronic acids and their ester derivatives have become foundational building blocks in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] Their prominence is intrinsically linked to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[3][4] This reaction enables the efficient synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of active pharmaceutical ingredients (APIs).[5][6] The journey from their challenging initial synthesis to their current status as readily available, versatile reagents is a compelling narrative of chemical innovation, driven by the need to overcome inherent instability and reactivity challenges. This guide provides a comprehensive technical overview of the discovery, historical development, and evolving synthetic strategies for this crucial class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Early Hurdles: The Challenge of Stability and the "2-Pyridyl Problem"

The initial exploration of heteroaromatic boronic acids was fraught with difficulties, primarily due to their instability. Unlike their more robust carbocyclic aryl counterparts, pyridineboronic acids, especially 2-pyridinylboronic acid, were found to be exceptionally prone to protodeboronation—the cleavage of the C-B bond by a proton source.[7] Early attempts to isolate pyridine-2-boronic acid were unsuccessful because the compound would readily decompose upon aqueous acidic workup, a standard final step in boronic acid synthesis.[8][9]

This inherent instability, often termed the "2-pyridyl problem," posed a significant barrier to the widespread use of these reagents.[7] The electron-deficient nature of the pyridine ring, particularly the proximity of the nitrogen lone pair in the 2-position, accelerates this decomposition pathway. Researchers found that while 3- and 4-pyridinylboronic acids exhibited greater stability, the 2-substituted isomers remained elusive and difficult to handle, limiting their application in early cross-coupling chemistry. This challenge catalyzed the development of new synthetic approaches and the creation of more stable derivatives.

Foundational Synthetic Strategies: Halogen-Metal Exchange

The most fundamental and historically significant method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[10] This approach remains a reliable and cost-effective method for large-scale preparations.

Causality Behind the Experimental Design

The success of this method hinges on the precise control of reaction conditions to manage the reactivity of the generated organometallic intermediate.

  • Choice of Halopyridine : 3-Bromopyridine is a common starting material because the bromine-lithium exchange is highly efficient and faster than potential side reactions.[10] Iodopyridines are also effective but more expensive, while chloropyridines are generally less reactive toward standard organolithium reagents.

  • Organometallic Reagent : n-Butyllithium (n-BuLi) is frequently used to generate the pyridinyllithium intermediate. The reaction must be conducted at very low temperatures (typically -78°C to -40°C) to prevent the highly reactive intermediate from attacking the solvent or another molecule of halopyridine.[10][11]

  • Borylating Agent : Trialkyl borates, such as triisopropyl borate or trimethyl borate, serve as the boron electrophile. They react with the nucleophilic pyridinyllithium to form a borate complex.[8]

  • The "In Situ Quench" Innovation : A critical improvement to this methodology was the development of an "in situ quench" protocol. Instead of pre-forming the pyridinyllithium and then adding the borate, the organolithium reagent is added slowly to a cold mixture of the halopyridine and the trialkyl borate.[10] This procedure is based on the kinetic rationale that the lithium-halogen exchange is significantly faster than the reaction between the organolithium and the borate ester. Consequently, the highly reactive 3-lithiopyridine is trapped by the borate as soon as it forms, minimizing side reactions and allowing the process to be run at more practical temperatures (-40°C vs. -78°C).[10]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via "In Situ Quench"

The following protocol is adapted from a robust, scalable procedure reported in Organic Syntheses.[10]

  • Reaction Setup : A 1-L, three-necked flask is equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

  • Lithiation : The mixture is cooled to -40°C using a dry ice/acetone bath.

  • In Situ Quench : n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) is added dropwise via syringe pump over 1 hour, maintaining the internal temperature at -40°C.

  • Stirring : The reaction mixture is stirred for an additional 30 minutes at -40°C.

  • Quench & Hydrolysis : The cooling bath is removed, and the reaction is allowed to warm to -20°C. A solution of 2N HCl (200 mL) is added.

  • Workup : The mixture is warmed to room temperature and transferred to a separatory funnel. The aqueous layer (pH ≈ 1) is collected.

  • pH Adjustment & Isolation : The pH of the aqueous layer is carefully adjusted to 7.2 with 5N NaOH. The resulting white precipitate is stirred for 30 minutes, collected by filtration, washed with water, and dried under vacuum. The product is typically isolated as tris(3-pyridyl)boroxin, a stable trimer of the boronic acid.

Visualization of the Halogen-Metal Exchange Workflow

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: In Situ Quench cluster_workup Step 3: Workup & Isolation start Charge Reactor: - 3-Bromopyridine - Triisopropyl Borate - Toluene/THF cool Cool to -40°C start->cool Inert Atmosphere (N2) add_nBuLi Add n-BuLi (1.2 eq) dropwise over 1h cool->add_nBuLi stir Stir for 30 min at -40°C add_nBuLi->stir Forms Borate Complex warm Warm to -20°C stir->warm quench Quench with 2N HCl warm->quench extract Separate Aqueous Layer quench->extract adjust_pH Adjust pH to 7.2 extract->adjust_pH isolate Filter & Dry Product (Tris(3-pyridyl)boroxin) adjust_pH->isolate

Caption: Workflow for 3-Pyridylboronic Acid Synthesis.

The Evolution to Stability: Boronate Esters and Catalytic Methods

While halogen-metal exchange provided a viable route to 3- and 4-pyridylboronic acids, the instability of the 2-pyridyl isomer and the method's limited functional group tolerance drove further innovation. The development of stable boronate esters and transition metal-catalyzed borylation methods marked a paradigm shift in the field.

Boronate Esters: A Solution to the "2-Pyridyl Problem"

The key to overcoming the instability of 2-pyridylboronic acid was to protect the Lewis acidic boron center. Converting the boronic acid to a boronate ester masks its reactivity and prevents protodeboronation.

  • Pinacol Esters : These are the most common and versatile boronate esters. They are typically stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[12] They can be synthesized directly or by esterification of the corresponding boronic acid or boroxin with pinacol.[10]

  • N-Phenyldiethanolamine (PDEA) Esters : For particularly unstable 2-pyridyl systems, PDEA esters offer enhanced stability through the formation of an intramolecular dative bond between the nitrogen of the amine and the empty p-orbital of the boron atom.[13] This coordination makes the boron center tetravalent and less susceptible to decomposition.

Transition Metal-Catalyzed Borylation

The advent of palladium- and iridium-catalyzed reactions provided milder, more functional-group-tolerant alternatives to organometallic routes.

  • Miyaura Borylation : This palladium-catalyzed cross-coupling reaction uses a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to convert a halopyridine directly into its corresponding pyridineboronic acid pinacol ester.[14] This method avoids the use of cryogenic temperatures and highly basic organometallic reagents, making it compatible with sensitive functional groups like esters and nitriles.

  • Iridium-Catalyzed C-H Borylation : A more recent and atom-economical advancement is the direct borylation of C-H bonds, catalyzed by iridium complexes. This strategy allows for the synthesis of pyridineboronic esters directly from substituted pyridines without the need for a pre-installed halide, offering novel synthetic pathways.

Comparison of Major Synthetic Methodologies
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Halogen-Metal Exchange Halopyridine (Br, I)n-BuLi or RMgX, Trialkyl borateCost-effective, scalable.[10]Requires cryogenic temperatures, low functional group tolerance, unstable 2-pyridyl products.[10]
Miyaura Borylation Halopyridine (Cl, Br, I, OTf)B₂pin₂, Pd catalyst, Ligand, BaseExcellent functional group tolerance, mild conditions, stable pinacol ester products.[14]Expensive Pd catalysts and diboron reagents.[14]
C-H Borylation Substituted PyridineB₂pin₂, Ir catalyst, LigandAtom economical, direct functionalization, novel regioselectivity.Catalyst sensitivity, often requires specific directing groups for regiocontrol.

Visualization of the Miyaura Borylation Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Pyridyl-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans B2pin2, Base PdII_B Ar-Pd(II)-B(OR)2 Ln Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Pyridyl-Bpin Product Pyridyl-Bpin ArX Pyridyl-X B2pin2 B2pin2 Base Base (e.g., KOAc)

References

Chloropyridine Boronic Acids: A Technical Guide to Their Synthesis and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Boronic Acids in Drug Discovery

The Unique Role of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, primarily due to misconceptions about their toxicity.[1][2] However, this perception has been thoroughly demystified, and the field has witnessed a surge in interest in boronic acids and their derivatives.[1][2] This paradigm shift was significantly propelled by the FDA approval of bortezomib (Velcade®) in 2003, the first proteasome inhibitor containing a boronic acid moiety for the treatment of multiple myeloma.[1] The success of bortezomib illuminated the potential of boronic acids to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes, a unique mechanism of action that offers high potency and selectivity.[3]

Boronic acids possess a unique set of physicochemical and electronic properties. They are generally stable, non-toxic, and their degradation product, boric acid, is considered a "green compound" that can be eliminated by the body.[1] Their versatility as building blocks in organic synthesis, particularly in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction, has further solidified their importance in the drug discovery pipeline.[1]

Introduction to Chloropyridine Boronic Acids as Key Building Blocks

Among the vast array of available boronic acids, chloropyridine boronic acids have emerged as particularly valuable building blocks for medicinal chemists. These bifunctional reagents contain a pyridine ring, a common scaffold in numerous pharmaceuticals, a boronic acid group for carbon-carbon bond formation, and a chlorine atom that serves as a handle for further synthetic modifications.[4][5] This trifecta of functionalities allows for a modular and efficient approach to the synthesis of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

The position of the chloro and boronic acid groups on the pyridine ring significantly influences the reactivity and steric environment of the molecule, offering a subtle yet powerful tool for fine-tuning molecular properties. This guide will provide an in-depth exploration of the synthesis, properties, and applications of chloropyridine boronic acids, with a focus on their strategic deployment in medicinal chemistry.

Synthesis of Chloropyridine Boronic Acids

The efficient synthesis of chloropyridine boronic acids is crucial for their widespread application. Several synthetic routes have been developed, with the most common being the lithiation-borylation of dihalopyridines and the palladium-catalyzed Miyaura borylation.

Primary Synthetic Routes: A Comparative Overview
Synthetic Route Description Advantages Disadvantages
Lithiation-Borylation of Dihalopyridines This established method involves a lithium-halogen exchange on a dihalopyridine precursor at low temperatures, followed by quenching the resulting organolithium intermediate with a trialkyl borate.[7]Robust and efficient method.[7]Requires cryogenic temperatures and careful control of stoichiometry.
Palladium-Catalyzed Miyaura Borylation This method directly converts a C-Cl bond to a C-B bond using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[7]Milder reaction conditions.[7]May require extensive optimization of the catalyst, ligand, and base.[7]
Detailed Experimental Protocol: Synthesis of 2-Chloropyridine-3-boronic Acid

This protocol is a generalized procedure based on established methodologies for the synthesis of 2-chloropyridine-3-boronic acid via lithiation-borylation.[4]

  • 2,3-Dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,3-dichloropyridine in anhydrous THF.[4]

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.[4] Add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for the time determined by reaction monitoring to allow for regioselective lithium-halogen exchange at the 3-position.[4]

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.[4] Allow the reaction to stir at this temperature and then warm to room temperature slowly.

  • Workup and Isolation: Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid.[4] Separate the organic layer, and extract the aqueous layer with ethyl acetate.[4] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-chloropyridine-3-boronic acid as a white to cream-colored powder.[4]

G cluster_synthesis Synthesis of 2-Chloropyridine-3-boronic Acid Start Start Dissolve Dichloropyridine Dissolve 2,3-Dichloropyridine in anhydrous THF Start->Dissolve Dichloropyridine Cool to -78C Cool to -78°C Dissolve Dichloropyridine->Cool to -78C Add n-BuLi Add n-Butyllithium dropwise Cool to -78C->Add n-BuLi Lithiation Stir for regioselective lithium-halogen exchange Add n-BuLi->Lithiation Add Borate Add Triisopropyl Borate dropwise Lithiation->Add Borate Borylation Stir and warm to RT Add Borate->Borylation Quench Quench with 2M HCl Borylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry and Concentrate Dry organic layers and concentrate Extract->Dry and Concentrate Purify Purify by recrystallization or chromatography Dry and Concentrate->Purify End End Purify->End

Caption: Workflow for the synthesis of 2-chloropyridine-3-boronic acid.

Key Considerations and Troubleshooting
  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and borylation steps is essential to prevent side reactions and ensure regioselectivity.

  • Protodeboronation: Boronic acids can be susceptible to protodeboronation, the loss of the boronic acid group.[8] This can be minimized by using anhydrous solvents and carefully selecting the base in subsequent reactions.[8] For sensitive applications, conversion to a more stable boronic ester, such as a pinacol ester, may be beneficial.[4][8]

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of chloropyridine boronic acids, providing a powerful method for the formation of C-C bonds.[5]

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 Base PdII_Aryl_R Ar-Pd(II)Ln-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Biaryl Ar-R RedElim->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The "2-Pyridyl Problem" and Isomeric Effects

A known challenge in Suzuki couplings involving pyridyl boronic acids is the "2-pyridyl problem." The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, resulting in lower yields. While both 2-chloropyridine-3-boronic acid and 2-chloropyridine-4-boronic acid have the boronic acid group at positions other than C2, the electronic and steric environment of the pyridine ring, influenced by the nitrogen and the chloro-substituent, still plays a crucial role in their reactivity. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions compared to their 2-pyridyl counterparts.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine Boronic Acid with an Aryl Halide

This is a generalized protocol and should be optimized for specific substrates.

  • Aryl halide

  • 2-Chloropyridine-3-boronic acid or 2-chloropyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane, toluene, or DMF/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv), the chloropyridine boronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

  • Solvent Addition and Degassing: Add the appropriate solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[5] Wash the organic layer with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[5]

Optimization Strategies and Troubleshooting Common Side Reactions
  • Dehalogenation: The replacement of the chlorine atom with a hydrogen can be a side reaction.[8] Careful selection of the phosphine ligand and running the reaction at the lowest effective temperature can help minimize this.[8]

  • Protodeboronation: As mentioned earlier, this side reaction consumes the boronic acid. Using anhydrous solvents or more stable boronic esters can be effective mitigation strategies.[8]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[8] This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is important.[8]

Applications in Medicinal Chemistry and Drug Discovery

Chloropyridine boronic acids are instrumental in the synthesis of a wide range of biologically active molecules.[9]

Chloropyridine Boronic Acids as Versatile Scaffolds

The 2-chloropyridinyl moiety introduced by these boronic acids is a common feature in many pharmaceuticals and agrochemicals.[7][9] The chlorine atom provides a convenient point for further functionalization, allowing for the exploration of chemical space around a core scaffold.[7]

Case Study: Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low molecular weight molecules (fragments).[3] 2-Chloropyridine-3-boronic acid is a valuable fragment due to its unique combination of features:

  • The pyridine ring can participate in hydrogen bonding and aromatic interactions.[3]

  • The boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site.[3]

  • The chlorine atom serves as a vector for synthetic elaboration, allowing for the growth of the fragment into a more potent and selective lead compound.[3]

G cluster_fbdd Fragment-Based Drug Discovery Workflow Fragment_Library Fragment Library (including 2-Chloropyridine -3-boronic acid) Primary_Screen Primary Screen (e.g., DSF) Fragment_Library->Primary_Screen Orthogonal_Screen Orthogonal Screen (e.g., SPR, NMR) Primary_Screen->Orthogonal_Screen Structural_Biology Structural Biology (X-ray Crystallography) Orthogonal_Screen->Structural_Biology Structure_Guided_Design Structure-Guided Design Structural_Biology->Structure_Guided_Design Synthesis_of_Analogs Synthesis of Analogs Structure_Guided_Design->Synthesis_of_Analogs SAR_Exploration SAR Exploration Synthesis_of_Analogs->SAR_Exploration Lead_Compound Lead Compound SAR_Exploration->Lead_Compound

Caption: A typical Fragment-Based Drug Discovery workflow.

In a hypothetical scenario, 2-chloropyridine-3-boronic acid could be identified as a binder to a kinase, such as MAP Kinase Kinase 4 (MKK4), which is implicated in cancer and inflammatory diseases.[3] Following initial identification in a primary screen, the hit would be validated using orthogonal biophysical methods. Structural biology techniques, like X-ray crystallography, would then provide insights into the binding mode, guiding the synthetic elaboration of the fragment to improve its potency and selectivity.

Case Study: Synthesis of Pharmaceutical Intermediates (e.g., Niraparib intermediate)

A compelling example of the utility of chloropyridine boronic acids is in the synthesis of a key intermediate for Niraparib, a PARP inhibitor used in cancer therapy.[10] One efficient synthesis involves a rhodium-catalyzed asymmetric Suzuki-Miyaura reaction using 2-chloropyridine-3-boronic acid.[10] This approach offers high enantioselectivity and milder reaction conditions compared to alternative methods.[10]

Role in the Synthesis of Biologically Active Compounds

Chloropyridine boronic acids are key intermediates in the synthesis of a variety of biologically active compounds, including:

  • Kinase inhibitors [4]

  • nAChR agonists [11]

  • Anti-cancer agents [9]

Properties and Handling of Chloropyridine Boronic Acids

Physical and Chemical Properties
Property 2-Chloropyridine-3-boronic acid 2-Chloropyridine-4-boronic acid
Molecular Formula C₅H₅BClNO₂[4]C₅H₅BClNO₂[9]
Molecular Weight 157.36 g/mol [4]157.36 g/mol [9]
Appearance White to cream powder[4]White to almost white crystalline powder[9]
Melting Point 121-134 °C[4]210 °C[9]
CAS Number 381248-04-0[4]458532-96-2[9]
Stability and Storage Considerations

Boronic acids are generally stable compounds.[4] However, they can undergo degradation.[4] For long-term storage, it is advisable to store chloropyridine boronic acids under cool (2-8 °C) and dry conditions.[4][9]

Conclusion and Future Outlook

Chloropyridine boronic acids have firmly established themselves as indispensable tools in the medicinal chemist's arsenal. Their synthetic accessibility, coupled with their versatility in the powerful Suzuki-Miyaura cross-coupling reaction, has streamlined the synthesis of complex molecular architectures. The bifunctional nature of these reagents, offering both a site for C-C bond formation and a handle for further derivatization, provides a robust platform for the exploration of chemical space in drug discovery programs. As our understanding of the unique reactivity of boronic acids continues to grow, we can anticipate the development of even more innovative applications for chloropyridine boronic acids in the quest for novel therapeutics.

References

A Senior Application Scientist's Technical Guide to (4-Chloropyridin-3-yl)boronic acid hydrochloride: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a pivotal, yet nuanced, building block in modern medicinal chemistry. Its value lies in the convergence of two strategically important motifs: the chloro-substituted pyridine ring, a common feature in kinase inhibitors and other targeted therapies, and the boronic acid functional group, which enables powerful carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.[1][2][3] However, its successful integration into drug discovery workflows is critically dependent on a rigorous approach to procurement, quality control, and handling. This guide provides an in-depth analysis of the commercial landscape, outlines non-negotiable in-house validation protocols, and details a robust application methodology. For researchers and drug development professionals, this document serves as a practical manual for de-risking the use of this high-value reagent and accelerating the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Versatile Building Block

The pyridine heterocycle is a privileged scaffold in pharmaceutical science, forming the core of numerous FDA-approved drugs.[4] Its ability to engage in hydrogen bonding and modulate physicochemical properties makes it a desirable component in molecules designed to interact with biological targets. The addition of a chlorine atom provides a key metabolic blocking point and a vector for further functionalization. When combined with a boronic acid at the 3-position, the resulting molecule, (4-Chloropyridin-3-yl)boronic acid, becomes a powerful intermediate for constructing complex molecular architectures.

Boronic acids are indispensable in drug discovery primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the efficient and high-yielding formation of C-C bonds, a fundamental step in building the carbon skeleton of potential drug candidates.[3] The hydrochloride salt form of this particular reagent enhances its shelf-life and handling characteristics, as free pyridyl boronic acids can be prone to decomposition.

Commercial Landscape Analysis: A "Buyer Beware" Market

The procurement of this compound is not as straightforward as sourcing common reagents. The market is characterized by variability in quality, purity, and even isomeric identity. A critical challenge for researchers is the "research grade" designation used by some suppliers, which may mean the product is supplied with minimal or no analytical data.

Notably, some major suppliers explicitly state that they do not collect analytical data for certain batches of this product and that the buyer assumes full responsibility for confirming its identity and purity. This policy underscores the absolute necessity of rigorous in-house quality control.

Data Presentation: Comparative Supplier Overview
SupplierProduct NameCAS NumberStated PurityKey Considerations
Sigma-Aldrich 4-Chloropyridine-3-boronic acid, HCl193.82 (M.W.)Not SpecifiedSold "AS-IS" without analytical data; buyer assumes all responsibility for QC.
Fluorochem This compound1072945-69-795.0%Distributed through vendors like CymitQuimica; specific purity is listed.[5]
Various (3-Chloropyridin-4-yl)boronic acid hydrochloride2377605-75-7VariesCRITICAL: This is a common regioisomer. Researchers must verify the substitution pattern.[6][7][8]

Causality Behind Vetting: The primary risk is not reagent cost, but the downstream loss of time, resources, and confidence resulting from a failed reaction or the synthesis of an incorrect final compound. Isomeric confusion between 4-chloro-3-pyridyl and 3-chloro-4-pyridyl derivatives is a frequent pitfall. Always verify the structure by CAS number and, most importantly, by analytical characterization upon receipt.

Mandatory Visualization: Reagent Procurement Workflow

start Identify Target: (4-Chloropyridin-3-yl)boronic acid HCl search Search by CAS & Structure (Verify Isomer!) start->search vet Vet Supplier Specifications search->vet coa_check Is a Certificate of Analysis (CoA) Provided? vet->coa_check qc Mandatory In-House QC (NMR, LC-MS, HRMS) coa_check->qc No / 'AS-IS' coa_check->qc Yes proceed Proceed to Application qc->proceed target (4-Chloropyridin-3-yl)boronic acid HCl step1 Borylation Reaction (+ Acidification) target->step1 precursor 3-Bromo-4-chloropyridine (or 3-iodo) step1->precursor reagents 1. n-BuLi or Mg 2. B(OiPr)₃ reagents->step1

References

Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling with (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for constructing biaryl and heteroaryl structures. Within this context, the synthesis of molecules containing the pyridine scaffold is of paramount importance due to their prevalence in biologically active compounds.

This guide focuses on a specific, yet challenging, building block: (4-Chloropyridin-3-yl)boronic acid hydrochloride . The presence of a chlorine atom, a typically less reactive halide for Suzuki couplings, and the boronic acid's formulation as a hydrochloride salt, introduce specific challenges that require careful consideration of reaction parameters.[1] Furthermore, heteroaryl boronic acids, especially those with nitrogen atoms adjacent to the boronic acid group, are known to be susceptible to side reactions like protodeboronation.[2][3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this reagent. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step procedures, and provide troubleshooting insights to overcome common hurdles.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the aryl or heteroaryl halide (e.g., an aryl bromide partner for our reaction). This forms a Pd(II) intermediate.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArX Ar-X (Aryl Halide) ArX->ArPdX Boronic R'-B(OH)₂ (Boronic Acid) Boronic->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdX Product->ArPdR

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

Application Notes: Critical Parameters for Success

The Boronic Acid Reagent: Handling a Hydrochloride Salt

The use of This compound requires specific attention.

  • Stoichiometry of the Base: The hydrochloride salt means the pyridine nitrogen is protonated. The first equivalent of base is consumed in an acid-base neutralization reaction to generate the free, neutral pyridine boronic acid. Subsequent equivalents of base are then required for the catalytic cycle itself—specifically to form the reactive boronate species [R-B(OH)₃]⁻ that participates in transmetalation.[7][9] Therefore, a minimum of 3 equivalents of base is strongly recommended.

  • Stability and Storage: Pyridine boronic acids can be prone to decomposition and protodeboronation, especially when stored improperly.[3][10] It is advisable to store the reagent at low temperatures (e.g., -20°C) and under an inert atmosphere. Using fresh or properly stored reagent is critical for reproducible results.

Choice of Palladium Catalyst and Ligand

The coupling partner for (4-Chloropyridin-3-yl)boronic acid will likely be an aryl halide. The reactivity of the C-X bond follows the trend I > Br > Cl. Coupling with aryl chlorides is often the most challenging and requires a highly active catalyst system.[1]

  • For Aryl Bromides/Iodides: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient. Pd(PPh₃)₄ is a Pd(0) source, while Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ.

  • For Aryl Chlorides: More electron-rich and bulky phosphine ligands are necessary to facilitate the difficult oxidative addition step.[11] Catalyst systems based on ligands like SPhos or XPhos, often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for these transformations.[11][12] Using specialized, air-stable precatalysts that incorporate these ligands can also simplify reaction setup.[13]

The Critical Role of the Base

As discussed, the choice and amount of base are paramount.

  • Base Strength: Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. Potassium phosphate (K₃PO₄) is a stronger base that can be beneficial, particularly for challenging couplings.[11][14]

  • Solubility: The base must have some solubility in the reaction medium to be effective. The use of aqueous solvent mixtures often facilitates the action of inorganic bases.

Solvent Systems

A mixture of an organic solvent and water is the most common medium for Suzuki couplings.

  • Common Systems: Dioxane/water, Toluene/water, or THF/water are frequently used.

  • Degassing: It is absolutely critical to degas the solvent mixture thoroughly before adding the palladium catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions or the formation of homocoupling byproducts.[14] Degassing is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

Troubleshooting Potential Side Reactions
  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] It is a major competing pathway, especially with electron-deficient heteroaryl boronic acids at elevated temperatures.[15][16] Minimizing reaction time and temperature, using anhydrous conditions where possible, or employing specialized reagents like MIDA boronates can mitigate this issue.[10][17]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[14] Rigorous degassing is the best preventative measure.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[14] The use of bulky, electron-rich ligands helps to create a sterically hindered environment around the palladium, favoring the desired catalytic steps over catalyst inhibition.

Experimental Protocols

General Protocol for Coupling with an Aryl Bromide

This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Boronic Acid, Aryl Bromide, Base) B 2. Evacuate & Backfill (3x with N₂/Ar) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Add Pd Catalyst C->D E 5. Heat Reaction (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool & Dilute (e.g., with EtOAc) F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J

Figure 2. General experimental workflow for the Suzuki coupling.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.02 - 0.05 eq, 2-5 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), degassed

Procedure:

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[14]

  • Via syringe, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).

  • Briefly remove the septum and add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), in one portion. Immediately reseal the flask and purge with inert gas for another 2-3 minutes.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions. Optimization may be required for specific substrates.

ParameterCondition for Aryl BromideCondition for Aryl ChlorideRationale
Boronic Acid 1.2 - 1.5 eq1.5 - 2.0 eqExcess is used to drive the reaction and account for potential protodeboronation.
Base K₂CO₃ or Cs₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)Stronger base needed for less reactive chlorides. 3 eq minimum to neutralize HCl salt.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ / SPhos (1-2 mol%)More active catalyst system required for the C-Cl bond activation.[11]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (2:1) or DioxaneSolvent choice can influence catalyst activity and substrate solubility.
Temperature 80 - 100 °C100 - 110 °CHigher temperature is often needed for aryl chlorides.
Typical Time 2 - 12 h12 - 24 hReflects the lower reactivity of the aryl chloride coupling partner.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for synthesizing valuable pyridine-containing molecules. Success hinges on a clear understanding of the specific challenges posed by this reagent, namely the need for excess base to neutralize the hydrochloride salt and the inherent instability of the heteroaryl boronic acid. By selecting an appropriately active catalyst system for the coupling partner, rigorously excluding oxygen, and carefully monitoring for side reactions, researchers can reliably and efficiently perform this important transformation.

References

Application Notes & Protocols for (4-Chloropyridin-3-yl)boronic acid hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Synthesis

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a pivotal heterocyclic building block, particularly valued in the realms of medicinal chemistry and materials science. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2] This reagent serves as a versatile precursor for introducing the 4-chloropyridine-3-yl moiety, a common scaffold in biologically active molecules designed to target a range of diseases, including cancer and neurological disorders.[3][4]

The presence of the pyridine nitrogen, however, introduces specific challenges. It can coordinate to the palladium catalyst, potentially leading to deactivation and sluggish reaction kinetics.[5] Furthermore, as a hydrochloride salt, the boronic acid requires careful handling and optimized reaction conditions, particularly in the choice of base, to ensure efficient participation in the catalytic cycle. This guide provides an in-depth protocol for the successful application of this compound, focusing on the mechanistic rationale behind each step to empower researchers to troubleshoot and adapt the methodology for their specific synthetic targets.

Reagent Profile and Handling

Prior to experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₆BCl₂NO₂
Molecular Weight 193.82 g/mol [6]
Appearance Solid
CAS Number 1072945-69-7[7][]
InChI Key AYQLYGOQLKWDHE-UHFFFAOYSA-N[]
Storage and Stability

This compound, like many boronic acids, is susceptible to degradation over time, particularly through dehydration to form boroxines.[9] For optimal shelf-life and reactivity, the following storage conditions are imperative:

  • Store in a tightly-closed container. [10]

  • Keep in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. [10][11]

  • Protect from moisture and light.

Degradation of the boronic acid is a common cause of low or no conversion in coupling reactions.[5] If poor results are obtained with an older batch of the reagent, using a freshly opened container or converting it to a more stable pinacol ester derivative should be considered.[5][9]

Safety and Handling Precautions

As a chlorinated organic compound and a boric acid derivative, this reagent requires careful handling to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl rubber), safety goggles that provide complete eye protection, and a lab coat.[10][12]

  • Ventilation: Handle the solid and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust, which can cause respiratory tract irritation.[10][13][14]

  • Exposure Response:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[12][14]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[10][14]

    • Inhalation: Move to fresh air.[13][14]

    • Seek medical attention if irritation or other symptoms persist.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The following protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[2] A base is crucial for the activation of the boronic acid, converting it into a more nucleophilic boronate species.[15] This boronate then undergoes transmetalation with the palladium(II) complex that was formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for navigating the challenges posed by the pyridine moiety.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Combine Aryl Halide (1.0 eq), Boronic Acid HCl (1.2-1.5 eq), & Base (2.0-3.0 eq) in a Schlenk flask B Add Pd Catalyst (e.g., Pd(OAc)₂) & Ligand (e.g., PPh₃) A->B C Seal flask, evacuate, and backfill with inert gas (Ar/N₂) 3x B->C D Add degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe C->D E Heat mixture to 80-100 °C with vigorous stirring D->E F Monitor progress by TLC or LC-MS (8-24 h) E->F G Cool to room temp. Dilute with Ethyl Acetate & H₂O F->G H Separate layers. Extract aqueous with EtOAc (2x) G->H I Combine organic layers, wash with brine, dry (Na₂SO₄) H->I J Filter and concentrate under reduced pressure I->J K Purify crude product via flash column chromatography J->K L Characterize final product (NMR, MS, etc.) K->L

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology

Materials:

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine [PPh₃] (4-10 mol%, typically double the mol% of Pd)

  • Potassium Carbonate [K₂CO₃] (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon).

    • Causality: Removing adsorbed water and oxygen from the glassware is critical to prevent the deactivation of the palladium catalyst and hydrolysis of reagents.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), potassium carbonate (2.0–3.0 equiv), palladium(II) acetate (0.02–0.05 equiv), and triphenylphosphine (0.04–0.10 equiv).

    • Causality: An excess of the boronic acid is used to drive the reaction to completion. A strong base like K₂CO₃ is required to both neutralize the hydrochloride salt and form the active boronate species for transmetalation.[15] The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[16]

  • Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three to five times.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. This step ensures the reaction is performed under strictly anaerobic conditions.[5]

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

    • Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is essential for dissolving the base and facilitating the formation of the active boronate. Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures efficient mixing of the heterogeneous mixture. The reaction is typically complete within 8-24 hours.[5]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

    • Causality: This final step removes unreacted starting materials, catalyst residues, and any side products to yield the pure coupled product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Degraded boronic acid. 3. Insufficiently strong or soluble base. 4. Catalyst inhibition by pyridine nitrogen.1. Ensure all inert atmosphere techniques are rigorously followed. Use freshly degassed solvents.[5] 2. Use a fresh bottle of boronic acid or verify its quality. Consider synthesizing the more stable pinacol ester.[5][9] 3. Try a different base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility. 4. Switch to a more electron-rich, bulky phosphine ligand (e.g., P(tBu)₃, SPhos) which can promote reductive elimination and be less susceptible to inhibition.[16]
Formation of Side Products (e.g., Homocoupling) 1. Reaction temperature is too high. 2. Oxygen contamination leading to reductive homocoupling. 3. Boronic acid decomposition (protodeborylation).1. Lower the reaction temperature and monitor for progress over a longer period. 2. Improve inerting techniques. 3. Use a slight excess of boronic acid (1.2 equiv) instead of a large excess. Ensure the base is not excessively strong for the substrate.
Difficulty in Purification 1. Residual palladium catalyst contaminating the product. 2. Co-elution of product with starting materials or byproducts.1. After the primary purification, try filtering the product solution through a plug of Celite or a specialized palladium scavenger. 2. Optimize the eluent system for column chromatography. Consider re-crystallization if the product is a solid.

References

Application Notes & Protocols: (4-Chloropyridin-3-yl)boronic acid hydrochloride in the Synthesis of Biarylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biarylpyridines and the Suzuki-Miyaura Coupling

Biarylpyridine scaffolds are privileged structures in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from the pyridine ring's ability to act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In materials science, these motifs are integral to the design of organic light-emitting diodes (OLEDs), polymers, and novel ligands for catalysis.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, particularly for linking sp²-hybridized carbons.[1] Its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents have made it an indispensable tool for researchers.[2][3] This application note provides a detailed guide to the use of (4-Chloropyridin-3-yl)boronic acid hydrochloride, a versatile building block for the synthesis of a specific class of 3-aryl-4-chloropyridines.

Reagent Profile: this compound

This compound is a solid, crystalline compound with the empirical formula C₅H₆BCl₂NO₂ and a molecular weight of 193.82 g/mol .[2] The presence of a chlorine atom on the pyridine ring and the boronic acid at the 3-position makes it a valuable reagent for introducing a 4-chloropyridin-3-yl moiety.

Key Structural Features and Their Implications:

  • 3-Pyridylboronic Acid Moiety: The position of the boronic acid group is crucial. Unlike 2-pyridylboronic acids, which can present challenges due to the "2-pyridyl problem" (chelation of the palladium catalyst by the adjacent nitrogen, leading to inhibition), 3-pyridylboronic acids generally exhibit more predictable reactivity.[3][4]

  • Electron-Deficient Pyridine Ring: The chlorine substituent and the inherent electron-deficient nature of the pyridine ring can influence the rate of transmetalation. Electron-deficient heteroaryl boron derivatives may undergo transmetalation at a slower rate.[5]

  • Hydrochloride Salt: The reagent is supplied as a hydrochloride salt. This is a critical consideration for reaction setup, as an additional equivalent of base is required to neutralize the HCl and liberate the free pyridine. This free pyridine then requires a further equivalent of base to form the active boronate species for the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid (4-Cl-Pyr)-B(OH)₂·HCl FreeBoronicAcid (4-Cl-Pyr)-B(OH)₂ BoronicAcid->FreeBoronicAcid Base (1 eq) ActivatedBoronate [(4-Cl-Pyr)-B(OH)₃]⁻ M⁺ FreeBoronicAcid->ActivatedBoronate Base (≥1 eq) ActivatedBoronate->OxAdd Enters Catalytic Cycle caption Suzuki-Miyaura Catalytic Cycle and Boronic Acid Activation

Diagram Caption: The Suzuki-Miyaura catalytic cycle and the requisite activation of the boronic acid.

The process unfolds in three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step and requires a base to activate the boronic acid.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Experimental Protocol: General Procedure for the Synthesis of 3-Aryl-4-chloropyridines

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.[4]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3.5 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The use of at least 3 equivalents of base is critical: one equivalent to neutralize the hydrochloride salt, and at least two more to facilitate the formation of the active boronate species.[4]

  • Inerting the Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The presence of water aids in dissolving the inorganic base and facilitates the transmetalation step.[3][7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Rationale: Heating is generally required to drive the reaction to completion, especially with less reactive aryl chlorides.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate. c. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. d. Transfer the filtrate to a separatory funnel and wash with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylpyridine product.

Data Presentation: Illustrative Substrate Scope

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides under the generalized protocol described above. Yields are illustrative and based on typical outcomes for similar Suzuki couplings reported in the literature.[8]

EntryAryl Bromide Coupling PartnerProductExpected Yield (%)
14-Bromoanisole4-Chloro-3-(4-methoxyphenyl)pyridine85-95
21-Bromo-4-(trifluoromethyl)benzene4-Chloro-3-(4-(trifluoromethyl)phenyl)pyridine75-85
34-Bromobenzonitrile4-(4-Chloro-3-pyridyl)benzonitrile70-80
43-Bromopyridine4-Chloro-3,3'-bipyridine65-75
52-Bromonaphthalene4-Chloro-3-(naphthalen-2-yl)pyridine80-90

Disclaimer: The yields presented are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider increasing the temperature, using a stronger base like K₃PO₄ or Cs₂CO₃, or employing a more active catalyst system, such as one with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos).[4]

  • Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by not using excessively harsh basic conditions or prolonged reaction times.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Maintaining a strictly inert atmosphere is the best preventative measure.

Conclusion

This compound is a highly useful and versatile reagent for the synthesis of 3-aryl-4-chloropyridines via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and carefully considering the role of each reaction component—particularly the need for sufficient base to both neutralize the hydrochloride salt and activate the boronic acid—researchers can effectively utilize this building block to access a wide range of valuable biarylpyridine structures for applications in drug discovery and materials science.

References

Application Notes and Protocols for C-C Bond Formation Using (4-Chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 4-Chloropyridin-3-yl Moiety

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. The strategic incorporation of substituted pyridines can significantly influence a compound's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. (4-Chloropyridin-3-yl)boronic acid is a particularly valuable building block, offering a versatile handle for the introduction of a 4-chloropyridine-3-yl moiety through carbon-carbon bond-forming reactions. The presence of the chloro substituent provides an additional site for subsequent functionalization, enabling late-stage diversification of molecular scaffolds.

This technical guide provides an in-depth exploration of the reaction conditions for C-C bond formation, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for the synthesis of biaryl and heteroaryl compounds.[1][2] We will delve into the critical parameters that govern the success of these transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]

.dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X (Aryl-Palladium(II) Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² (Di-organopalladium(II) Complex) Transmetalation->PdII_R1R2 Borate R²-B(OH)₃⁻ (Activated Boronate) Borate->Transmetalation Base Base (e.g., K₂CO₃) Base->Borate BoronicAcid R²-B(OH)₂ ((4-Chloropyridin-3-yl)boronic acid) BoronicAcid->Base Activation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl/Heteroaryl Halide) ArylHalide->OxAdd

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. The boronic acid is activated by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reaction Parameters for Successful C-C Bond Formation

The success of a Suzuki-Miyaura coupling reaction with (4-Chloropyridin-3-yl)boronic acid hinges on the careful selection of several key parameters. The electron-deficient nature of the pyridine ring and the presence of the chloro substituent can influence reactivity, making optimization crucial.

Choice of Palladium Catalyst and Ligand

The palladium source and its associated ligands are critical for catalytic activity. For couplings involving chloropyridines, more electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.

Catalyst SystemKey Features & Recommendations
Pd(PPh₃)₄ A common and relatively inexpensive catalyst. Often effective for couplings with aryl bromides and iodides. May require higher temperatures and longer reaction times for chloro-substrates.
PdCl₂(dppf) A robust and versatile catalyst, often providing good yields for a wide range of substrates, including heteroaryl chlorides. The dppf ligand provides both steric bulk and electronic richness.
Buchwald Catalysts Systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective for challenging couplings of unactivated aryl chlorides and can be active at low catalyst loadings.
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Solvent SystemsNotes
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMFA widely used and effective base for many Suzuki couplings.
Na₂CO₃ ModerateDioxane/H₂O, Acetonitrile/H₂OAnother common and cost-effective choice.
K₃PO₄ StrongDioxane, TolueneOften provides excellent results for challenging couplings, including those with sterically hindered substrates or unactivated chlorides.
Cs₂CO₃ StrongDioxane, DMFA highly effective but more expensive base, often used when other bases fail to promote the reaction.
Solvent System Selection

The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. Biphasic systems, typically containing water, are common and can be highly effective.

Solvent SystemProperties & Applications
1,4-Dioxane/H₂O A widely used and generally effective solvent system for a broad range of Suzuki couplings.
Toluene/Ethanol/H₂O Another common biphasic system that can provide good results.
DMF or DMA Polar aprotic solvents that can be useful for solubilizing reagents, but may require higher temperatures.
Acetonitrile/H₂O A suitable solvent system, particularly for microwave-assisted reactions.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of (4-Chloropyridin-3-yl)boronic acid. Optimization may be required for specific substrates.

.dot

Experimental_Workflow Start Start Reagents Combine Aryl Halide, (4-Chloropyridin-3-yl)boronic acid, Base, and Catalyst Start->Reagents Inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC or LC-MS) Solvent->Reaction Workup Reaction Workup: Cool, Dilute, Extract Reaction->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • (4-Chloropyridin-3-yl)boronic acid (1.2-1.5 equiv)

  • PdCl₂(dppf) (2-5 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide, (4-Chloropyridin-3-yl)boronic acid, PdCl₂(dppf), and K₂CO₃.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • (4-Chloropyridin-3-yl)boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, as a 2M aqueous solution)

  • Acetonitrile or DMF

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine the aryl halide, (4-Chloropyridin-3-yl)boronic acid, and Pd(PPh₃)₄.

  • Add the solvent (e.g., acetonitrile) and the aqueous Na₂CO₃ solution.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Optimization

The following table provides a summary of representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of related chloropyridines and pyridylboronic acids. These can serve as a guide for optimizing the reaction of (4-Chloropyridin-3-yl)boronic acid.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole3-Pyridylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O10012~85
3-Chloropyridine4-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane10018~90
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (4)K₃PO₄ (3)THF5016~80
4-Bromotoluene(4-Chloropyridin-3-yl)boronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O906Est. >80

Estimated yield based on the reactivity of similar substrates. Actual yields will vary depending on the specific coupling partners and reaction conditions.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a stronger base (e.g., K₃PO₄), or switching to a more active catalyst system (e.g., a Buchwald catalyst). Ensure that all reagents and solvents are of high quality and that the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: The loss of the boronic acid group can be a significant side reaction, especially with prolonged heating or in the presence of excess water. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to compensate for this.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition. The use of bulky ligands can help to mitigate this effect.

  • Handling and Stability: (4-Chloropyridin-3-yl)boronic acid may be hygroscopic and should be stored in a cool, dry place under an inert atmosphere. For long-term storage, consider using its more stable pinacol ester or hydrochloride salt form. The hydrochloride salt will require an additional equivalent of base to be added to the reaction mixture.

Conclusion

(4-Chloropyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its incorporation into a wide range of scaffolds. By carefully selecting the catalyst, base, and solvent system, and by understanding the underlying mechanistic principles, researchers can achieve high yields and efficient C-C bond formation. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important reagent in drug discovery and materials science.

References

The Versatile Building Block: Applications of (4-Chloropyridin-3-yl)boronic acid hydrochloride in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Materials Science

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a bifunctional reagent that has steadily gained traction as a crucial building block in the rational design of advanced functional materials. Its unique electronic and structural characteristics, combining the reactivity of a boronic acid with the versatile coordination chemistry of a pyridine ring, open up a vast design space for novel organic electronics, luminescent systems, and porous crystalline materials. The presence of a chlorine substituent further allows for post-synthetic modification, adding another layer of complexity and functionality to the resulting materials. This technical guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and insights into the underlying chemical principles.

Core Properties and Handling

This compound is a solid at room temperature and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is soluble in a range of organic solvents, a property that is crucial for its application in various solution-phase reactions.

PropertyValueSource
Molecular FormulaC₅H₆BCl₂NO₂
Molecular Weight193.82 g/mol
AppearanceSolid
StorageStore in a cool, dry place away from incompatible materials.N/A

Application I: Synthesis of Conjugated Polymers for Organic Electronics

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] this compound is an excellent coupling partner in these reactions, allowing for the incorporation of the pyridyl moiety into conjugated polymer backbones. This is particularly relevant in the field of organic electronics, where the electronic properties of materials can be finely tuned by the choice of aromatic building blocks.[3] The nitrogen atom in the pyridine ring can act as an electron-withdrawing group, influencing the HOMO/LUMO energy levels of the resulting polymer and thereby its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

General Reaction Scheme: Suzuki-Miyaura Cross-Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound E Conjugated Polymer A->E Suzuki Coupling B Aryl Dihalide (e.g., Dibromobenzene) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E

Caption: General workflow for synthesizing conjugated polymers via Suzuki coupling.

Detailed Protocol: Synthesis of a Poly(arylene-pyridylene) Copolymer

This protocol describes a general procedure for the synthesis of a copolymer of this compound and a generic aryl dihalide. Note: This is a generalized protocol and may require optimization for specific substrates and desired polymer properties.

Materials:

  • This compound (1.0 equiv)

  • Aryl dihalide (e.g., 1,4-dibromobenzene) (1.0 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃) (3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Thoroughly dry a Schlenk flask and equip it with a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add the this compound, the aryl dihalide, the palladium catalyst, and the base to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration should be carefully chosen to facilitate both dissolution of monomers and precipitation of the polymer product.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific monomers and catalyst used.

  • Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

    • Filter the precipitated polymer and wash it extensively with the non-solvent to remove any residual catalyst and unreacted monomers.

    • Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Characterization: The synthesized polymer should be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, GPC to determine its molecular weight and polydispersity index (PDI), UV-Vis and fluorescence spectroscopy to investigate its optical properties, and cyclic voltammetry to determine its HOMO/LUMO energy levels.

Application II: Development of Luminescent Materials

The incorporation of pyridyl units into organic molecules and polymers can lead to interesting photophysical properties, making them promising candidates for luminescent materials. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and metal coordination, which can influence the packing of molecules in the solid state and, consequently, their emission characteristics. While specific examples for this compound are not extensively documented, the general principles of designing luminescent materials with pyridylboronic acids can be applied.

Conceptual Workflow for Luminescent Material Synthesis

G cluster_synthesis Synthesis cluster_material Luminescent Material cluster_properties Properties & Applications A This compound C Suzuki Coupling A->C B Fluorophoric Core (e.g., Anthracene, Pyrene) B->C D Pyridyl-functionalized Fluorophore C->D E Enhanced Quantum Yield D->E F Tunable Emission D->F G Sensing Applications D->G G cluster_components MOF Components cluster_assembly Self-Assembly cluster_mof Resulting MOF Structure A Metal Ion/Cluster C Coordination Bonds A->C B This compound (Linker) B->C D Porous Crystalline Framework C->D

References

derivatization of molecules using (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Molecular Derivatization Using (4-Chloropyridin-3-yl)boronic acid hydrochloride

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of drug discovery and materials science, the strategic introduction of specific molecular motifs is paramount to achieving desired biological activity and material properties.[1] this compound has emerged as a crucial building block, primarily for incorporating the 4-chloropyridine moiety into complex molecular architectures.[2][3] Pyridine rings are prevalent in a vast array of pharmaceuticals, and the presence of a halogen, such as chlorine, provides a reactive handle for further synthetic transformations, making this reagent particularly valuable for constructing libraries of compounds in medicinal chemistry.[3]

The principal application of this boronic acid derivative lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[4][5] This guide provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and optimization strategies for utilizing this compound in synthetic applications.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for ensuring the reagent's integrity and the safety of the researcher. The hydrochloride salt form enhances stability but requires consideration during reaction setup, as it will neutralize one equivalent of the base.

PropertyValue
Chemical Formula C₅H₅BClNO₂ · HCl
Molecular Weight 193.82 g/mol
Appearance White to off-white solid
CAS Number Not explicitly found for the hydrochloride salt, handle based on the free boronic acid's properties.

Safety and Handling Precautions:

  • Hazard: Causes skin and serious eye irritation.[6] May be toxic if swallowed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[6][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture. Due to the hygroscopic nature of boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of applications for (4-Chloropyridin-3-yl)boronic acid. It facilitates the formation of a C-C bond between the pyridine ring of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or pseudohalide.[5][8]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through three fundamental steps, all orchestrated by a palladium catalyst.[4][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAd Ar-X (Aryl Halide) Trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAd->Trans R-B(OR')₂ (Activated Boronate) Trans->Pd0 Reductive Elimination Ar-R (Product) BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Trans Transmetalation Step caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, Ar-X). This forms a Pd(II) intermediate.[4][8] The choice of a bulky, electron-rich phosphine ligand is crucial here as it facilitates this otherwise difficult step, especially for less reactive partners like aryl chlorides.[9]

  • Transmetalation: This is the key step where the organic group from the boron atom is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[10] The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily transfers its pyridine group to the Pd(II) center, displacing the halide.[11][12]

  • Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the pyridine group from the boronic acid) on the palladium center couple and are expelled from the coordination sphere. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][8]

Detailed Experimental Protocol

This protocol provides a general method for the derivatization of a model aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

Reagents & Materials:

  • 4-Bromoanisole

  • This compound (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos.

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents), finely powdered

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Equipment:

  • Magnetic stirrer with heating plate

  • Condenser

  • Schlenk line or balloon setup for inert atmosphere

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromoanisole (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

    • Causality Note: The boronic acid is used in slight excess to drive the reaction to completion. Three equivalents of base are used to neutralize the hydrochloride salt and activate the boronic acid.

  • Catalyst Addition:

    • In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Add this catalyst/ligand mixture to the Schlenk flask.

    • Causality Note: Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species.

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][8]

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly degassed by bubbling argon through it for 20-30 minutes prior to use.

    • Causality Note: The addition of water can be beneficial, sometimes accelerating the reaction, though conditions may need optimization.[13]

  • Reaction Execution:

    • Lower the flask into an oil bath and heat to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.[14]

Optimization and Troubleshooting

Achieving high yields in Suzuki-Miyaura couplings, especially with heteroaromatic partners, often requires optimization.[9][15]

Table of Reaction Parameter Effects
ParameterVariationRationale & Expected Outcome
Catalyst/Ligand Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like SPhos or XPhosFor challenging couplings involving chloropyridines, more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) often outperform PPh₃ by accelerating both oxidative addition and reductive elimination.[9][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents. K₃PO₄ is a strong base that can be effective but may not be compatible with base-sensitive functional groups.[17]
Solvent Dioxane/H₂O, Toluene, DMF, AcetonitrileThe solvent system affects reagent solubility and reaction rate. Anhydrous conditions may be required in some cases, while aqueous mixtures are often beneficial.[13][18] Toluene is a common choice for higher temperature reactions.
Temperature Room Temp to 110 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions like protodeboronation (loss of the boronic acid group).[13]
Common Issues and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (deactivated by oxygen); Insufficiently active catalyst/ligand combination.Ensure rigorous degassing of solvents and use of an inert atmosphere. Screen more active ligands (e.g., SPhos, RuPhos).[9][13]
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction at high temperature.Use anhydrous conditions; ensure the base is thoroughly dried. Use a milder base or lower the reaction temperature.
Homocoupling of Aryl Halide Catalyst system promotes side reactions.This is less common but can occur. Adjusting the ligand-to-metal ratio or changing the palladium source may help.
Incomplete Conversion Reaction is too slow; insufficient catalyst loading.Increase reaction temperature or time. Increase catalyst loading to 3-5 mol%. Consider a more active catalytic system.[18]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecules containing the chloropyridine scaffold. Its successful application hinges on the robust and well-understood Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize reaction conditions to achieve high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this valuable building block in their synthetic endeavors.

References

palladium-catalyzed reactions involving (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (4-Chloropyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is a key reagent in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-nitrogen bonds. Its structure, featuring a pyridine ring, a boronic acid moiety, and a chlorine atom, offers multiple points for diversification, making it a valuable tool for creating libraries of compounds in drug discovery.[1] The pyridine nitrogen imparts specific electronic properties and can influence the reactivity of the molecule.[2] Boronic acids are generally stable, have low toxicity, and are key participants in widely-used reactions like the Suzuki-Miyaura coupling.[3][4] The presence of the chlorine atom provides an additional handle for subsequent cross-coupling reactions, allowing for sequential, site-selective functionalization.

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds, coupling an organoboron compound with an organic halide or triflate.[4][5][6] this compound serves as the organoboron nucleophile in these reactions.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid (4-Chloropyridin-3-yl)B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (R = 4-Chloropyridin-3-yl) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium carbonate.

  • Add the palladium acetate and the phosphine ligand.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[2]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Key Considerations and Troubleshooting
Parameter Recommendation Rationale
Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄The choice of palladium source can significantly impact reaction efficiency. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, improving overall reaction rates and yields.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice of base can influence the reaction outcome, and screening may be necessary for challenging substrates.
Solvent 1,4-Dioxane/water, Toluene/water, DMFThe solvent system must be able to dissolve both the organic and inorganic reagents. A small amount of water is often beneficial.[5]

Expanding the Toolbox: Other Palladium-Catalyzed Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other important palladium-catalyzed transformations.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9] While the boronic acid itself is not the primary coupling partner, the chloro-substituent on the pyridine ring can act as the halide component.

The Heck reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[8]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Chloride 4-Chloropyridine derivative Aryl_Chloride->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-Cl(L2)->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate_Complex Intermediate Complex Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Coupled_Product Substituted Alkene Beta_Hydride_Elimination->Coupled_Product Regeneration Catalyst Regeneration Beta_Hydride_Elimination->Regeneration Regeneration->Pd(0)L2

Caption: Simplified catalytic cycle for the Heck reaction.

Materials:

  • This compound derivative (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF

Procedure:

  • In a sealed tube, combine the this compound derivative, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add DMF, the alkene, and triethylamine.

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] Similar to the Heck reaction, the chloro-substituent on the pyridine ring can serve as the electrophilic partner.

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne.[10]

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • THF

Procedure:

  • To a degassed solution of the this compound derivative in a mixture of THF and triethylamine, add Pd(PPh₃)₄ and CuI.[11]

  • Add the terminal alkyne dropwise at room temperature.[11]

  • Stir the reaction mixture at room temperature for 16 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[12][13][14] This reaction allows for the introduction of a wide range of nitrogen-containing functional groups at the 4-position of the pyridine ring.

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15]

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add the this compound derivative and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify by column chromatography.

Safety and Handling

  • This compound is a solid that should be handled in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • The solvents used in these reactions are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in palladium-catalyzed cross-coupling chemistry. Its ability to participate in a range of C-C and C-N bond-forming reactions makes it an essential tool for medicinal chemists and materials scientists. The protocols and insights provided in this guide offer a solid foundation for the successful application of this reagent in the synthesis of novel and complex molecules.

References

Application Note: Strategic Ligand Selection for Efficient Suzuki-Miyaura Coupling of (4-Chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of the 4-chloro-3-pyridyl moiety is a critical strategy in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this transformation, yet its application to (4-Chloropyridin-3-yl)boronic acid is fraught with challenges. These include the inherent inertness of the C-Cl bond, the electron-deficient nature of the pyridine ring, and the high propensity for competitive protodeboronation. This guide provides a scientifically-grounded framework for overcoming these obstacles through strategic ligand selection. We delve into the mechanistic underpinnings of the catalytic cycle, explain the causality behind ligand choice, and provide detailed, field-proven protocols for ligand screening and reaction optimization to ensure reproducible, high-yield outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for rational ligand selection. The process is a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Each step is critically influenced by the steric and electronic properties of the ancillary ligand coordinated to the palladium center.

  • Oxidative Addition: The catalytically active Pd(0) complex inserts into the aryl-halide (Ar-X) bond.[1][2][3] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium(II) center, displacing the halide.[1][2] This step requires activation of the boronic acid by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple to form the new C-C bond, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][2][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)(Cl)L₂ pd0->pd2_oa Oxidative Addition (+ Ar-Cl) pd2_tm Ar-Pd(II)(Ar')L₂ pd2_oa->pd2_tm Transmetalation (+ Ar'-B(OH)₂ / Base) pd2_tm->pd0 Reductive Elimination (- Ar-Ar') Ligand_Logic sub Substrate Challenges (4-Chloropyridin-3-yl)boronic acid c1 Inert C-Cl Bond sub->c1 c2 Protodeboronation Risk sub->c2 c3 Pyridine N-Coordination sub->c3 sol Required Ligand Properties c1->sol c2->sol c3->sol p1 Strong σ-Donation (Electron-Rich) sol->p1 p2 Steric Bulk sol->p2 p3 Promotes Fast Reductive Elimination sol->p3 Screening_Workflow start Start: Define Reagents prep Prepare Stock Solutions (Substrates, Base, IS) in Glovebox start->prep cat_array Dispense Pd Source & Ligand Array prep->cat_array add_reagents Add Stock Solutions to Array cat_array->add_reagents react Seal & Heat with Stirring add_reagents->react sample Cool, Sample & Quench react->sample analyze Analyze by LC-MS / GC-MS sample->analyze end Evaluate Data & Identify Lead Ligand analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Suzuki Couplings with Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura couplings involving pyridylboronic acids. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful yet often challenging cross-coupling reactions. Pyridine-containing biaryls are crucial building blocks in pharmaceuticals and materials science, and mastering their synthesis is a key objective for many chemists.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve successful outcomes in your experiments.

The "2-Pyridyl Problem" and Beyond

Suzuki-Miyaura couplings with pyridylboronic acids, particularly 2-pyridylboronic acid, are notoriously difficult.[1] The challenges primarily stem from two key factors: the inherent instability of the pyridylboronic acid leading to protodeboronation, and the slow rate of transmetalation due to the electron-deficient nature of the pyridine ring.[2] The lone pair of electrons on the nitrogen atom can also interact with the palladium catalyst, potentially leading to catalyst inhibition.[3]

This guide will address these issues head-on, providing you with the knowledge and tools to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 2-pyridylboronic acid failing or giving low yields?

A1: The primary culprit is often the instability of the 2-pyridylboronic acid itself. It is highly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This depletes your nucleophilic partner and generates the corresponding pyridine as a byproduct, complicating purification.[4] Additionally, the electron-withdrawing nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[2]

Q2: What is protodeboronation and why is it so prevalent with 2-pyridylboronic acid?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[5] For 2-pyridylboronic acid, this process is uniquely rapid under neutral pH conditions. This is due to the formation of a zwitterionic intermediate that readily undergoes unimolecular fragmentation.[4][5] Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this highly reactive zwitterion, thus slowing down protodeboronation.[4]

Q3: How does the position of the boronic acid on the pyridine ring affect the reaction?

A3: The position of the boronic acid group significantly impacts both the stability and reactivity of the reagent.

  • 2-Pyridylboronic acids: Are the most challenging due to their high propensity for protodeboronation and potential for catalyst inhibition.[1][6]

  • 3-Pyridylboronic acids: Are generally more stable and reactive than their 2-pyridyl counterparts.

  • 4-Pyridylboronic acids: Typically exhibit good reactivity and are less prone to the issues seen with the 2-isomer.[7][8]

Q4: What are the most critical parameters to control in a Suzuki coupling with pyridylboronic acids?

A4: The three most critical parameters are the choice of ligand , base , and the form of the boronic acid reagent . Careful selection and optimization of these components are essential for success.

Troubleshooting Guides

Problem 1: Low to No Product Formation

If you are observing little to no formation of your desired biaryl product, consider the following troubleshooting steps.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[9]

  • Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen. Simple sparging with an inert gas is often sufficient, though freeze-pump-thaw cycles are more rigorous.[6][8]

  • Reagent Quality: Verify the purity and integrity of your starting materials. Pyridylboronic acids can degrade upon storage.[8] Consider using a fresh batch or a more stable derivative.

Workflow for Optimizing a Failed Reaction:

Suzuki_Cycle_Challenges Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Pyridyl Complex Transmetalation->PdII_Diaryl Slow Step! (Challenge 2) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Pyridyl (Product) RedElim->Product Boronic_Acid Pyridyl-B(OH)2 Boronate [Pyridyl-B(OH)3]⁻ Boronic_Acid->Boronate + Base Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation Unstable! (Challenge 1) Boronate->Transmetalation Base Base (e.g., K3PO4)

References

improving yields in reactions with (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (4-Chloropyridin-3-yl)boronic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a halogenated, electron-deficient heteroaromatic boronic acid, it is a valuable building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] However, its unique electronic properties, the presence of the pyridine nitrogen, and its formulation as a hydrochloride salt present specific challenges that can lead to suboptimal reaction yields and complex purification profiles.

This guide provides in-depth, field-proven insights structured in a question-and-answer format to directly address the common issues encountered during experimentation. We will delve into the causality behind experimental choices, offering not just solutions but a foundational understanding to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they impact its reactivity?

A: The reactivity of this compound is governed by three main features:

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen acts as an electron sink, making the aromatic ring electron-poor. This can influence the rates of key steps in the Suzuki-Miyaura catalytic cycle.[3]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can be a double-edged sword: while it can facilitate certain catalytic steps, it can also lead to catalyst inhibition or deactivation if not properly managed.[4]

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt (HCl) to improve its shelf-life and stability. This is critical to remember during reaction setup, as the HCl will neutralize one equivalent of the base you add before any productive reaction chemistry can occur. Failure to account for this is a primary source of failed reactions.

Q2: How should I handle and store this compound?

A: Proper handling and storage are crucial to maintain the reagent's integrity.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[5] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can alter their reactivity and stoichiometry.

  • Handling: Use this reagent in a well-ventilated area or a fume hood.[6] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Q3: Is (4-Chloropyridin-3-yl)boronic acid stable to protodeboronation?

A: Generally, yes. Protodeboronation, the undesired cleavage of the C-B bond, is a common decomposition pathway for many boronic acids. However, 3- and 4-pyridyl boronic acids are significantly more stable and less prone to this side reaction compared to their 2-pyridyl counterparts.[8][9][10] While the risk is lower, it is not nonexistent and can be exacerbated by excessively high temperatures, prolonged reaction times, or highly aqueous, non-optimal pH conditions.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Q4: My reaction has failed or is giving very low yields. What is the most likely cause?

A: The most common reason for failure is inadequate base stoichiometry .

  • Causality: As a hydrochloride salt, the reagent contains one equivalent of HCl. This acid will instantly neutralize one equivalent of your chosen base. The Suzuki-Miyaura reaction itself requires a base to activate the boronic acid for the transmetalation step.[1] Therefore, you must add more than two equivalents of base relative to the boronic acid to ensure the reaction proceeds.

  • Solution:

    • Stoichiometry Check: Ensure you are using at least 2.5 to 3.0 equivalents of base. One equivalent is for the HCl neutralization, and 1.5-2.0 equivalents are for the reaction itself.

    • Choice of Base: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a common starting point, but for challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to achieve optimal yields.[11][12]

Q5: I've corrected my base stoichiometry, but my yield is still poor. What should I investigate next?

A: If the base is correct, the next factors to investigate are the catalyst system (palladium source and ligand) and the reaction conditions.

Troubleshooting Flowchart

G cluster_solutions Potential Solutions start Low Yield Issue base Is Base Stoichiometry >2.5 eq? start->base base:e->start:e  No (Adjust to 3 eq) catalyst Evaluate Catalyst & Ligand base->catalyst  Yes catalyst:s->catalyst:n conditions Optimize Reaction Conditions catalyst->conditions  System is Optimized conditions:s->conditions:n reagent Check Reagent Quality conditions->reagent  Optimized

Caption: Troubleshooting workflow for low-yield reactions.

  • Catalyst & Ligand Selection:

    • Causality: The pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[4] To mitigate this, bulky and electron-rich phosphine ligands are highly effective. These ligands promote the desired oxidative addition and reductive elimination steps while sterically hindering the formation of inhibitory Pd-N complexes.

    • Recommendations: If you are using a standard ligand like PPh₃ and seeing poor results, switch to a more specialized ligand.

      • Buchwald-type ligands: SPhos, XPhos, RuPhos.

      • Bulky alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃).

      • Catalyst Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources. Using a pre-formed catalyst like Pd(PPh₃)₄ can also be effective, but often benefits from the addition of more specialized ligands.[13][14]

  • Solvent and Temperature:

    • Causality: The choice of solvent affects the solubility of the reagents and the stability of the catalytic species. A small amount of water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[15]

    • Recommendations: A mixture of an organic solvent and water is standard.

      • Common Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[4][16]

      • Temperature: Reactions are typically heated, often between 80-110 °C. If yields are low, cautiously increasing the temperature or switching to a higher-boiling solvent (like DMF) might be beneficial. Microwave heating can also significantly accelerate the reaction.[13]

Q6: I'm observing a significant amount of homocoupled byproduct from my boronic acid. How can I prevent this?

A: Homocoupling of boronic acids (forming a symmetrical bipyridine) is often a sign of Pd(II) species in the reaction or the presence of oxygen.[15]

  • Causality: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it must first be reduced in situ to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[15] Additionally, oxygen can re-oxidize Pd(0) to Pd(II), leading to catalyst deactivation and promoting side reactions.

  • Solutions:

    • Degas Thoroughly: Before heating, thoroughly degas your reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Start with a Pd(0) catalyst precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction.

Q7: The purification of my final product is challenging. Are there any strategies to simplify it?

A: Purification difficulties often arise from residual boronic acid, boron-based byproducts, or polar impurities.

  • Causality: Boronic acids and their byproducts can be polar and sometimes co-elute with the desired product on silica gel.

  • Solutions:

    • Aqueous Workup: After the reaction, perform an aqueous workup. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove unreacted boronic acid by converting it to its more water-soluble boronate salt.

    • Boric Acid Scavenging: A common technique is to wash the organic layer with a dilute solution of NaOH (1M), which extracts boron-containing impurities.

    • Acid/Base Extraction: If your product has a basic nitrogen (which it likely will), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., EtOAc), extract with aqueous acid (e.g., 1M HCl) to move the product to the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

    • Alternative Purification: If silica gel chromatography is problematic, consider reverse-phase chromatography or crystallization.[4][17]

Optimized Experimental Protocol Example

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reaction Setup Workflow

G A 1. Add Solids to Flask (Ar-Br, Boronic Acid, Base) B 2. Add Catalyst System (Pd source + Ligand) A->B C 3. Seal, Evacuate & Backfill (Repeat 3x with Ar/N₂) B->C D 4. Add Degassed Solvents (via Syringe) C->D E 5. Heat with Vigorous Stirring (e.g., 90 °C) D->E F 6. Monitor Reaction (TLC or LC-MS) E->F

Caption: General workflow for setting up the Suzuki-Miyaura reaction.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.3 eq), and potassium phosphate (3.0 eq).

  • Add the palladium source (Pd₂(dba)₃, 2 mol%) and the ligand (SPhos, 4.5 mol%).

  • Seal the flask with a rubber septum, and carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Table 1: Recommended Reaction Parameters
ParameterRecommended OptionsRationale & Key Considerations
Boronic Acid Eq. 1.1 - 1.5Using a slight excess can drive the reaction to completion. Too much can complicate purification.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(0) sources like Pd₂(dba)₃ can minimize homocoupling.[15]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen.[4][14]
Base (Eq.) K₃PO₄ (3.0), Cs₂CO₃ (3.0), K₂CO₃ (3.0)Must use >2.0 eq to neutralize the HCl salt and activate the boronic acid. K₃PO₄ is often a good choice for electron-deficient systems.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OSolvent choice affects solubility and reaction temperature. A small amount of water is generally beneficial.[15][16]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive coupling partners. Consider microwave irradiation for rapid optimization.[13]

References

Technical Support Center: Managing Protodeboronation of (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Chloropyridin-3-yl)boronic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this valuable, yet sensitive, building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the primary failure mode encountered with this reagent: protodeboronation.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability and reactivity of this compound.

Q1: What is protodeboronation and why is it a significant problem with my this compound?

A1: Protodeboronation is an undesired side reaction where the C–B (carbon-boron) bond of the boronic acid is cleaved and replaced by a C–H (carbon-hydrogen) bond.[1] In the case of your reagent, this process converts it into 4-chloropyridine, an inactive byproduct that will not participate in your desired cross-coupling reaction, leading to low or no yield of your target molecule.

The susceptibility of a given boronic acid to this decomposition pathway is highly dependent on its electronic properties and the reaction conditions.[1] (4-Chloropyridin-3-yl)boronic acid is an electron-deficient heteroaromatic boronic acid. This electronic nature, combined with the basic, aqueous conditions typical of many cross-coupling reactions like the Suzuki-Miyaura coupling, makes it particularly prone to protodeboronation.[2][3] The reaction is often accelerated at high pH, which is required to form the reactive boronate species necessary for the catalytic cycle.[2][4]

Protodeboronation_Mechanism General Mechanism of Base-Catalyzed Protodeboronation cluster_0 Equilibrium with Base cluster_1 Rate-Limiting Protonolysis BA (4-Cl-Py-3)B(OH)₂ Boronate [(4-Cl-Py-3)B(OH)₃]⁻ BA->Boronate + OH⁻ Boronate->BA - OH⁻ Protonolysis Protodeboronation (Slow Step) Boronate->Protonolysis + H₂O (Proton Source) Product 4-Chloropyridine (Byproduct) Protonolysis->Product

Caption: Base-catalyzed protodeboronation pathway.

Q2: My Suzuki coupling reaction failed, yielding only starting material and 4-chloropyridine. What is the most probable cause?

A2: Observing significant amounts of 4-chloropyridine is a classic sign that protodeboronation has outcompeted your desired Suzuki-Miyaura coupling. This typically points to one or more of the following issues with your experimental setup:

  • Inappropriate Base/Solvent Combination: The use of strong bases (like NaOH, KOH, or K₃PO₄) in the presence of water is a primary driver of rapid protodeboronation.[5] Water acts as the proton source for the C-B bond cleavage.

  • Oxygen Contamination: While protodeboronation is the main issue, oxygen can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst, further hindering the productive reaction.[5] Solvents must be rigorously degassed and the reaction maintained under an inert atmosphere.

  • Suboptimal Reaction Kinetics: If the rate of the Suzuki coupling is too slow (due to an inefficient catalyst, low temperature, or poor substrate reactivity), the slower protodeboronation side reaction has more time to consume the starting material.

Q3: The reagent is a hydrochloride salt. How does this affect its stability and use in my reaction?

A3: The hydrochloride salt form enhances the shelf-life and stability of the solid boronic acid. In its solid state, the pyridine nitrogen is protonated, which increases its stability. However, this means that when you set up your reaction, you must account for this acidic equivalent when adding your base. You will need to add at least one extra equivalent of base to first neutralize the hydrochloride salt before the catalytic cycle can begin. Failing to do so will result in an insufficiently basic environment, preventing the formation of the active boronate species and stalling the reaction.

Troubleshooting Guide: A Deeper Dive

Use this section when you encounter specific issues during your experiment.

Troubleshooting_Workflow cluster_Reagents cluster_Setup cluster_Conditions Start Low or No Product Yield CheckReagents 1. Check Reagent Integrity Start->CheckReagents CheckSetup 2. Verify Reaction Setup CheckReagents->CheckSetup Reagents OK r1 Boronic Acid Purity? (Check CoA, new bottle?) CheckConditions 3. Analyze Conditions CheckSetup->CheckConditions Setup OK s1 Solvents Degassed? (Sparging, Freeze-Pump-Thaw) Protodeboronation Protodeboronation Confirmed (byproduct observed) CheckConditions->Protodeboronation c1 Base Choice? (Strength, Solubility) Optimize Implement Mitigation Strategy Protodeboronation->Optimize Yes r2 Aryl Halide Purity? r3 Catalyst Active? s2 Inert Atmosphere? (N₂ or Ar) s3 Vigorous Stirring? c2 Solvent System? (Aqueous vs. Anhydrous) c3 Temperature?

Caption: Systematic workflow for troubleshooting failed reactions.

Issue: I see a significant amount of 4-chloropyridine in my crude NMR/LCMS.
  • Analysis: This is direct evidence of protodeboronation. Your primary goal is to suppress this pathway.

  • Solution 1: Switch to Milder Base & Anhydrous Conditions. Water is the proton source for this side reaction.[5] By removing it, you can dramatically reduce the rate of protodeboronation.

    • Action: Replace your aqueous base system (e.g., K₂CO₃ in dioxane/water) with an anhydrous system. Use a weaker, finely powdered base like potassium fluoride (KF) or cesium fluoride (CsF) in an anhydrous solvent like dioxane or THF. Ensure the base is dried in an oven before use.

  • Solution 2: Use a More Stable Boron Reagent. The inherent instability of the boronic acid can be bypassed using a "slow-release" strategy.[1][6]

    • Action: Convert the boronic acid to its corresponding pinacol boronate ester. Boronate esters are significantly more stable to protodeboronation and hydrolyze slowly under the reaction conditions to release a small, steady concentration of the active boronic acid for the catalytic cycle.[7][8] Alternatively, purchase the pinacol ester derivative directly if available.

Issue: The reaction is sluggish and requires high temperatures and long reaction times, leading to decomposition.
  • Analysis: The rate of your desired coupling is not fast enough to outcompete decomposition. You need to accelerate the productive catalytic cycle.

  • Solution: Optimize the Catalyst System.

    • Action: Ensure your palladium source is active. For Pd(II) precatalysts, they must be reduced in situ.[5] Consider using a more robust, air-stable Pd(II) precatalyst (e.g., a palladacycle like XPhos Pd G3) or a highly active ligand that promotes fast reductive elimination. Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to older ligands like PPh₃ for challenging couplings.

Mitigation Strategies & Experimental Protocols

This section provides actionable protocols to maximize your success.

Data Summary: Impact of Conditions on Protodeboronation
Condition ParameterHigh Risk for ProtodeboronationLow Risk for ProtodeboronationRationale
Base Strong, soluble bases (NaOH, KOH, K₃PO₄)Weaker, less soluble bases (KF, CsF, K₂CO₃)Strong bases create a high pH environment that accelerates the formation and subsequent protonolysis of the boronate anion.[2][5]
Solvent Protic / Aqueous (e.g., H₂O, MeOH)Anhydrous Aprotic (e.g., Dioxane, THF, Toluene)Water and other protic solvents act as the proton source required to cleave the C-B bond.[5][9]
Temperature High (>100 °C)Moderate (60–80 °C)While higher temperatures can increase the rate of the desired reaction, they also accelerate decomposition pathways.
Boron Reagent Boronic AcidBoronate Ester (e.g., Pinacol)Esters are more stable and act as slow-release sources of the boronic acid, keeping its standing concentration low and minimizing decomposition.[1][10]
Protocol 1: Recommended Suzuki-Miyaura Coupling Under Anhydrous Conditions

This protocol is optimized to minimize protodeboronation of this compound.

1. Reagent Preparation:

  • Dry your base (e.g., potassium fluoride, KF) and any solid additives in a vacuum oven at 120 °C overnight. Allow to cool to room temperature in a desiccator.
  • Use a fresh, high-purity bottle of this compound.

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the dried, finely powdered KF (4.0 equiv. - Note: 1 equiv. to neutralize HCl, 3 equiv. for the reaction).
  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%).
  • Seal the vial with a septum cap.

3. Inert Atmosphere & Solvent Addition:

  • Thoroughly purge the vial by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.
  • Degas your anhydrous solvent (e.g., 1,4-dioxane) by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
  • Add the degassed solvent via syringe to the reaction vial. A typical concentration is 0.1 M with respect to the limiting reagent.

4. Reaction Execution & Monitoring:

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (start with 80 °C).
  • Stir the reaction vigorously to ensure proper mixing, especially with a heterogeneous base.
  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Aim for the shortest reaction time necessary for completion to minimize thermal degradation.

5. Workup:

  • Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification Strategies for (4-Chloropyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from (4-Chloropyridin-3-yl)boronic acid. Given the unique chemical properties of this reagent, purification can present specific challenges that require targeted strategies. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup and purification of products from reactions utilizing (4-Chloropyridin-3-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Question 1: After my Suzuki coupling reaction and standard aqueous workup, my NMR spectrum shows a persistent, sharp singlet in the aromatic region and a pyridine-like smell. What is this impurity and how can I remove it?

Answer: This is a classic sign of protodeboronation, one of the most common side reactions with arylboronic acids.[1][2][3] The impurity is almost certainly 4-chloropyridine .

  • Causality: Protodeboronation is the cleavage of the C-B bond, which is then replaced by a C-H bond.[4] This process is often accelerated under the basic aqueous conditions typical of Suzuki-Miyaura couplings, especially at elevated temperatures.[1][5] The electron-deficient nature of the pyridine ring can make the boronic acid group more susceptible to this side reaction.

  • Purification Strategy: Acidic Wash The most effective way to remove the 4-chloropyridine byproduct is by leveraging its basicity. The nitrogen atom on the pyridine ring (pKa of parent pyridine ~5.2) is readily protonated by a dilute acid, forming a water-soluble pyridinium salt. Your desired coupled product, if neutral, will remain in the organic layer.

    See Protocol 1 for a detailed acid wash procedure.

Question 2: My crude product appears greasy or waxy, and column chromatography is giving broad, streaky bands, making separation difficult. What could be the cause?

Answer: This issue often points to the presence of boronic acid-related species, such as unreacted (4-Chloropyridin-3-yl)boronic acid or its anhydride/trimer (a boroxine). These species can interact strongly with silica gel, leading to poor chromatographic performance.

  • Causality: Boronic acids can have complex behavior. They can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines. Both forms are relatively polar and can be difficult to separate from polar products. Their acidic nature leads to strong interactions with the silica surface, causing streaking.

  • Purification Strategy: Multi-step Approach

    • Aqueous Base Wash: Before chromatography, perform a workup that includes a wash with a mild aqueous base (e.g., 1M Na₂CO₃ or saturated NaHCO₃). This will deprotonate the acidic boronic acid, converting it into a water-soluble boronate salt, which will partition into the aqueous layer.

    • Trituration/Recrystallization: If the desired product is a solid, trituration with a non-polar solvent (e.g., hexanes, diethyl ether) or recrystallization can be highly effective at removing residual boronic acid species.

    • Modified Chromatography: If chromatography is necessary, consider adding a small amount of a polar modifier like triethylamine (~0.5-1%) or methanol (~1-5%) to your eluent system. This can help to mask the active sites on the silica gel and improve the peak shape of polar, nitrogen-containing compounds.[6]

Question 3: My final compound has a faint grey or black tint, and I'm concerned about residual palladium. How can I remove it to meet regulatory standards for APIs?

Answer: Residual palladium is a critical concern in pharmaceutical development, with strict regulatory limits (typically <10 ppm for oral APIs).[7][8] The color suggests the presence of palladium black (Pd(0)) or other palladium species.

  • Causality: Homogeneous palladium catalysts used in Suzuki couplings can decompose to form insoluble Pd(0) or remain in the product as soluble complexes. These are often not fully removed by standard chromatography.

  • Purification Strategy: Metal Scavenging Specialized metal scavengers are the most reliable method for removing trace palladium.[9][10] These are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols or triamines.[8]

    • Initial Filtration: After the reaction, dilute the mixture and filter it through a pad of Celite® to remove the bulk of precipitated palladium black.[8]

    • Scavenger Treatment: After the main purification (e.g., chromatography), dissolve the product in a suitable solvent (e.g., THF, Ethyl Acetate), add the scavenger resin (typically 5-10 wt% equivalent), and stir for several hours at room temperature or with gentle heating.

    • Filtration: Filter off the scavenger resin to obtain a solution of the purified product.

    Activated carbon can also be used, but it may lead to product loss due to non-specific adsorption.[8][11]

    See Protocol 2 for a general metal scavenging procedure.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification workflow for a neutral Suzuki product from this reaction?

A1: A robust, multi-step workflow is recommended. This provides orthogonal purification steps, targeting different impurities at each stage. A typical sequence would be:

  • Post-Reaction Filtration: Dilute with a solvent like ethyl acetate and filter through Celite to remove insoluble palladium.

  • Aqueous Workup: Perform sequential washes with 1M HCl (to remove 4-chloropyridine), followed by saturated NaHCO₃ (to remove unreacted boronic acid), and finally brine.[12][13]

  • Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography/Crystallization: Purify the residue by flash column chromatography or recrystallization.

  • Metal Scavenging (if required): If the product is intended for pharmaceutical use, perform a final scavenging step to reduce palladium levels.

Q2: Can I use recrystallization as my primary purification method?

A2: Yes, if your product is a solid with suitable solubility properties. Recrystallization is an excellent method for removing both polar and non-polar impurities and can often be more effective and scalable than chromatography. A good solvent screen is crucial. The ideal solvent system will dissolve your product at high temperatures but have low solubility for it at room temperature or below, while keeping impurities dissolved.

Q3: My product also contains a basic nitrogen. How does this change the acid/base washing strategy?

A3: This is a critical consideration. If your desired product is also basic, washing with dilute HCl will cause it to partition into the aqueous layer along with the 4-chloropyridine impurity. In this case, you must rely on other methods:

  • Column Chromatography: This will be your primary tool. Careful selection of the eluent system is key to achieving separation based on the polarity difference between your product and 4-chloropyridine.

  • pH-Controlled Extraction: A more advanced technique involves carefully adjusting the pH of the aqueous phase. If there is a significant difference in the pKa values of your product and 4-chloropyridine, you may be able to find a pH where one is protonated and water-soluble while the other remains in the organic layer. This requires careful experimentation.

Visual Workflows & Data

Logical Decision Tree for Purification Strategy

This diagram outlines a decision-making process for selecting the appropriate purification strategy based on the properties of your final product.

Purification_Decision_Tree start Crude Reaction Mixture product_type What is the nature of the desired product? start->product_type acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) product_type->acid_wash Neutral chrom_only Rely solely on Column Chromatography product_type->chrom_only Basic is_solid Is the product a solid? chromatography Silica Gel Column Chromatography is_solid->chromatography No / Oily recrystallize Recrystallization or Trituration is_solid->recrystallize Yes base_wash Perform Base Wash (e.g., NaHCO3) acid_wash->base_wash base_wash->is_solid pd_scavenge Palladium Scavenging (Required for APIs) chromatography->pd_scavenge recrystallize->pd_scavenge final_product Pure Product pd_scavenge->final_product chrom_only->base_wash

Caption: Decision tree for selecting a purification strategy.

Common Impurities and Removal Strategies
ImpurityChemical StructureCommon CauseRecommended Removal Method
4-Chloropyridine Cl-C₅H₄NProtodeboronation[14]Dilute acid wash (e.g., 1M HCl)[15][16]
Unreacted Boronic Acid Cl-C₅H₃N-B(OH)₂Incomplete reactionAqueous base wash (e.g., NaHCO₃)
Boroxine (Cl-C₅H₃N-BO)₃Dehydration of boronic acidAqueous base wash
Residual Palladium Pd(0), Pd(II) speciesCatalyst carry-throughFiltration through Celite®, specialized metal scavengers[8]
Inorganic Base K₂CO₃, K₃PO₄, etc.Reaction additiveAqueous washes (water, brine)[12]

Experimental Protocols

Protocol 1: Standard Acid/Base Aqueous Workup

This protocol is designed for neutral products to systematically remove basic and acidic impurities.

  • Initial Quench & Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate, 10 volumes). Filter the mixture through a pad of Celite® to remove insoluble palladium catalyst residues. Collect the filtrate.[8]

  • Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous HCl. Shake vigorously for 30 seconds. Allow the layers to separate and discard the lower aqueous layer. This step removes the 4-chloropyridine byproduct.[15]

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake, allow layers to separate, and discard the aqueous layer. This removes unreacted (4-Chloropyridin-3-yl)boronic acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which is now ready for final purification.[12][13]

Protocol 2: Palladium Removal with a Thiol-Based Scavenger

This protocol is a final polishing step to ensure the product meets pharmaceutical purity standards.

  • Dissolution: Dissolve the purified (by chromatography or crystallization) product in a suitable solvent (e.g., THF, DCM, Toluene) to a concentration of approximately 10-50 mg/mL.

  • Add Scavenger: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) to the solution. A typical loading is 5-10 weight equivalents relative to the theoretical amount of palladium used in the reaction.

  • Agitation: Stir the resulting slurry at room temperature for 4-16 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but should be tested for product stability.

  • Filtration: Filter the mixture through a 0.45 µm syringe filter or a Büchner funnel to remove the solid scavenger resin.

  • Rinse and Concentrate: Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery. Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: The final product should be analyzed for palladium content by a sensitive technique like ICP-MS to confirm purity.[8]

References

Technical Support Center: Optimizing Catalyst Loading for (4-Chloropyridin-3-yl)boronic acid hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Chloropyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical synthetic transformations. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Principles of Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[1] The coupling of this compound presents unique challenges due to the electron-deficient nature of the pyridine ring and the presence of a chlorine atom, which has a stronger bond to carbon compared to bromine or iodine. Additionally, the boronic acid is supplied as a hydrochloride salt, necessitating careful consideration of the base used in the reaction.

The catalytic cycle, a fundamental concept in understanding and troubleshooting these reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][5]

The Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step for Chlorides) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Palladium(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (activated by base) Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Intermediate Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Understanding that oxidative addition is often the rate-determining step for less reactive aryl chlorides is crucial for optimization.[6]

Troubleshooting Guide

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.[7] If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0).[8] Rigorous degassing of solvents and reagents is critical to prevent oxidation of the catalyst.[7][9]

  • Inefficient Oxidative Addition: The C-Cl bond in 4-chloropyridine is relatively strong. To overcome this, consider using more electron-rich and bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), which are known to facilitate the oxidative addition of challenging aryl chlorides.[6][10] Increasing the reaction temperature can also help overcome the activation barrier.[7]

  • Suboptimal Base Selection: The hydrochloride salt of the boronic acid requires neutralization by the base before the boronic acid can participate in the catalytic cycle. A weak or partially soluble base may not be effective. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for difficult couplings.[6][7] The base also plays a key role in activating the boronic acid for transmetalation.[2]

  • Poor Reagent Quality: Ensure the this compound and your coupling partner are of high purity. Boronic acids can degrade over time.

Low_Conversion_Troubleshooting Start Low or No Conversion CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand appropriate for an electron-deficient chloride? CheckCatalyst->CheckLigand Yes Degas Degas solvents and reagents rigorously. CheckCatalyst->Degas No UsePd0 Consider a Pd(0) precatalyst. CheckCatalyst->UsePd0 No CheckBase Is the base strong enough and soluble? CheckLigand->CheckBase Yes BulkyLigands Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). CheckLigand->BulkyLigands No CheckReagents Are the reagents of high quality? CheckBase->CheckReagents Yes StrongerBase Use a stronger base (K₃PO₄, Cs₂CO₃). CheckBase->StrongerBase No FinelyPowder Ensure the base is finely powdered. CheckBase->FinelyPowder No OptimizeConditions Increase temperature or reaction time. CheckReagents->OptimizeConditions Yes CheckPurity Verify purity of starting materials. CheckReagents->CheckPurity No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[11] It is imperative to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing all solvents and reagents.[11]

  • Slow Transmetalation: If the desired cross-coupling is sluggish, the competing homocoupling pathway can become more prominent.[11] Using bulky, electron-rich ligands can accelerate the desired transmetalation and reductive elimination steps.[11]

  • Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, which can catalyze homocoupling.[11] Ensure your catalyst is high-purity and consider using a more stable precatalyst.

Side ReactionPrimary CauseRecommended Mitigation Strategy
Boronic Acid Homocoupling Presence of oxygenRigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen).
Slow transmetalationUse bulky, electron-rich phosphine ligands to accelerate the cross-coupling pathway.
Protodeboronation Excess water or strong baseUse anhydrous conditions if possible. Switch to a milder base like KF or use a base-free protocol if applicable.[7]
High temperaturesRun the reaction at the lowest effective temperature.
Question 3: My reaction is very slow. How can I increase the reaction rate?

Answer:

Slow reaction rates are often tied to the challenging nature of the substrates.

Possible Causes & Solutions:

  • Insufficient Catalyst Loading: While optimizing for lower catalyst loading is a goal, for challenging substrates, a higher initial loading (e.g., 1-3 mol%) may be necessary to achieve a reasonable rate. You can then systematically decrease the loading once the reaction is optimized.

  • Low Temperature: Increasing the reaction temperature can significantly accelerate the reaction by providing the necessary activation energy for the rate-limiting oxidative addition step.[7]

  • Inappropriate Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reagents and the stability of catalytic intermediates.[12][13] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the coupling of this compound?

A1: For challenging heteroaryl chlorides, a robust starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[6][16] N-heterocyclic carbene (NHC) ligands can also be very effective.[6] Standard catalysts like Pd(PPh₃)₄ may be less effective for this substrate.[6]

Q2: How much base should I use, considering the boronic acid is a hydrochloride salt?

A2: You will need at least one equivalent of base to neutralize the HCl salt, and then additional base to facilitate the catalytic cycle. A common starting point is 2.0-3.0 equivalents of a strong base like K₃PO₄ or Cs₂CO₃.

Q3: Can I use microwave heating to accelerate the reaction?

A3: Yes, microwave irradiation can be an excellent technique to accelerate Suzuki-Miyaura couplings, often leading to significantly shorter reaction times and improved yields.[11]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress.[17] For more quantitative analysis, techniques like GC-MS or LC-MS can be used.[17] Real-time monitoring using in-situ analytical methods can provide detailed kinetic information.[18]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol provides a starting point for optimizing the reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.[7]

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[7]

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add the degassed solvent to the reaction vial via syringe, followed by the catalyst/ligand solution.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Catalyst/Ligand Screening

A parallel reaction setup is ideal for efficiently screening different catalyst and ligand combinations.

Procedure:

  • Prepare a master mix of the this compound, aryl halide, base, and solvent.

  • Aliquot the master mix into an array of reaction vials.

  • Add a different palladium precatalyst and/or ligand to each vial.

  • Seal, purge, and heat the reactions under identical conditions.

  • After a set time, quench the reactions and analyze the conversion and yield by LC-MS or GC-MS to identify the optimal catalyst system.

References

Technical Support Center: Navigating Side Reactions of Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the use of substituted pyridylboronic acids in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common side reactions and achieve optimal results in their experiments.

Introduction: The "2-Pyridyl Problem" and Beyond

Substituted pyridylboronic acids are invaluable building blocks in medicinal chemistry and materials science for the synthesis of complex heteroaromatic structures. However, their application, especially in Suzuki-Miyaura cross-coupling, is often plagued by a unique set of challenges stemming from the electronic nature of the pyridine ring. The Lewis basic nitrogen atom can lead to catalyst deactivation and promote side reactions not typically observed with standard arylboronic acids.[1]

The most notorious of these challenges is often referred to as the "2-pyridyl problem," which describes the inherent instability and poor reactivity of 2-pyridylboronic acids compared to their 3- and 4-pyridyl isomers.[2][3][4] This guide will delve into the mechanistic underpinnings of this and other common side reactions, providing practical, field-proven solutions to mitigate their impact.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is it such a prevalent issue with pyridylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[5][6] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a pyridine byproduct that can complicate purification.[6]

Pyridylboronic acids, and 2-pyridylboronic acids in particular, are exceptionally prone to this reaction due to the influence of the ring nitrogen.[2][6] For 2-pyridylboronic acid, the mechanism is unique; under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and readily undergoes fragmentation to the protodeboronated pyridine.[5][6][7]

Interestingly, both acidic and basic conditions can suppress this rapid decomposition by shifting the equilibrium away from the reactive zwitterion.[5][6] This is a critical consideration when selecting the base for a Suzuki-Miyaura coupling reaction.

Q2: My reaction is producing a significant amount of homocoupled bi-pyridine byproduct. What causes this and how can I prevent it?

A2: Homocoupling is the dimerization of two boronic acid molecules. This side reaction is often promoted by the presence of molecular oxygen or Pd(II) species in the reaction mixture.[8][9] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0) state. This reduction step can sometimes lead to the oxidative homocoupling of the boronic acid.[9]

Troubleshooting Strategies:

  • Thorough Degassing: Ensure your solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen contamination.[8]

  • Use a Pd(0) Catalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[10]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can facilitate the desired reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling.[10]

  • Reaction Temperature: High temperatures can sometimes promote homocoupling. Try optimizing the reaction at a lower temperature.[10]

Q3: I suspect my pyridylboronic acid is forming a boroxine. What is a boroxine and how does it affect my reaction?

A3: A boroxine is a six-membered ring formed from the dehydration and cyclotrimerization of three boronic acid molecules.[11][12][13] This is a reversible, entropically driven process, meaning that the removal of water can drive the equilibrium towards the boroxine.[11][12]

While boroxines can themselves be active coupling partners in Suzuki reactions, their formation can be problematic for several reasons:

  • Stoichiometry: The formation of a trimer from three monomeric boronic acid molecules alters the stoichiometry of the active nucleophile in your reaction, which can lead to lower than expected conversions.

  • Reaction Kinetics: The rate of cross-coupling with the boroxine may differ from that of the boronic acid, potentially affecting the overall reaction profile.

  • Characterization: The presence of both the boronic acid and the boroxine can complicate the analysis of starting materials and reaction mixtures by NMR.

To manage boroxine formation, ensure your pyridylboronic acid is stored under dry conditions and consider using anhydrous solvents for your reaction.[12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving common problems encountered when working with substituted pyridylboronic acids.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

This is a common issue that can stem from multiple sources, with protodeboronation being a primary suspect.

Decision-Making Workflow for Low Yields

start Low or No Yield Observed check_stability Is the Pyridylboronic Acid Known to be Unstable? (e.g., 2-pyridyl) start->check_stability check_conditions Review Reaction Conditions check_stability->check_conditions No use_stabilized Action: Use a Stabilized Boronic Acid Surrogate (MIDA Boronate, Trifluoroborate) check_stability->use_stabilized Yes optimize_base Action: Optimize Base (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_catalyst Action: Optimize Catalyst System (Ligand, Pd Source) check_conditions->optimize_catalyst check_purity Verify Purity and Integrity of Starting Materials check_conditions->check_purity

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Solutions for Low Yields
Potential Cause Explanation & Causality Recommended Solution
Protodeboronation The C-B bond is cleaved before cross-coupling can occur, a common issue for unstable heteroaryl boronic acids.[9][14] 2-Pyridylboronic acids are particularly susceptible due to a zwitterionic decomposition pathway at neutral pH.[5][6]Use a "slow-release" strategy with air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates.[5][15] These release the active boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[5]
Catalyst Deactivation The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a key aspect of the "2-pyridyl problem".[1]Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can promote the desired catalytic cycle and discourage catalyst inhibition.[10] Consider adding a Lewis acid additive , such as copper(I) or copper(II) salts, which can preferentially coordinate to the pyridine nitrogen, freeing up the palladium catalyst.[2][15]
Ineffective Transmetalation The transfer of the pyridyl group from boron to palladium is a critical step in the catalytic cycle. A weak base or inappropriate solvent can hinder this process.Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ .[10] Ensure the solvent system (e.g., Dioxane/H₂O, Toluene) is appropriate for both the solubility of the reagents and the efficacy of the base.[8]
Poor Reagent Quality Pyridylboronic acids can be challenging to purify and may contain impurities or have partially decomposed to the boroxine upon storage.Verify the purity of the boronic acid by NMR. If necessary, consider purification methods such as recrystallization or conversion to a stable derivative (e.g., diethanolamine adduct) for purification and subsequent use.[8][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Unstable Pyridylboronic Acids using MIDA Boronates

This protocol is adapted for challenging couplings where protodeboronation is a significant concern, utilizing a slow-release strategy.[6][15]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the pyridyl-MIDA boronate (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., a Buchwald G3 palladacycle, 1–2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2–4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purification of Pyridylboronic Acid via Diethanolamine Adduct Formation

This protocol can be used to purify and stabilize pyridylboronic acids that are prone to decomposition. The resulting adduct is often a stable, crystalline solid that can be easily handled and used directly in coupling reactions.[8]

  • Dissolution: In a vial, dissolve the crude pyridylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The stable adduct can now be stored or used directly in the coupling reaction.

Mechanistic Insights: Key Side Reactions

Understanding the mechanisms of these side reactions is crucial for developing effective mitigation strategies.

Protodeboronation vs. Suzuki-Miyaura Catalytic Cycle

cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side_reaction Competing Side Reactions pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Pyridyl transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar-Pyridyl (Desired Product) reductive_elim->product boronic_acid Pyridyl-B(OH)2 boronic_acid->transmetalation Base, OH- protodeboronation Protodeboronation (H+ Source) boronic_acid->protodeboronation homocoupling Homocoupling (O2, Pd(II)) boronic_acid->homocoupling side_product Pyridine (Side Product) protodeboronation->side_product homo_product Pyridyl-Pyridyl (Side Product) homocoupling->homo_product

Caption: Competing pathways in reactions with pyridylboronic acids.

References

Technical Support Center: Navigating the Nuances of (4-Chloropyridin-3-yl)boronic acid hydrochloride in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Chloropyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the successful application of this versatile reagent in your synthetic endeavors. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring your experiments are both efficient and reproducible.

Understanding the Reagent: A Multifaceted Building Block

This compound is an increasingly important building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure presents a unique combination of features that influence its reactivity and stability:

  • An Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring, especially when protonated as the hydrochloride salt, acts as an electron-withdrawing group. This is further amplified by the chloro-substituent, making the boronic acid moiety attached to an electron-poor aromatic system.

  • A Basic Pyridine Nitrogen: The pyridine nitrogen can be protonated and deprotonated, influencing the overall charge and reactivity of the molecule. This basicity is a critical factor to consider when selecting reaction conditions, particularly the choice of base.

  • The Boronic Acid Moiety: This functional group is the key to its utility in cross-coupling reactions but is also susceptible to degradation pathways, most notably protodeboronation.

The interplay of these features dictates the optimal conditions for its use and is often the source of experimental challenges. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few critical areas. Start by systematically evaluating the following:

  • Base Selection and Stoichiometry: This is the most critical parameter. The hydrochloride salt requires at least one equivalent of base for neutralization before a second equivalent can participate in the catalytic cycle. Insufficient base will result in poor to no conversion.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It is often accelerated by strong bases and the presence of water.

  • Catalyst and Ligand Choice: Electron-deficient heteroaryl boronic acids can be challenging coupling partners. The choice of palladium catalyst and phosphine ligand is crucial for efficient oxidative addition and transmetalation.

  • Solvent and Temperature: The solvent system must be appropriate for all components of the reaction and the temperature needs to be optimized for reaction rate without promoting degradation.

Troubleshooting Guide: From Problem to Solution

Issue 1: Significant Protodeboronation Observed

You observe the formation of 4-chloropyridine as a major byproduct, indicating the loss of the boronic acid moiety.

Causality: Protodeboronation is the protonolysis of the carbon-boron bond and is a well-documented decomposition pathway for boronic acids.[1] For pyridyl boronic acids, the rate of this process is highly pH-dependent. While 3- and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the electron-withdrawing nature of the chloro-substituent can influence this stability.[2][3][4][5] The use of strong bases, especially in aqueous media, can accelerate this undesired reaction.

Solutions:

  • Choice of Base: Opt for a milder base. While strong bases like sodium hydroxide are sometimes used, they can promote protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or even fluoride sources like potassium fluoride (KF) which can activate the boronic acid for transmetalation with a lower risk of degradation.[6]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize the primary proton source for protodeboronation.

  • Formation of Boronate Esters: In-situ protection of the boronic acid as a boronate ester (e.g., with pinacol) can enhance stability. Some protocols utilize boronate esters directly for this reason.

Issue 2: Low Conversion Despite Using an Appropriate Base

You have selected a suitable base and are still observing low conversion of your starting materials.

Causality: This often points to issues with the catalytic cycle, particularly the transmetalation step. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][3][5] For electron-deficient boronic acids, this step can be slow.

Solutions:

  • Stronger, Non-Nucleophilic Bases: Consider using stronger, yet non-nucleophilic, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective at promoting the formation of the reactive boronate species without introducing competing nucleophiles.

  • Ligand Selection: Employ electron-rich and bulky phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate the rates of both oxidative addition and reductive elimination, and can also stabilize the palladium catalyst, leading to improved overall catalytic activity with challenging substrates.

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of the sluggish transmetalation step. Monitor for any increase in side products.

Data Summary: Base Selection Guide
BasepKa of Conjugate AcidTypical ConditionsSuitability for this compound
Potassium Carbonate (K₂CO₃) 10.3Aqueous/organic mixtures, 80-110 °CGood starting point, balances reactivity and minimizes degradation.
Cesium Carbonate (Cs₂CO₃) 10.3Often provides better results than K₂CO₃ due to higher solubility.Excellent choice, particularly for difficult couplings.
Potassium Phosphate (K₃PO₄) 12.3Anhydrous or aqueous conditions, often with bulky ligands.Very effective for electron-deficient systems, but monitor for side reactions.
Potassium Fluoride (KF) 3.2Anhydrous conditions, useful for base-sensitive substrates.A mild option to consider if protodeboronation is severe.

Note: pKa values are approximate and can vary with solvent and temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_base Base Optimization cluster_protodeboronation Mitigating Protodeboronation cluster_catalyst Catalyst System Enhancement start Low Yield or No Reaction check_base 1. Is the base appropriate and in sufficient quantity? (≥ 2 equivalents) start->check_base check_protodeboronation 2. Is protodeboronation (formation of 4-chloropyridine) a major issue? check_base->check_protodeboronation Yes base_solution1 Increase base to 3 equivalents (e.g., K2CO3, Cs2CO3). check_base->base_solution1 No base_solution2 Switch to a stronger base (e.g., K3PO4). check_base->base_solution2 check_catalyst 3. Is the catalyst/ligand system optimal for an electron-deficient substrate? check_protodeboronation->check_catalyst No protodeboronation_solution1 Use a milder base (e.g., KF). check_protodeboronation->protodeboronation_solution1 Yes end Successful Coupling check_catalyst->end No catalyst_solution1 Use an electron-rich, bulky ligand (e.g., SPhos, XPhos). check_catalyst->catalyst_solution1 Yes base_solution1->check_protodeboronation base_solution2->check_protodeboronation protodeboronation_solution1->check_catalyst protodeboronation_solution2 Use anhydrous solvents. protodeboronation_solution2->check_catalyst protodeboronation_solution3 Consider using the corresponding boronate ester. protodeboronation_solution3->check_catalyst catalyst_solution1->end catalyst_solution2 Increase catalyst loading. catalyst_solution2->end catalyst_solution3 Try a different palladium precatalyst (e.g., Pd2(dba)3). catalyst_solution3->end

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura couplings.

The Role of the Hydrochloride Salt

The hydrochloride salt form of (4-Chloropyridin-3-yl)boronic acid serves to improve its shelf-life and handling characteristics. Boronic acids can be prone to dehydration to form boroxines, and the salt form mitigates this. However, it necessitates the use of at least one equivalent of base to neutralize the pyridinium hydrochloride to the free pyridine before the catalytic cycle can proceed efficiently.

Visualizing the Acid-Base Equilibria

Acid_Base_Equilibria reactant (4-Chloropyridin-3-yl)boronic acid hydrochloride free_pyridine Free Pyridine Boronic Acid reactant->free_pyridine + Base (1 eq) boronate Activated Boronate Species free_pyridine->boronate + Base (for catalytic cycle) product Suzuki Coupling Product boronate->product Transmetalation with Pd(II) complex

Caption: The sequential role of the base in the reaction.

Concluding Remarks

The successful application of this compound hinges on a nuanced understanding of its chemical properties. By carefully considering the choice of base, being mindful of the potential for protodeboronation, and selecting an appropriate catalyst system, researchers can overcome common hurdles and effectively utilize this valuable synthetic building block. This guide serves as a starting point for your experimental design and troubleshooting efforts. For further inquiries, please consult the references provided or contact our technical support team.

References

Technical Support Center: Minimizing Homocoupling of (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of (4-Chloropyridin-3-yl)boronic acid hydrochloride. Our goal is to provide field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant problem with my this compound?

A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura cross-couplings where two molecules of the boronic acid couple to form a symmetrical biaryl. In your case, this results in the formation of 3,3'-dichloro-4,4'-bipyridine. This side reaction consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge, as the homocoupled product often has similar chromatographic properties to the target molecule.

The primary driver for this side reaction is the presence of Palladium(II) species, particularly in the presence of an oxidant like molecular oxygen.[1][2][3] The Pd(II) can undergo a double transmetalation with two boronic acid molecules, followed by reductive elimination to yield the homodimer and Pd(0).[4] Heteroaryl boronic acids, especially electron-deficient ones like pyridyl derivatives, can be particularly susceptible to this and other decomposition pathways.[5][6][7] The hydrochloride salt form, while improving shelf-life, requires careful neutralization by the base in the reaction, which can affect the delicate balance of the catalytic cycle.

Q2: What are the primary chemical causes that promote the homocoupling of my boronic acid?

A2: There are several key factors that can inadvertently promote homocoupling:

  • Presence of Oxygen: This is the most common culprit. Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to Pd(II).[1][4][8] This Pd(II) species is a key intermediate in the homocoupling pathway.[4] Rigorous deoxygenation of solvents and maintaining an inert atmosphere are critical for suppression.[2][8]

  • Use of Pd(II) Precatalysts: While common, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) form.[1] One pathway for this reduction is the homocoupling of two boronic acid molecules, which essentially sacrifices some of your starting material to kickstart the desired catalytic cycle.[1][9]

  • Slow Reductive Elimination: If the final step of the desired catalytic cycle (reductive elimination of the cross-coupled product from the palladium center) is slow, it allows more time for competing side reactions.[10][11] The choice of ligand is paramount in controlling this step.

  • Suboptimal Base/Solvent System: The base activates the boronic acid for transmetalation.[12][13] However, an inappropriate choice of base or solvent can affect catalyst stability and the relative rates of the desired and undesired pathways.[2][14][15]

Q3: My reaction is sluggish, and I see both homocoupling and starting material. Are these issues related?

A3: Yes, these issues are often linked. A slow or stalled reaction indicates an inefficient catalytic cycle. This inefficiency can stem from several sources that also promote homocoupling. For instance, if the oxidative addition of your aryl halide to Pd(0) is slow, the concentration of active catalyst available for the desired reaction is low. If oxygen is present, it can deactivate the catalyst by oxidizing it to Pd(II), which then promotes homocoupling.[1][4] Similarly, using a ligand that does not sufficiently promote reductive elimination will slow the turnover of the desired cycle, giving the homocoupling pathway a greater opportunity to occur.[13][16]

Troubleshooting Guide: Suppression of 3,3'-dichloro-4,4'-bipyridine Formation

This section provides specific, actionable steps to mitigate the homocoupling of this compound.

Issue: Significant formation of homocoupled dimer.

This is the most common failure mode. The following parameters should be systematically optimized to favor the cross-coupling pathway.

The importance of maintaining an inert atmosphere cannot be overstated. Oxygen is a direct contributor to the formation of Pd(II), which catalyzes homocoupling.[1][4][8]

Recommended Actions:

  • Solvent Degassing: Before use, thoroughly degas your solvent(s). The three most common methods, in increasing order of effectiveness, are:

    • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 30-60 minutes.[4][14]

    • Sonication Under Vacuum: Place the solvent in an ultrasonic bath under a gentle vacuum.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent with liquid nitrogen, applying a high vacuum, and then thawing.

  • Inert Reaction Atmosphere: Assemble your reaction vessel while hot and allow it to cool under a stream of argon or nitrogen. Perform all reagent additions under a positive pressure of inert gas.

The catalyst-ligand system dictates the kinetics of the entire process. The goal is to select a system where the rate of reductive elimination of the desired product is much faster than the rate of homocoupling.

Recommended Actions:

  • Catalyst Source:

    • Avoid Pd(II) if possible: If homocoupling is severe, switch from Pd(OAc)₂ or PdCl₂(dppf) to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[17] This eliminates the initial homocoupling required for catalyst activation.

    • Use Modern Precatalysts: Alternatively, use highly active, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for rapid and clean generation of the active Pd(0) species, minimizing the window for side reactions.[1][2]

  • Ligand Choice:

    • Bulky, Electron-Rich Ligands: These are essential. They accelerate the rate-limiting reductive elimination step.[1][13][16] For challenging substrates like chloropyridines, ligands such as SPhos, XPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[5][18]

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura cycle versus the undesired homocoupling cycle initiated by Pd(II).

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) PdII Pd(II)X₂ Oxygen O₂ (Oxidant) TM_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation (Ar²-B(OH)₂) Product Ar¹-Ar² TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Homocoupling_Product Ar²-Ar² TM1 X-Pd(II)-Ar² PdII->TM1 Transmetalation (Ar²-B(OH)₂) TM2 Ar²-Pd(II)-Ar² TM1->TM2 2nd Transmetalation (Ar²-B(OH)₂) TM2->Homocoupling_Product Reductive Elimination Pd0_from_homo Pd(0) TM2->Pd0_from_homo Generates Pd(0) Oxygen->PdII Oxidation

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

The base and solvent are not inert bystanders; they critically influence reaction outcomes.

ParameterRecommendationRationale
Base Screen a panel of bases. Start with K₃PO₄ or Cs₂CO₃ . Use finely powdered, anhydrous base for non-aqueous systems.[2]Stronger, non-nucleophilic bases often promote the transmetalation step effectively. The choice is often empirical and substrate-dependent. Carbonates are a good starting point.[19][20]
Solvent Use a well-degassed polar aprotic solvent mixture, often with water. Common systems include Dioxane/H₂O , THF/H₂O , or 2-BuOH/H₂O .[21][22]The presence of water can be beneficial for activating the boronic acid with certain bases, but anhydrous conditions may be required if protodeboronation is also an issue.[2]
Concentration Maintain a reasonable concentration, typically 0.1 M to 0.5 M with respect to the limiting reagent.[2]Very dilute conditions can slow down the desired bimolecular reactions, while overly concentrated reactions can lead to solubility and mixing issues.
ParameterRecommendationRationale
Temperature Start at a moderate temperature (e.g., 80-90 °C) and optimize.[5][22]Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.[22][23] Finding the optimal temperature where cross-coupling is efficient while homocoupling is minimized is key.
Addition Order Consider pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[8]This can ensure the oxidative addition has occurred and the catalyst is ready for transmetalation, potentially minimizing the time the boronic acid is exposed to conditions that favor homocoupling.
Monitoring Monitor the reaction closely by TLC or LC-MS.Avoid unnecessarily long reaction times, which can lead to product degradation and an increase in side products.
Optimized Experimental Protocol

This protocol incorporates best practices to minimize the homocoupling of this compound.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (or other bulky ligand) (2.5–5 mol%)

  • K₃PO₄ (anhydrous, finely powdered) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Heat the flask under vacuum with a heat gun and cool under a positive pressure of argon.

  • Reagent Loading: Under a positive flow of argon, add the aryl halide (1.0 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos (2.5–5 mol%).

  • Boronic Acid Addition: In a separate vial, weigh the this compound (1.2–1.5 equiv) and add it to the reaction flask under argon.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5][21]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The final concentration should be ~0.2 M in the limiting reagent.

  • Reaction Execution: Place the sealed flask into a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction's progress every 1-2 hours via LC-MS or TLC. Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity in Pyridyl Boronic Acids: A Comparative Analysis of 3-Pyridyl and 4-Pyridyl Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of two critical building blocks in modern synthetic chemistry: 3-pyridylboronic acid and 4-pyridylboronic acid. For researchers in drug discovery and materials science, the pyridine motif is invaluable. The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating this heterocycle, yet not all pyridylboronic acid isomers behave equally.[1] Understanding the subtle yet profound differences in their reactivity is paramount for efficient reaction design, optimization, and troubleshooting.

This guide moves beyond simple protocols to explore the underlying electronic principles governing the behavior of these isomers. We will dissect their performance in the context of the Suzuki-Miyaura catalytic cycle, provide actionable experimental guidance, and present comparative data to inform your synthetic strategy.

Part 1: The Core Distinction: Unpacking the Electronic Effects

The reactivity of a pyridylboronic acid in Suzuki-Miyaura coupling is fundamentally dictated by the electronic influence of the ring nitrogen on the carbon-boron (C-B) bond. The nitrogen atom is more electronegative than carbon, leading it to withdraw electron density from the ring through both inductive and resonance effects.[2] However, the position of the nitrogen relative to the boronic acid group determines the magnitude and nature of this withdrawal, creating a crucial divergence in reactivity between the 3- and 4-isomers.

  • 3-Pyridylboronic Acid: The nitrogen atom is meta to the C-B bond. In this position, its electron-withdrawing influence is primarily transmitted through the sigma framework—a classic inductive effect (-I) . There is no direct resonance pathway for the nitrogen to delocalize the ring's pi-electrons away from the C-B bond.

  • 4-Pyridylboronic Acid: The nitrogen atom is para to the C-B bond. This alignment allows for powerful electron withdrawal through both the inductive effect (-I) and the pi-system via the mesomeric (resonance) effect (-M) .[2] This resonance delocalization places a partial positive charge on the carbon atom bearing the boronic acid group, making it significantly more electron-deficient than its counterpart in the 3-pyridyl isomer.

This fundamental electronic difference is the primary determinant of their divergent behavior in catalysis.

Fig. 1: Comparison of electronic effects in 3- and 4-pyridylboronic acid.

Part 2: Impact on the Suzuki-Miyaura Catalytic Cycle

The electronic disparities between the isomers directly influence two critical steps in the Suzuki-Miyaura reaction: transmetalation and the undesired side reaction of protodeboronation.

The Transmetalation Step

Transmetalation is the productive, C-C bond-forming step where the organic group is transferred from the boron atom to the palladium center.[3] This process requires the boronic acid to be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5]

  • 3-Pyridylboronic Acid: With its moderately electron-deficient nature, the 3-pyridyl group is sufficiently nucleophilic to transmetalate efficiently under standard conditions once activated by a base.

  • 4-Pyridylboronic Acid: The pronounced electron deficiency of the 4-pyridyl ring makes it a poorer nucleophile. Consequently, the rate of its transfer from boron to palladium can be significantly slower.[6] This sluggish transmetalation is a primary reason why Suzuki couplings involving 4-pyridylboronic acid can be more challenging and may require more carefully optimized conditions to achieve high yields.

The Protodeboronation Side Reaction

Protodeboronation is the most common failure mode in couplings with electron-deficient heteroaryl boronic acids.[7][8] It involves the cleavage of the C-B bond by a proton source (often water in the reaction mixture), leading to the formation of pyridine instead of the desired biaryl product. This process is typically accelerated by the base required for the coupling reaction.[9]

  • Both isomers are susceptible to protodeboronation due to the electron-withdrawing nature of the pyridine ring.

  • The 4-pyridyl isomer can be particularly prone to this side reaction. The strong polarization of the C-B bond and the increased positive character on the carbon atom make it a more favorable site for protonolysis, especially if the desired transmetalation step is slow.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Boronic Acid Fate pd0 Pd(0)Ln pdiia Ar-Pd(II)-X Ln pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)-Pyr Ln pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination (+ Ar-Pyr) center_point boronic_acid Pyridyl-B(OH)₂ boronate [Pyridyl-B(OH)₃]⁻ boronic_acid->boronate Activation side_product Pyridine-H (Side Product) boronic_acid->side_product Protodeboronation base Base (e.g., OH⁻) proton H⁺ (e.g., H₂O)

Fig. 2: Key pathways for pyridylboronic acids in the Suzuki-Miyaura reaction.

Part 3: Experimental Performance and Strategic Protocols

The theoretical differences manifest in tangible experimental outcomes. While both isomers are effective coupling partners, the window for successful reaction conditions is often narrower for the 4-pyridyl isomer.

Comparative Performance Summary
Parameter3-Pyridylboronic Acid4-Pyridylboronic AcidCausality & Scientist's Insight
Typical Yields Good to excellent.[10]Moderate to good; more variable.[11]The faster transmetalation rate of the 3-isomer generally outcompetes side reactions more effectively.
Key Challenge General protodeboronation under harsh basic conditions.Sluggish transmetalation leading to higher rates of protodeboronation.[6]For the 4-isomer, the challenge is twofold: accelerating the desired reaction while suppressing the undesired one.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often effective.[12]Often requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, cataCXium A) to promote oxidative addition and reductive elimination.Buchwald-type ligands can accelerate the overall catalytic cycle, compensating for the slow transmetalation step.
Base Selection Tolerates a wide range of bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).Often benefits from weaker, non-nucleophilic bases like K₃PO₄ or KF to minimize protodeboronation.[6]Strong bases can accelerate protodeboronation more than transmetalation. Finding the "sweet spot" is critical.
Solvent System Standard polar aprotic/aqueous mixtures (Dioxane/H₂O, DME/H₂O).Similar, but anhydrous conditions can sometimes be beneficial to suppress protodeboronation.The choice depends on balancing reagent solubility with minimizing the concentration of proton sources.
Self-Validating Protocol: A Rational Approach to Pyridyl Suzuki Coupling

This protocol provides a robust starting point for coupling an aryl bromide with either pyridylboronic acid isomer. The annotations explain the rationale behind each component, empowering you to troubleshoot and adapt the methodology.

Reaction: Coupling of 4-Bromoanisole with Pyridylboronic Acid

  • Reagent Preparation & Inerting:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.5 mmol), the pyridylboronic acid (1.2–1.5 equiv.), potassium carbonate (K₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

    • Rationale: Using a slight excess of the boronic acid compensates for potential homocoupling or protodeboronation. K₂CO₃ is a moderately strong base sufficient for boronate formation. Pd(dppf)Cl₂ is a reliable, air-stable catalyst effective for many heteroaromatic couplings.[11]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The active Pd(0) catalyst and some ligands are oxygen-sensitive. Removing oxygen prevents catalyst degradation and oxidative side reactions.

  • Solvent Addition:

    • Through the septum, add a degassed solvent mixture, such as 1,4-Dioxane and Water (e.g., in a 4:1 ratio, to achieve a 0.1 M concentration relative to the aryl bromide).

    • Rationale: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11][13]

  • Reaction Execution & Monitoring:

    • Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.

    • Rationale: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is crucial in biphasic mixtures to ensure efficient interaction between the organic and aqueous phases.

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 2–16 hours).

    • Rationale: Over-extending the reaction time after completion can lead to product degradation or increased side products.

  • Work-up & Purification:

    • Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: This standard aqueous work-up removes the inorganic base and salts. The basic nature of the pyridine product may require a solvent system containing a small amount of base (e.g., triethylamine) during chromatography to prevent streaking on silica gel.

G start Define Coupling Partners (Aryl Halide + Pyridyl Isomer) isomer_choice Isomer Selection start->isomer_choice cond_3p Start with Standard Conditions - Pd(dppf)Cl₂ / K₂CO₃ - Dioxane/H₂O, 80-100°C isomer_choice->cond_3p 3-Pyridyl cond_4p Start with Robust Conditions - Buchwald Ligand (e.g., SPhos) - K₃PO₄ or KF - Dioxane/H₂O, 90-110°C isomer_choice->cond_4p 4-Pyridyl monitor Monitor Reaction (TLC / LC-MS) cond_3p->monitor cond_4p->monitor eval Evaluate Outcome monitor->eval success Success: Work-up & Purify eval->success >70% Conversion troubleshoot Low Yield / Side Products: Troubleshoot eval->troubleshoot <70% Conversion optimize_ligand Screen Ligands (More electron-rich/bulky) troubleshoot->optimize_ligand optimize_base Screen Bases (Weaker, non-nucleophilic) troubleshoot->optimize_base optimize_temp Adjust Temperature (Lower to reduce side reactions) troubleshoot->optimize_temp optimize_ligand->monitor optimize_base->monitor optimize_temp->monitor

Fig. 3: Workflow for selecting and optimizing Suzuki-Miyaura coupling conditions.

Conclusion and Recommendations

While both 3- and 4-pyridylboronic acids are indispensable reagents, they are not interchangeable. A successful outcome hinges on respecting their intrinsic electronic differences.

  • For 3-Pyridylboronic Acid: This isomer is generally more robust and forgiving. Standard Suzuki-Miyaura conditions are an excellent starting point, and optimization is typically straightforward.

  • For 4-Pyridylboronic Acid: Approach with the expectation that optimization may be required. The primary goal is to accelerate the sluggish transmetalation step while mitigating protodeboronation. Prioritize catalyst systems with electron-rich, bulky phosphine ligands and consider using milder bases like K₃PO₄.

By understanding the causality—the link between the nitrogen's position, the C-B bond's electronics, and the kinetics of the catalytic cycle—researchers can move from trial-and-error to a knowledge-based approach for reaction optimization. This deeper insight is the key to efficiently harnessing the full synthetic potential of these valuable building blocks.

References

A Senior Application Scientist's Guide to Halogenated Pyridylboronic Acids: A Comparative Analysis of (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Pyridyl Scaffolds in Modern Chemistry

For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores its importance in modulating properties like solubility, target binding affinity, and metabolic stability. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the way we construct complex molecules containing this motif. This reaction, which forges a carbon-carbon bond between an organoborane and an organic halide, offers a powerful and modular approach to biaryl and heteroaryl synthesis.

Halogenated pyridylboronic acids are particularly valuable building blocks, offering dual functionality: the boronic acid for a primary coupling reaction and the halogen atom as a handle for subsequent transformations or as a key interaction point in a final active molecule. However, not all pyridylboronic acids are created equal. Their stability and reactivity are profoundly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring.

This guide provides an in-depth comparison of (4-Chloropyridin-3-yl)boronic acid hydrochloride against its key positional isomers and other halogenated analogues. We will delve into the chemical principles governing their performance, provide supporting experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Stability Challenge: Understanding Protodeboronation in Pyridylboronic Acids

The primary obstacle in the application of many heteroarylboronic acids is their susceptibility to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond. This decomposition pathway is particularly rapid for certain isomers and under common reaction conditions (e.g., aqueous base at elevated temperatures), leading to reduced yields and purification challenges.

The stability of pyridylboronic acids is dictated by the position of the boronic acid group relative to the ring nitrogen:

  • 3- and 4-Pyridylboronic Acids: These isomers are generally stable. Studies have shown that they undergo very slow protodeboronation, with half-lives often exceeding a week even at 70°C in a pH 12 aqueous solution. This inherent stability makes them reliable and robust reagents for a wide range of coupling reactions.

  • 2-Pyridylboronic Acids: In stark contrast, 2-pyridylboronic acids are notoriously unstable. They readily decompose via the fragmentation of a zwitterionic intermediate, with half-lives that can be as short as 25-50 seconds at neutral pH and 70°C. This instability often necessitates the use of more stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which undergo slow in-situ hydrolysis to release the active boronic acid during the reaction.

This fundamental difference in stability is a critical factor guiding the selection of a pyridylboronic acid for a synthetic campaign.

Comparative Analysis: (4-Chloropyrin-3-yl)boronic acid hydrochloride vs. Its Isomers

To provide a clear, objective comparison, we will evaluate the title compound against its key positional isomers, focusing on attributes most critical to synthetic chemists: stability, reactivity, and synthetic utility.

This compound (The Subject Compound)
  • Structure and Form: This compound features the boronic acid at the C3 position and a chlorine atom at C4. Crucially, it is supplied as a hydrochloride salt.

    • Expert Insight: The hydrochloride salt form is a deliberate and significant choice. The basic pyridine nitrogen can potentially interfere with the palladium catalyst or downstream reactions. Protonation to form the hydrochloride salt enhances the compound's benchtop stability, improves its crystalline nature and handling, and prevents unwanted side reactions by masking the Lewis basicity of the nitrogen atom.

  • Stability: As a 3-pyridylboronic acid, the core structure is inherently resistant to protodeboronation. The hydrochloride form further stabilizes the molecule.

  • Reactivity and Utility:

    • Reliable Suzuki Partner: The C3-boronic acid provides excellent reactivity and reliability in Suzuki-Miyaura couplings.

    • Orthogonal Functionality: The C4-chloro group is less reactive in typical Suzuki conditions compared to a bromo or iodo substituent. This difference in reactivity allows for selective coupling at the boronic acid site while preserving the chlorine for subsequent functionalization (e.g., a second Suzuki coupling under more forcing conditions, a Buchwald-Hartwig amination, or a nucleophilic aromatic substitution). This orthogonality is a major strategic advantage in complex molecule synthesis.

(3-Chloropyridin-4-yl)boronic acid
  • Structure and Form: Here, the positions are swapped: chlorine at C3 and the boronic acid at C4.

  • Stability: Like its 3-pyridyl counterpart, this 4-pyridylboronic acid is generally stable and not prone to rapid protodeboronation.

  • Reactivity and Utility:

    • 4-pyridylboronic acids can sometimes exhibit slightly higher reactivity than 3-isomers in Suzuki couplings, though this is highly dependent on the substrate and conditions.

    • The primary distinction is the final position of the nitrogen atom relative to the newly formed C-C bond, which can have significant implications for the biological activity and physical properties of the target molecule. The choice between the 3- and 4-isomer is therefore primarily driven by the desired final structure.

(4-Chloropyridin-2-yl)boronic acid and its MIDA Boronate Surrogate
  • Structure and Form: With the boronic acid at the C2 position, this isomer is subject to the "2-pyridyl problem."

  • Stability: The free boronic acid is highly unstable and prone to rapid protodeboronation. It is often not isolable in pure form and has a poor shelf-life.

  • Reactivity and Utility:

    • Due to its instability, direct use of the free boronic acid often results in low and irreproducible yields, especially with challenging coupling partners like aryl chlorides.

    • The MIDA Boronate Solution: The modern, field-proven solution is to use the corresponding N-methyliminodiacetic acid (MIDA) boronate. This derivative is an air-stable, crystalline solid that can be stored indefinitely on the benchtop. Under mild aqueous basic conditions, it undergoes a slow, controlled hydrolysis to release the unstable 2-pyridylboronic acid in situ. This "slow-release" mechanism ensures that the concentration of the unstable species remains low, favoring the desired cross-coupling over decomposition.

Summary of Isomer Comparison

The choice between these isomers is a classic case of balancing stability, reactivity, and the desired final molecular architecture.

Feature(4-Chloropyridin-3-yl)boronic acid HCl(3-Chloropyridin-4-yl)boronic acid(4-Chloropyridin-2-yl) MIDA boronate
Boronic Acid Position C3C4C2
Stability High (stable core, HCl salt)HighVery High (as MIDA boronate)
Handling Easy (crystalline solid)Generally easyEasy (crystalline solid)
Primary Use Case Reliable coupling with orthogonal chloro handleReliable coupling, different connectivityFor 2-pyridyl motifs where other isomers fail
Key Consideration Excellent balance of stability and reactivityTarget molecule dictates choice over C3 isomerEssential for overcoming the instability of the 2-pyridylboronic acid

Experimental Section: A Comparative Suzuki-Miyaura Coupling Study

To provide actionable data, we present a comparative study of the coupling efficiency of the three isomers with a common aryl bromide.

Objective: To compare the reaction yield of this compound, (3-Chloropyridin-4-yl)boronic acid, and (4-Chloropyridin-2-yl) MIDA boronate in a standardized Suzuki-Miyaura reaction with 4-bromoanisole.

Experimental Workflow Diagram

G P1 Weigh Boronic Acid Isomers (1.2 eq) R1 Combine Reagents in Reaction Vial under Inert Atmosphere (N2/Ar) P1->R1 P2 Weigh 4-Bromoanisole (1.0 eq) P2->R1 P3 Prepare Catalyst/Ligand Solution (e.g., Pd(OAc)2 + SPhos) R3 Add Catalyst and Base P3->R3 P4 Prepare Base Solution (K3PO4 in Dioxane/H2O) P4->R3 R2 Add Solvent and Degas R1->R2 R2->R3 R4 Heat Reaction Mixture (e.g., 100 °C, 4h) R3->R4 A1 Quench Reaction (add H2O) R4->A1 A2 Extract with Organic Solvent (e.g., EtOAc) A1->A2 A3 Dry, Filter, Concentrate A2->A3 A4 Purify via Chromatography A3->A4 A5 Analyze by LC-MS & NMR (Determine Yield) A4->A5

Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • (3-Chloropyridin-4-yl)boronic acid

  • (4-Chloropyridin-2-yl) MIDA boronate

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Vial Preparation: To three separate oven-dried 2-dram vials equipped with stir bars, add 4-bromoanisole (93.5 mg, 0.50 mmol, 1.0 equiv).

  • Reagent Addition:

    • To Vial 1, add this compound (116 mg, 0.60 mmol, 1.2 equiv).

    • To Vial 2, add (3-Chloropyridin-4-yl)boronic acid (94.5 mg, 0.60 mmol, 1.2 equiv).

    • To Vial 3, add (4-Chloropyridin-2-yl) MIDA boronate (169 mg, 0.60 mmol, 1.2 equiv).

  • Catalyst/Ligand Premix: In a separate vial, prepare a stock solution by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) in 1.0 mL of 1,4-dioxane.

  • Reaction Setup:

    • Add K₃PO₄ (318 mg, 1.50 mmol, 3.0 equiv) to each of the three reaction vials.

    • Seal each vial with a Teflon-lined cap.

    • Evacuate and backfill each vial with nitrogen or argon gas (repeat 3 times).

    • To each vial, add 2.0 mL of 1,4-dioxane and 0.5 mL of deionized water via syringe.

    • Add 0.5 mL of the catalyst/ligand premix solution to each vial.

  • Reaction: Place the vials in a pre-heated aluminum block at 100 °C and stir for 4 hours.

  • Workup and Analysis:

    • After cooling to room temperature, quench the reactions by adding 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS to determine conversion.

    • Purify the product by flash column chromatography on silica gel.

    • Determine the isolated yield for each reaction.

Expected Results and Discussion
Boronic Acid ReagentExpected Isolated YieldKey Observations and Rationale
(4-Chloropyridin-3-yl)boronic acid HCl 85-95% As a stable 3-pyridyl isomer, it is expected to perform very efficiently under standard conditions. The additional equivalent of base is sufficient to neutralize the HCl salt and activate the boronic acid.
(3-Chloropyridin-4-yl)boronic acid 85-95% Similar to the 3-isomer, this stable 4-pyridylboronic acid should provide a high yield of the corresponding product.
(4-Chloropyridin-2-yl) MIDA boronate 75-85% The MIDA boronate provides a significant advantage over the unstable free boronic acid, which would likely yield <20% under these conditions. The slightly lower yield compared to the 3- and 4-isomers can be attributed to the kinetics of the slow release and the inherent challenges of coupling 2-pyridyl systems.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): This combination is a robust, commercially available system known for its high efficiency in coupling heteroaryl chlorides and bromides. SPhos is an electron-rich, bulky biaryl phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings. It is crucial for activating the boronic acid to form the boronate species, which is the active nucleophile in the transmetalation step.

  • Solvent (Dioxane/H₂O): This solvent system is standard for Suzuki reactions. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

The Strategic Advantage of the Halogen Handle

A key feature of halogenated pyridylboronic acids is the potential for the halogen to serve as a secondary reaction site. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend I > Br > Cl. This allows for chemoselective and orthogonal cross-coupling strategies.

Caption: Orthogonal coupling strategy using (4-Chloropyridin-3-yl)boronic acid.

This strategy is exceptionally powerful in drug discovery, allowing for the rapid generation of diverse compound libraries from a common intermediate. By first coupling at the boronic acid position, a core scaffold can be established. The remaining chloro group can then be used to introduce a variety of substituents to explore the structure-activity relationship (SAR).

Conclusion and Recommendations

This compound stands out as a robust, versatile, and strategically valuable building block for chemical synthesis.

  • For Reliability and Orthogonality: When your synthesis requires a stable pyridylboronic acid with a handle for further functionalization, This compound is an excellent choice. Its inherent stability, coupled with the utility of the C4-chloro group, provides a reliable and flexible platform for complex molecule construction.

  • For Alternative Connectivity: (3-Chloropyridin-4-yl)boronic acid offers similar stability and reactivity, making it a perfect alternative when the specific regioisomer is required by the target structure.

  • For the Challenging 2-Pyridyl Motif: When a 2-pyridyl moiety is essential, direct use of the free boronic acid should be avoided. The (4-Chloropyridin-2-yl) MIDA boronate is the superior, field-proven alternative, offering unparalleled benchtop stability and reliable performance through a slow-release mechanism.

By understanding the interplay of isomer position, stability, and the strategic use of halogen substituents, researchers can harness the full potential of these powerful reagents to accelerate innovation in drug discovery and materials science.

A Senior Application Scientist's Guide to the Validation of Synthetic Routes Using (4-Chloropyridin-3-yl)boronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks for complex molecule synthesis is a critical decision point dictating the efficiency, scalability, and ultimate success of a discovery campaign. Among the myriad of reagents available for the construction of biaryl and hetero-biaryl scaffolds, pyridylboronic acids stand out for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis and comparative validation of synthetic routes utilizing (4-Chloropyridin-3-yl)boronic acid hydrochloride , a key intermediate in the synthesis of a wide range of biologically active molecules. We will delve into the causality behind experimental choices, present comparative data against viable alternatives, and provide robust, validated protocols to empower your synthetic strategies.

The Strategic Advantage of the 4-Chloro-3-pyridyl Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and the specific substitution pattern of the (4-Chloropyridin-3-yl) moiety offers a distinct strategic advantage. The chlorine atom at the 4-position serves as a versatile handle for subsequent functionalization through nucleophilic aromatic substitution or further cross-coupling reactions. The boronic acid at the 3-position allows for a reliable Suzuki-Miyaura coupling to introduce this valuable fragment into a target molecule. This dual functionality makes it a highly sought-after building block for creating libraries of compounds with diverse substitution patterns.

Comparative Analysis of Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of synthetic routes employing this compound.[1][2] The success of this reaction is highly dependent on the judicious choice of catalyst, base, and solvent system, especially when dealing with less reactive chloro-substituted pyridines.[1]

To provide a clear and objective comparison, the following table summarizes the performance of this compound in a representative Suzuki-Miyaura coupling with a generic aryl bromide, benchmarked against isomeric and alternative pyridine-containing boronic acids.

Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C) & TimeYield (%)Reference
(4-Chloropyridin-3-yl)boronic acid HCl Pd(PPh₃)₄ (3)K₂CO₃ (3 eq.)Dioxane/H₂O (4:1)100 °C, 12 h85[2][3]
(2-Chloropyridin-3-yl)boronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2 eq.)Toluene/H₂O (10:1)100 °C, 18 h78[4]
(3-Chloropyridin-4-yl)boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2 eq.)1,4-Dioxane110 °C, 16 h82[5]
3-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq.)DME/H₂O (3:1)80 °C, 8 h92[6]
4-Pyridylboronic acid pinacol esterPd(dppf)Cl₂ (3)K₃PO₄ (3 eq.)Dioxane100 °C, 12 h88[5]

Analysis of Comparative Data:

The data reveals that this compound is a highly effective coupling partner, affording excellent yields under standard Suzuki-Miyaura conditions. The presence of the electron-withdrawing chlorine atom can enhance the electrophilicity of the pyridine ring, which can be advantageous for the coupling reaction.[1] While unsubstituted pyridylboronic acids may offer slightly higher yields in some cases, they lack the synthetic handle provided by the chlorine atom for further diversification. The choice between isomers will ultimately depend on the desired final substitution pattern of the target molecule.

It is crucial to note the use of the hydrochloride salt of the target boronic acid. This necessitates the use of a sufficient excess of base to not only facilitate the catalytic cycle but also to neutralize the hydrochloride salt. Typically, an additional equivalent of base is required compared to reactions with the free boronic acid.

Mechanistic Considerations and Experimental Workflow

A thorough understanding of the reaction mechanism and a well-defined experimental workflow are paramount for reproducible and high-yielding synthetic outcomes.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and anhydrous potassium carbonate (3.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Bromide Boronic Acid HCl Catalyst Base Vessel Add to Dry Reaction Vessel Reagents->Vessel Inert Establish Inert Atmosphere Vessel->Inert Solvent Add Anhydrous Degassed Solvents Inert->Solvent Heat Heat to 100 °C Solvent->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Alternative Synthetic Routes and Reagents

While Suzuki-Miyaura coupling is the predominant method, other cross-coupling reactions can also be employed to introduce the 4-chloropyridin-3-yl moiety. A brief comparison with alternative organometallic reagents is presented below.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron Low toxicity, commercially available, stable Potential for protodeboronation [1]
StilleOrganotinAir and moisture stable, excellent functional group toleranceHigh toxicity of tin reagents and byproducts
NegishiOrganozincHigh reactivity, mild conditionsAir and moisture sensitive
HiyamaOrganosiliconLow toxicity, environmentally benignRequires activation with a fluoride source

The choice of an alternative route will depend on the specific substrate scope, functional group tolerance, and the laboratory's capabilities and safety protocols. For most applications in drug discovery and development, the low toxicity and high stability of boronic acids make the Suzuki-Miyaura coupling the preferred method.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex molecules. Its performance in Suzuki-Miyaura cross-coupling reactions is comparable, and in many cases superior, to other isomeric and substituted pyridylboronic acids, with the added benefit of a functional handle for further chemical modification. By understanding the mechanistic nuances and adhering to validated experimental protocols, researchers can confidently and efficiently incorporate this valuable moiety into their synthetic targets, accelerating the pace of discovery in medicinal chemistry and beyond.

References

A Senior Application Scientist's Guide to the Analytical Characterization of Products from (4-Chloropyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of products derived from (4-Chloropyridin-3-yl)boronic acid, a versatile building block in modern synthetic chemistry. Moving beyond a simple recitation of techniques, this document offers field-proven insights into experimental design, data interpretation, and the establishment of self-validating analytical workflows.

Introduction: The Significance and Challenges of (4-Chloropyridin-3-yl)boronic Acid Derivatives

(4-Chloropyridin-3-yl)boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of biaryl and hetero-biaryl structures.[1] These motifs are prevalent in pharmaceuticals and advanced materials. The presence of a chlorine atom provides a handle for further functionalization, while the pyridine nitrogen introduces important physicochemical properties.

However, the analysis of reactions involving this and other pyridylboronic acids is not without its challenges. These compounds can exhibit instability, being susceptible to protodeboronation (loss of the boronic acid group) and the formation of cyclic trimeric anhydrides known as boroxines.[2] Furthermore, Suzuki-Miyaura couplings with chloropyridines can be sluggish and prone to side reactions such as homocoupling and dehalogenation.[3][4] A multi-faceted analytical approach is therefore essential for accurate product identification, purity assessment, and reaction optimization.

Common Reaction and Product Profile: A Case Study

To illustrate the application of various analytical techniques, we will consider a representative Suzuki-Miyaura coupling reaction between (4-Chloropyridin-3-yl)boronic acid and 4-methoxyphenylboronic acid to yield 3-chloro-4-(4-methoxyphenyl)pyridine.

Comparative Analysis of Analytical Methodologies

The following sections provide a comparative overview of the most pertinent analytical techniques for characterizing the products of reactions involving (4-Chloropyridin-3-yl)boronic acid. Each section includes a discussion of the methodology, a detailed experimental protocol, and a summary of its strengths and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for monitoring reaction progress, assessing product purity, and quantifying components in a reaction mixture. For the analysis of polar pyridine derivatives, reversed-phase HPLC is the method of choice.

Expertise & Experience: The choice of a C18 column is a robust starting point for the separation of aromatic compounds. The use of a buffered mobile phase, such as ammonium acetate, can improve peak shape for basic pyridine compounds. The gradient elution is designed to provide good resolution between the starting materials, the desired product, and potential non-polar byproducts like the homocoupled biphenyl. UV detection at 254 nm is a common choice for aromatic compounds, though a photodiode array (PDA) detector is highly recommended to assess peak purity and identify components with different UV maxima.

Trustworthiness: A validated HPLC method should demonstrate specificity, linearity, accuracy, and precision. This is achieved by running standards of the starting materials and the purified product to determine their retention times and response factors. Spiking experiments can be used to confirm the identity of peaks in a complex reaction mixture.

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 10 mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile.

Gradient:

  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B (linear gradient)
  • 15-18 min: 95% B (hold)
  • 18-18.1 min: 95% to 5% B (linear gradient)
  • 18.1-22 min: 5% B (hold)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm or PDA scan from 200-400 nm.

Injection Volume: 5 µL.

Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

ParameterHPLC with UV/PDA Detection
Primary Use Reaction monitoring, purity assessment, quantification
Strengths High resolution, quantitative, robust, widely available
Limitations Does not provide structural information directly
Typical Output Chromatogram showing peaks at different retention times
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information for each component. This is invaluable for identifying the desired product and byproducts.

Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like pyridine derivatives. Running in positive ion mode is generally effective due to the basicity of the pyridine nitrogen. The choice of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) allows for accurate mass measurements, which can be used to determine the elemental composition of the product and impurities.

Trustworthiness: The combination of retention time and accurate mass provides a high degree of confidence in compound identification. The characteristic isotopic pattern of chlorine (a 3:1 ratio of 35Cl to 37Cl) should be observed in the mass spectra of all chlorine-containing species, serving as a built-in validation of their identity.

LC System: UPLC or HPLC system coupled to a mass spectrometer.

Column and Mobile Phase: As described for HPLC analysis. The use of volatile buffers like ammonium acetate is compatible with MS.

Mass Spectrometer: Electrospray Ionization (ESI) source, operated in positive ion mode.

Scan Range: m/z 50-500.

Data Acquisition: Full scan mode for qualitative analysis. For quantitative studies, selected ion monitoring (SIM) can be employed.

LC-MS Workflow reaction Reaction Mixture hplc HPLC Separation reaction->hplc Injection esi Electrospray Ionization hplc->esi Eluent ms Mass Analyzer esi->ms Ions detector Detector ms->detector data Data System (Chromatogram & Mass Spectra) detector->data Integrated Analytical Workflow cluster_reaction Reaction Monitoring cluster_workup Work-up & Purification cluster_characterization Product Characterization tlc TLC (Qualitative) hplc_monitor HPLC/LC-MS (Quantitative) extraction Extraction hplc_monitor->extraction chromatography Column Chromatography extraction->chromatography nmr NMR (Structure) chromatography->nmr ms HRMS (Formula) chromatography->ms hplc_purity HPLC (Purity) chromatography->hplc_purity ea Elemental Analysis (Composition) hplc_purity->ea start Suzuki-Miyaura Reaction start->tlc start->hplc_monitor

References

A Senior Application Scientist’s Guide: Selecting the Optimal Organoboron Reagent for 3,4-Disubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone, with its derivatives forming the core of numerous blockbuster pharmaceuticals. The 3,4-disubstituted pyridine motif, in particular, presents a versatile platform for interrogating biological targets. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the requisite C-C bonds to forge these structures, prized for its functional group tolerance and reliability.[1][2] A common building block for this purpose is (4-Chloropyridin-3-yl)boronic acid hydrochloride. However, researchers frequently encounter challenges with its stability and handling, which can compromise reaction reproducibility and yield.

This guide provides an in-depth comparison of viable, next-generation alternatives to (4-Chloropyridin-3-yl)boronic acid. Moving beyond a simple listing of options, we will dissect the underlying chemical principles that govern the stability and reactivity of each class of reagent. By grounding our discussion in mechanistic understanding and supporting experimental data, this document will empower you to make informed, causality-driven decisions for your specific synthetic challenges.

The Inherent Challenge: Understanding Pyridylboronic Acid Instability

The utility of boronic acids in Suzuki-Miyaura coupling is well-established, yet their application is not without difficulties. Pyridylboronic acids, in particular, are susceptible to decomposition, primarily through protodeboronation—the cleavage of the C–B bond by a proton source.[3] This process is often accelerated by the basic conditions required for the Suzuki-Miyaura reaction.[4]

Furthermore, the Lewis acidic nature of the boronic acid group and the Lewis basic pyridine nitrogen can lead to complex equilibria, including the formation of trimeric cyclic anhydrides (boroxines), which complicates reaction stoichiometry and can hinder catalytic turnover.[5][6] While the notorious "2-pyridyl problem" (exacerbated instability and catalyst inhibition due to the proximity of the nitrogen to the C-B bond) is less pronounced for 3-pyridyl isomers, the electron-deficient nature of the pyridine ring still renders the C-B bond sensitive.[7] These stability issues necessitate the exploration of more robust and reliable organoboron surrogates.

Comparative Analysis of Alternative Reagents

We will evaluate three primary classes of alternatives to (4-Chloropyridin-3-yl)boronic acid: potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and boronate esters (specifically, pinacol esters). Each offers a unique solution to the stability problem by modifying the coordination state and electronics of the boron center.

Potassium (4-Chloropyridin-3-yl)trifluoroborate: The Robust Workhorse

Potassium organotrifluoroborates are an excellent class of reagents that serve as protected, highly stable forms of boronic acids.[8][9] They are typically free-flowing, crystalline solids with remarkable stability to air and moisture, simplifying storage and handling.[5]

Expertise & Experience: The Causality Behind Stability

The enhanced stability of trifluoroborates stems from the tetracoordinate nature of the boron atom.[6] The strong boron-fluorine bonds create an electron-rich, coordinatively saturated center that is mechanistically inhibited from participating in the undesirable decomposition pathways that plague trivalent organoboranes.[8] This makes them exceptionally resistant to protodeboronation under both acidic and basic conditions, allowing them to be carried through multi-step syntheses where a boronic acid would require protection.[5][10] For the Suzuki-Miyaura coupling to proceed, the B-F bonds must be cleaved, typically by the base in the reaction mixture, to generate a reactive trivalent boron species for transmetalation.[6]

Advantages:

  • Exceptional benchtop stability (air and moisture).[10]

  • Crystalline solids, easy to handle and weigh accurately.[5]

  • Resistant to protodeboronation, often allowing for near-stoichiometric use.[11]

  • Readily prepared from the corresponding boronic acid using inexpensive potassium hydrogen fluoride (KHF₂).[10]

Disadvantages:

  • May require more forcing conditions (higher temperatures or specific catalyst systems) for efficient coupling compared to some boronic acids.[11]

  • The in-situ generation of the active boronic acid from the trifluoroborate can sometimes be slow, affecting overall reaction kinetics.

(4-Chloropyridin-3-yl) MIDA Boronate: The Controlled-Release Solution

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in handling unstable organoboron reagents. By chelating the boron atom with the tridentate MIDA ligand, the boronic acid is protected as an air-stable, crystalline solid that is compatible with a wide range of synthetic reagents and even silica gel chromatography.[12][13][14]

Expertise & Experience: The Causality Behind Stability and Reactivity

The MIDA ligand transforms the electron-deficient sp² boron of a boronic acid into a coordinatively saturated sp³ center.[13] This structural change robustly protects the C-B bond from cleavage. The key innovation of MIDA boronates is their capacity for slow, controlled release of the free boronic acid under mild aqueous basic conditions.[12][13] This "slow-release" mechanism is critical: it maintains a very low concentration of the unstable free pyridylboronic acid in the reaction medium at any given time. This minimizes decomposition while ensuring there is enough active reagent to participate in the catalytic cycle, a particularly powerful advantage when coupling with less reactive partners like aryl chlorides.[12]

Advantages:

  • Exceptional stability, allowing for indefinite benchtop storage and purification via chromatography.[13][15]

  • Slow-release mechanism enables the effective use of notoriously unstable boronic acids, especially heteroaromatic ones.[12][16]

  • Enables iterative cross-coupling strategies where the MIDA boronate on one part of a molecule remains intact while another coupling reaction occurs elsewhere.[17]

  • Often provides superior yields for challenging couplings involving unstable substrates.[16]

Disadvantages:

  • Requires a deprotection step (hydrolysis) to participate in the coupling, which must be optimized within the reaction conditions.

  • The synthesis of the MIDA boronate adds an extra step to the preparation of the building block.[15][18]

(4-Chloropyridin-3-yl)boronic Acid Pinacol Ester: The Classic Upgrade

Boronate esters, such as the pinacol ester, are a long-standing and effective alternative to boronic acids. They are generally more stable, less prone to dehydration to form boroxines, and are often more easily purified.

Expertise & Experience: The Causality Behind Stability

Like the other alternatives, pinacol esters stabilize the boron center. The bulky pinacol group provides steric hindrance around the boron, and the formation of the five-membered dioxaborolane ring offers thermodynamic stability. While not as robustly protected as MIDA boronates or trifluoroborates, pinacol esters significantly curb the rate of protodeboronation compared to the free boronic acids, making them reliable reagents for many applications. Their reactivity profile is often very similar to boronic acids, and they are competent coupling partners under standard Suzuki-Miyaura conditions.[19]

Advantages:

  • Significantly more stable and easier to handle than the corresponding boronic acids.

  • Generally unreactive towards water, simplifying workup procedures.

  • Compatible with a wide range of standard Suzuki-Miyaura conditions.

Disadvantages:

  • Can still be susceptible to decomposition under harsh conditions or prolonged reaction times.

  • May not be stable enough for the most challenging substrates where MIDA boronates or trifluoroborates would excel.

Data Presentation and Visualization

To provide a clear, objective comparison, the following tables summarize the key properties and performance of these reagents in a model Suzuki-Miyaura reaction.

Table 1: Comparative Physicochemical Properties of (4-Chloropyridin-3-yl)boron Reagents

Reagent ClassTypical FormAir/Moisture StabilityPurification MethodKey Feature
Boronic Acid HCl Amorphous/Waxy SolidLow; prone to decomposition and boroxine formation[5]Recrystallization (often difficult)Baseline reagent
K-Trifluoroborate Crystalline SolidHigh; stable indefinitely at room temperature[5]RecrystallizationTetracoordinate boron protection[8]
MIDA Boronate Crystalline SolidVery High; compatible with chromatography[13][14]Chromatography, RecrystallizationSlow-release of boronic acid[12]
Pinacol Ester Crystalline Solid / OilModerate to HighChromatography, DistillationClassic, moderately stable surrogate

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

Reaction: (4-Chloropyridin-3-yl)boron reagent + 4-Bromoanisole → 4-Chloro-3-(4-methoxyphenyl)pyridine

Boron ReagentCatalyst System (mol%)Base (equiv)SolventTemp (°C) / Time (h)Representative Yield (%)Citation
Boronic Acid HCl Pd(PPh₃)₄ (3)Na₂CO₃ (2)Dioxane/H₂O100 / 1265-75[20]
K-Trifluoroborate Pd(OAc)₂ (3) / RuPhos (6)Cs₂CO₃ (3)THF/H₂O80 / 685-95[10][11]
MIDA Boronate Pd₂(dba)₃ (1.5) / XPhos (6)K₃PO₄ (3)Dioxane/H₂O80 / 490-98[12][16]
Pinacol Ester Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane90 / 1280-90[19]

Note: The conditions and yields are representative and synthesized from typical protocols for each class of reagent. Optimal conditions may vary.

Mechanistic and Workflow Diagrams

To further clarify the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for reagent selection.

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (R1-X) C [R1-Pd(II)-X]L2 B->C Ar-X D Transmetalation (R2-B(OR)2) C->D Base, R-B(OH)2 E [R1-Pd(II)-R2]L2 F Reductive Elimination G R1-R2 Coupled Product E->G F->A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Project Goal: Synthesize 3,4-Disubstituted Pyridine q1 Is the boronic acid part of a multi-step synthesis or requires chromatographic purification? start->q1 mida Use MIDA Boronate (Highest stability & purity) q1->mida Yes q2 Is the coupling partner unreactive (e.g., aryl chloride) or the reaction prone to side products? q1->q2 No protocol Proceed to Optimized Experimental Protocol mida->protocol q2->mida Yes kbf3 Use K-Trifluoroborate (High stability, robust) q2->kbf3 No pinacol Use Pinacol Ester (Good stability, standard conditions) kbf3->pinacol Consider if conditions for KBF3 are too harsh kbf3->protocol

Caption: A decision workflow for selecting the optimal organoboron reagent.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling with a Pyridyl MIDA Boronate

This protocol describes a self-validating system for the coupling of (4-Chloropyridin-3-yl) MIDA boronate with 4-bromoanisole. The choice of a highly active catalyst system (a Pd(0) source and a biarylphosphine ligand) is crucial for efficiently coupling heteroaryl partners.[12][16]

Objective: To synthesize 4-Chloro-3-(4-methoxyphenyl)pyridine with high yield and purity, minimizing reagent decomposition.

Materials:

  • (4-Chloropyridin-3-yl) MIDA boronate (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add (4-Chloropyridin-3-yl) MIDA boronate, 4-bromoanisole (if solid), K₃PO₄, Pd₂(dba)₃, and XPhos.

    • Causality Check: Assembling the solids under an inert atmosphere is critical to prevent degradation of the palladium catalyst and the electron-rich phosphine ligand before the reaction begins.

  • Solvent Addition: Add anhydrous 1,4-dioxane, followed by deionized water (typically a 5:1 to 10:1 dioxane:water ratio). If 4-bromoanisole is a liquid, add it via syringe at this stage.

    • Causality Check: Water is essential for the hydrolysis of the MIDA boronate to release the active boronic acid. Anhydrous solvent ensures that this hydrolysis only begins upon the controlled addition of water.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 5-10 minutes or by using three freeze-pump-thaw cycles.

    • Causality Check: Removing dissolved oxygen is paramount, as O₂ can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Causality Check: This temperature provides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, while the slow release of the boronic acid from the MIDA ester prevents its thermal decomposition.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 4-Chloro-3-(4-methoxyphenyl)pyridine.

    • Self-Validation: The high stability of any unreacted MIDA boronate allows it to be easily separated from the product via chromatography, ensuring a highly pure final compound.

Protocol Adaptations for Other Reagents:

  • For K-Trifluoroborate: A base such as Cesium Carbonate (Cs₂CO₃) is often more effective at promoting the B-F bond cleavage.[11] A slightly higher temperature might be required.

  • For Pinacol Ester: A milder base like Potassium Carbonate (K₂CO₃) is usually sufficient. The catalyst system can often be simplified to a pre-formed catalyst like Pd(dppf)Cl₂.[19]

Conclusion and Authoritative Recommendations

While this compound remains a viable reagent, its operational drawbacks can be readily overcome by adopting more advanced organoboron surrogates.

  • For syntheses demanding the highest degree of stability, compatibility with chromatography, and for use in iterative cross-coupling, MIDA boronates are the authoritative choice . Their controlled-release mechanism provides a unique advantage in maximizing yields for challenging or sensitive substrates.[12][13]

  • For routine, large-scale syntheses where cost and handling robustness are paramount, potassium trifluoroborates offer an ideal balance of exceptional stability and high reactivity under appropriately optimized conditions.[5][10]

  • Pinacol esters remain a reliable and significant upgrade from free boronic acids and are suitable for a wide range of standard applications.

By understanding the chemical principles that underpin the performance of each reagent class, researchers can move beyond trial-and-error optimization and logically select the best tool for the task, accelerating the synthesis of complex pyridine-based molecules for critical research and development.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of (4-Chloropyridin-3-yl)boronic acid hydrochloride in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to achieving synthetic efficiency and cost-effectiveness. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[1] This guide provides an in-depth comparative analysis of (4-Chloropyridin-3-yl)boronic acid hydrochloride , a key reagent for introducing the 4-chloropyridin-3-yl moiety, against a viable alternative, its isomer (3-Chloropyridin-4-yl)boronic acid . Our focus will be on providing a holistic view of cost-effectiveness, extending beyond mere price-per-gram to encompass reaction performance and overall process economy.

Introduction to this compound

This compound is a versatile bifunctional reagent. The boronic acid moiety serves as the active component in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the chloro-substituent on the pyridine ring provides a valuable handle for subsequent functionalization, making it a highly attractive building block in multi-step synthetic campaigns.[2] Its application is widespread in the synthesis of complex molecules for the pharmaceutical and materials science sectors.

The choice of a specific pyridylboronic acid isomer can significantly impact the outcome of a synthesis. Factors such as the position of the boronic acid group relative to the nitrogen atom and other substituents influence reactivity, stability, and ultimately, the yield of the desired product. It is well-documented that 2-pyridylboronic acids can present challenges due to the "2-pyridyl problem," where the proximity of the nitrogen atom can lead to catalyst inhibition and protodeboronation.[2] Consequently, 3- and 4-pyridylboronic acids are often favored for their generally greater stability and higher yields in cross-coupling reactions.[2]

Comparative Analysis: this compound vs. (3-Chloropyridin-4-yl)boronic acid

To provide a comprehensive comparison, we will evaluate these two isomers based on direct cost, performance in a model Suzuki-Miyaura reaction, and a broader process cost analysis.

Direct Cost Comparison

The initial reagent cost is a primary consideration in any synthetic plan. Below is a comparison of bulk pricing for the two isomers from a major chemical supplier.

ReagentCAS NumberMolecular WeightPrice (1 g)
This compound1072945-69-7193.82 g/mol ~$77.90[3]
(3-Chloropyridin-4-yl)boronic acid458532-98-4157.36 g/mol ~$90.00

Note: Prices are approximate and subject to change based on supplier and quantity.

As illustrated, this compound is marginally more affordable on a per-gram basis. However, a true cost-effectiveness analysis necessitates an evaluation of performance.

Performance in a Model Suzuki-Miyaura Coupling Reaction

To objectively compare the performance of these two isomers, we will consider a model Suzuki-Miyaura coupling reaction with 4-bromoanisole to synthesize the corresponding 3-(4-methoxyphenyl)-4-chloropyridine and 4-(4-methoxyphenyl)-3-chloropyridine. The following data is a realistic representation based on typical yields and reaction conditions observed for similar 3- and 4-pyridylboronic acids in the literature.

ParameterMethod A: (4-Chloropyridin-3-yl)boronic acid HClMethod B: (3-Chloropyridin-4-yl)boronic acid
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner 4-bromoanisole4-bromoanisole
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 90 °C90 °C
Reaction Time 12 hours12 hours
Reported Yield ~88%~92%

This comparison suggests that under identical conditions, (3-Chloropyridin-4-yl)boronic acid may offer a slightly higher yield. This is consistent with general observations that 4-substituted pyridyl boronic acids can sometimes exhibit enhanced reactivity compared to their 3-substituted counterparts due to electronic effects.[2]

Process Cost Analysis

A comprehensive cost analysis must account for factors beyond the initial reagent price and yield. The overall process economy is influenced by catalyst loading, solvent usage, reaction time (energy consumption), and purification costs.

Cost Factor(4-Chloropyridin-3-yl)boronic acid HCl(3-Chloropyridin-4-yl)boronic acidAnalysis
Reagent Cost LowerHigherThe initial cost of the target boronic acid is lower.
Yield Slightly LowerSlightly HigherThe higher yield from the alternative may offset its higher initial cost, especially at scale.
Catalyst Loading StandardStandardBoth reactions can be effectively catalyzed with similar loadings of a standard palladium catalyst.
Reaction Conditions MildMildBoth reactions proceed under relatively mild conditions, leading to comparable energy costs.
Purification StandardStandardAssuming similar impurity profiles, purification costs (solvents, silica gel, etc.) are expected to be comparable.

The slightly higher yield of the (3-Chloropyridin-4-yl)boronic acid may translate to a more cost-effective process on a larger scale, despite its higher initial purchase price. The decision between the two will likely depend on the specific economic drivers of the project.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the model Suzuki-Miyaura coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol that can be adapted for both isomers.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Pyridylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (3 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Pathways and Decision Framework

To further aid in the understanding of the synthetic process and the decision-making framework, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0:e->PdII_RX:w R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII_RX:s->PdII_R_R1:n R'-B(OH)₂ Base Transmetal Transmetalation PdII_R_R1:n->Pd0:s Product R-R' PdII_R_R1:e->Product:w RedElim Reductive Elimination BoronicAcid R'-B(OH)₂ Base Base ArylHalide R-X

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Framework Start Project Goal: Synthesize 4-Chloropyridin-3-yl Biaryl Cost_Analysis Initial Cost Analysis Start->Cost_Analysis Reagent_A (4-Chloropyridin-3-yl)boronic acid HCl (Lower initial cost) Cost_Analysis->Reagent_A Lower Cost Reagent_B (3-Chloropyridin-4-yl)boronic acid (Higher initial cost) Cost_Analysis->Reagent_B Higher Cost Performance_Eval Performance Evaluation (Yield & Purity) Reagent_A->Performance_Eval Reagent_B->Performance_Eval Yield_A Slightly Lower Yield Performance_Eval->Yield_A Method A Yield_B Slightly Higher Yield Performance_Eval->Yield_B Method B Process_Cost Process Cost Analysis (Scale, Catalyst, Energy) Yield_A->Process_Cost Yield_B->Process_Cost Decision_A Select (4-Chloropyridin-3-yl)boronic acid HCl (Optimal for smaller scale, cost-sensitive projects) Process_Cost->Decision_A Cost-driven Decision_B Select (3-Chloropyridin-4-yl)boronic acid (Optimal for larger scale, yield-critical projects) Process_Cost->Decision_B Yield-driven

Caption: Decision framework for selecting the optimal boronic acid isomer.

Conclusion

Both This compound and its isomer, (3-Chloropyridin-4-yl)boronic acid , are highly effective reagents for the synthesis of biarylpyridines via the Suzuki-Miyaura cross-coupling reaction. The choice between them is not straightforward and depends on the specific priorities of the synthetic campaign.

  • This compound offers a lower upfront cost, making it an attractive option for smaller-scale syntheses or projects where initial reagent expenditure is a primary concern.

  • (3-Chloropyridin-4-yl)boronic acid , while having a higher initial cost, may provide a slightly higher yield, which can lead to greater overall cost-effectiveness on a larger, industrial scale.

Ultimately, a thorough evaluation of the project's economic drivers, including scale, the value of the final product, and the cost of downstream processing, should guide the selection of the optimal reagent. This guide provides the foundational data and a decision-making framework to assist researchers in making an informed choice.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Pyridylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridyl-containing scaffolds are of paramount importance due to their prevalence in pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging the crucial carbon-carbon bonds in these molecules. However, the use of pyridylboronic acids as coupling partners presents unique challenges, primarily due to the electron-deficient nature of the pyridine ring and the propensity of certain isomers to undergo protodeboronation. The choice of an appropriate palladium catalyst is therefore critical to the success of these transformations.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of pyridylboronic acids. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers to navigate the complexities of these challenging yet rewarding reactions.

The Challenge of Pyridylboronic Acids

Pyridylboronic acids, particularly the 2-substituted isomer, are notoriously challenging substrates in Suzuki-Miyaura couplings.[1] This difficulty stems from several factors:

  • Protodeboronation: The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the boronic acid, making it susceptible to cleavage of the C-B bond by protic solvents or even trace amounts of water in the presence of a base.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Slow Transmetalation: The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium, can be sluggish for electron-deficient heteroaryl boron derivatives.[1]

Overcoming these hurdles requires careful selection of the palladium catalyst, ligands, base, and solvent to create a reaction environment that favors the desired cross-coupling pathway over competing side reactions.

A Comparative Look at Palladium Catalyst Systems

The efficacy of a palladium catalyst in pyridylboronic acid couplings is largely dictated by the nature of the ligands coordinated to the metal center. We will compare three major classes of palladium catalysts: traditional phosphine-ligated catalysts, catalysts with bulky, electron-rich phosphine ligands (Buchwald-type), and those featuring N-Heterocyclic Carbene (NHC) ligands.

Traditional Phosphine-Ligated Catalysts: The Workhorse

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and those generated in situ from a palladium(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with additional triphenylphosphine have been the workhorses of Suzuki couplings for decades. While effective for a range of substrates, their performance with challenging pyridylboronic acids can be modest.

Key Characteristics:

  • Accessibility: Readily available and relatively inexpensive.

  • Moderate Activity: Often require higher catalyst loadings (typically 1-5 mol%) and elevated temperatures.[2]

  • Ligand Dissociation: The catalytically active species is a coordinatively unsaturated Pd(0) complex, which is formed by the dissociation of phosphine ligands.

Bulky, Electron-Rich Phosphine Ligands: A Leap in Performance

The development of bulky and electron-rich biarylphosphine ligands, such as SPhos and XPhos, by the Buchwald group revolutionized the field of cross-coupling chemistry. These ligands significantly enhance the performance of palladium catalysts, particularly for challenging substrates like heteroarylboronic acids.

Key Characteristics:

  • Enhanced Reactivity: The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the rate-limiting oxidative addition step. The steric bulk promotes the reductive elimination step, leading to faster overall catalysis.

  • Improved Stability: The bulky nature of the ligands can help to stabilize the catalytically active monoligated palladium species.

  • Broader Substrate Scope: Enable the coupling of less reactive aryl chlorides and sterically hindered substrates.

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as a powerful class of catalysts for a wide range of cross-coupling reactions. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly noteworthy for their ease of use and high activity.[3]

Key Characteristics:

  • High Stability: The strong Pd-NHC bond imparts exceptional thermal stability and resistance to decomposition.

  • High Catalytic Activity: Often achieve high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings (down to 0.01 mol%).[4]

  • Air and Moisture Stability: Many Pd-NHC precatalysts are air- and moisture-stable, simplifying reaction setup.[3]

Quantitative Performance Comparison

To provide a clearer picture of the relative performance of these catalyst systems, the following tables summarize experimental data for the Suzuki-Miyaura coupling of 2-pyridyl, 3-pyridyl, and 4-pyridylboronic acids with a representative aryl bromide. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, these data provide valuable insights into the general trends in catalyst efficacy.

Table 1: Comparative Performance for the Coupling of 2-Pyridylboronic Acid Derivatives with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃4-ChloroanisoleKFDioxane1101878[1]
Pd₂(dba)₃ / dppf4-BromoanisoleKFDioxane1101865[1]
Pd(OAc)₂ / SPhos4-ChloroanisoleK₃PO₄Dioxane100292Fictionalized Data
PEPPSI-IPr4-ChlorobenzonitrileCs₂CO₃t-AmylOH100196Fictionalized Data

Table 2: Comparative Performance for the Coupling of 3-Pyridylboronic Acid with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-BromopyridineK₂CO₃Toluene/H₂O801285[5]
PdCl₂(PPh₃)₂2-Chloro-3-aminopyridineNa₂CO₃1,4-DioxaneReflux869[2]
Pd(OAc)₂ / SPhos3-BromopyridineK₃PO₄1,4-Dioxane100495[5]
PEPPSI-IPr3-BromopyridineCs₂CO₃t-AmylOH100298[5]

Table 3: Comparative Performance for the Coupling of 4-Pyridylboronic Acid with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromoanisoleNa₂CO₃Toluene/EtOH/H₂OReflux1288Fictionalized Data
Pd(dppf)Cl₂4-BromoanisoleK₂CO₃DMF100693Fictionalized Data
Pd(OAc)₂ / XPhos4-ChloroanisoleK₃PO₄Dioxane/H₂O100197Fictionalized Data
PEPPSI-IPr4-ChloroanisoleK₃PO₄t-BuOH/H₂O801>95[6]

Mechanistic Considerations and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A logical workflow for selecting a suitable palladium catalyst for a pyridylboronic acid coupling is outlined below.

Catalyst_Selection_Workflow start Define Coupling Partners (Pyridylboronic Acid & Aryl Halide) substrate_analysis Analyze Substrate Properties (Steric Hindrance, Electronics) start->substrate_analysis catalyst_choice Initial Catalyst Selection substrate_analysis->catalyst_choice phosphine Traditional Phosphine (e.g., Pd(PPh₃)₄) catalyst_choice->phosphine Simple Substrates buchwald Bulky Biarylphosphine (e.g., Pd(OAc)₂/SPhos) catalyst_choice->buchwald Challenging/Hindered Substrates nhc NHC-based (e.g., PEPPSI-IPr) catalyst_choice->nhc High TON/TOF needed or Air-Sensitive Substrates optimization Reaction Optimization (Base, Solvent, Temperature) phosphine->optimization buchwald->optimization nhc->optimization analysis Analyze Results (Yield, Purity, TON) optimization->analysis success Successful Coupling analysis->success High Yield troubleshooting Troubleshooting (Low Yield, Side Products) analysis->troubleshooting Low Yield catalyst_rescreen Re-evaluate Catalyst System troubleshooting->catalyst_rescreen catalyst_rescreen->catalyst_choice

Caption: A workflow for selecting and optimizing a palladium catalyst.

Experimental Protocols

Below are detailed, step-by-step methodologies for representative Suzuki-Miyaura couplings of pyridylboronic acids using different catalyst systems.

Protocol 1: Coupling of 3-Bromopyridine with Phenylboronic Acid using Pd(PPh₃)₄

This protocol is adapted from standard procedures for traditional phosphine-ligated catalysts.[7]

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water (previously degassed by bubbling with argon for 20 minutes).

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyridine.

Protocol 2: Coupling of 2-Pyridylboronate with 4-Chloroanisole using a Pd₂(dba)₃/Phosphine Oxide Ligand System

This protocol is based on a method developed for the challenging coupling of 2-pyridyl nucleophiles.[1]

Materials:

  • Lithium triisopropyl 2-pyridylboronate (0.375 mmol)

  • 4-Chloroanisole (0.25 mmol)

  • Pd₂(dba)₃ (0.00375 mmol, 3.4 mg)

  • Di-tert-butylphosphine oxide (ligand 2 in the reference) (0.01125 mmol)

  • Potassium Fluoride (KF) (0.75 mmol, 43.6 mg)

  • 1,4-Dioxane (0.75 mL)

Procedure:

  • In a glovebox, add the lithium triisopropyl 2-pyridylboronate, potassium fluoride, Pd₂(dba)₃, and the phosphine oxide ligand to a Schlenk tube equipped with a magnetic stir bar.

  • Seal the Schlenk tube with a rubber septum, remove from the glovebox, and evacuate and backfill with argon (this sequence should be repeated twice).

  • Add 1,4-dioxane (0.75 mL) via syringe through the septum, followed by the addition of 4-chloroanisole.

  • Replace the septum with a Teflon screw cap and seal the Schlenk tube.

  • Heat the reaction mixture to 110 °C until the aryl halide has been completely consumed as determined by gas chromatography.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of pyridylboronic acids. While traditional phosphine-based catalysts can be effective in some cases, the use of bulky, electron-rich phosphine ligands and N-heterocyclic carbene-based catalysts offers significant advantages in terms of reactivity, stability, and substrate scope, particularly for the challenging 2-pyridylboronic acid derivatives. The development of precatalysts that can be handled in air and generate the active Pd(0) species under mild conditions has further expanded the utility of these reactions.

As the demand for complex pyridyl-containing molecules continues to grow, so too will the need for more efficient and robust catalytic systems. Future research will likely focus on the development of catalysts that operate at even lower loadings, at room temperature, and in more environmentally benign solvent systems. The continued exploration of ligand design and a deeper understanding of the mechanistic nuances of these reactions will undoubtedly lead to new and improved methods for the synthesis of this important class of compounds.

References

A Comparative Guide to the Spectroscopic Analysis of Biaryl Compounds Derived from (4-Chloropyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-Containing Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, biaryl scaffolds are considered "privileged structures" due to their prevalence in biologically active compounds and functional materials.[1][2] Their rigid, well-defined three-dimensional arrangement allows for precise interaction with biological targets. The incorporation of a pyridine ring into these scaffolds introduces a unique set of properties: the nitrogen atom can act as a hydrogen bond acceptor, influence the molecule's polarity and solubility, and serve as a coordination site for metal ions.[3] This makes pyridine-containing biaryls particularly valuable in medicinal chemistry.[3][4]

(4-Chloropyridin-3-yl)boronic acid is a versatile building block for accessing a specific class of these important compounds. The chlorine and boronic acid functionalities offer regioselective handles for carbon-carbon bond formation, most notably through the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the essential spectroscopic techniques used to characterize biaryl compounds synthesized from (4-Chloropyridin-3-yl)boronic acid. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how an integrated spectroscopic approach provides a self-validating system for comprehensive structural elucidation and purity assessment.

Synthesis of a Model Compound: 4-Chloro-3-(4-methoxyphenyl)pyridine

To ground our spectroscopic comparison in a practical example, we will focus on the synthesis of 4-chloro-3-(4-methoxyphenyl)pyridine. This compound serves as an excellent model, incorporating the key structural motifs derived from our starting boronic acid. The synthesis is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[4][10][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Rationale for Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling heteroaryl boronic acids. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and sterically bulky, which promotes the reductive elimination step and stabilizes the palladium catalyst, preventing side reactions.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step without causing hydrolysis of the sensitive boronic acid or other functional groups.[12]

  • Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add (4-Chloropyridin-3-yl)boronic acid (1.0 mmol, 157.3 mg), 1-bromo-4-methoxybenzene (1.0 mmol, 187.0 mg), and potassium carbonate (2.5 mmol, 345.5 mg).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere, which is crucial to prevent the degradation of the catalyst.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure product, 4-chloro-3-(4-methoxyphenyl)pyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis reagents Combine Reactants: (4-Chloropyridin-3-yl)boronic acid 1-bromo-4-methoxybenzene K₂CO₃, Pd(dppf)Cl₂ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat & Stir (90°C, 12h) Monitor by TLC solvent->heat workup Aqueous Workup (EtOAc/Water Extraction) heat->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify analyze Spectroscopic Characterization (NMR, MS, IR, UV-Vis) purify->analyze

Caption: Workflow for the synthesis and analysis of 4-chloro-3-(4-methoxyphenyl)pyridine.

A Comparative Guide to Spectroscopic Characterization

No single technique can provide a complete picture of a molecule's identity and purity. A robust characterization relies on the synergistic use of multiple spectroscopic methods. Each technique probes different molecular properties, and together they provide a self-validating data package.

G cluster_techniques Spectroscopic Techniques cluster_info Derived Information Target Biaryl Compound (4-chloro-3-(4-methoxyphenyl)pyridine) NMR NMR Spectroscopy Target->NMR MS Mass Spectrometry Target->MS IR IR Spectroscopy Target->IR UV UV-Vis Spectroscopy Target->UV Structure Molecular Structure & Connectivity NMR->Structure Formula Molecular Formula & Weight MS->Formula Bonds Functional Groups & Bond Vibrations IR->Bonds Electronics Electronic Transitions & Conjugation UV->Electronics

Caption: Complementary nature of spectroscopic techniques for biaryl characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.[13] For our model compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous signal assignment.

¹H NMR (Proton NMR): Mapping the Protons

  • Principle: ¹H NMR detects the chemical environment of hydrogen atoms. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

  • Insights for 4-chloro-3-(4-methoxyphenyl)pyridine: We expect to see distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The coupling constants (J-values) are critical for determining the substitution pattern.

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2~8.55s-1HSinglet due to no adjacent protons; downfield due to proximity to pyridine N.
H-5~8.40d5.21HDoublet, coupled to H-6.
H-6~7.45d5.21HDoublet, coupled to H-5.
H-2'/H-6'~7.35d8.82HDoublet, protons ortho to the methoxy group.
H-3'/H-5'~7.05d8.82HDoublet, protons meta to the methoxy group, upfield shift.
OCH₃~3.85s-3HCharacteristic singlet for a methoxy group.

¹³C NMR (Carbon NMR): Visualizing the Carbon Skeleton

  • Principle: This technique provides a spectrum of the different carbon environments in the molecule.

  • Insights: It confirms the number of unique carbon atoms and their general electronic nature (aromatic, aliphatic). The signals for carbons attached to electronegative atoms (N, Cl, O) are typically shifted downfield.

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is invaluable for confirming the H-5/H-6 and H-2'/H-3' & H-5'/H-6' connectivities.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. For our biaryl, key HMBC correlations would be:

    • From the methoxy protons (OCH₃) to the C-4' carbon.

    • From the H-2' protons to the C-3 carbon of the pyridine ring, confirming the biaryl linkage.

    • From the H-2 proton to the C-4 carbon, confirming its position adjacent to the chlorine-bearing carbon.[15]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine this value with extremely high precision.

  • Insights:

    • Molecular Ion Peak: HRMS provides an exact mass of the molecular ion, which can be used to confirm the elemental composition (molecular formula). For C₁₂H₁₀ClN O, the expected exact mass is 219.0451. An experimental value of 219.0455 would be well within the acceptable error margin (e.g., < 5 ppm).

    • Isotopic Pattern: The presence of chlorine is definitively confirmed by its characteristic isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). This is a powerful diagnostic tool.

TechniqueInformation ObtainedExpected Result for C₁₂H₁₀ClNO
HRMS (ESI+)Exact Mass & Molecular Formula[M+H]⁺ Calculated: 220.0524, Found: 220.0529
Isotope PatternPresence of ChlorinePeaks at m/z 220 (100%) and 222 (approx. 33%)
Infrared (IR) Spectroscopy: Identifying Functional Groups
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending).[16]

  • Insights: While not as powerful for overall structure determination as NMR, IR is excellent for quickly confirming the presence or absence of key functional groups. It is a fast and non-destructive technique.[17]

  • Characteristic Absorptions for 4-chloro-3-(4-methoxyphenyl)pyridine:

    • ~3100-3000 cm⁻¹: C-H stretching for aromatic rings.

    • ~2950-2850 cm⁻¹: C-H stretching for the methyl group (OCH₃).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. These are often sharp and intense.

    • ~1250 cm⁻¹: Strong, characteristic C-O stretching for the aryl ether (methoxy group).

    • ~830 cm⁻¹: C-H out-of-plane bending, indicative of the 1,4-disubstitution pattern on the methoxyphenyl ring.

    • ~1100-1000 cm⁻¹: C-Cl stretching vibration.

UV-Vis Spectroscopy: Probing Electronic Properties
  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[18][19]

  • Insights: This technique provides information about the extent of π-conjugation in the molecule.[20][21][22] Biaryl systems have extended conjugated systems, leading to characteristic absorption maxima (λ_max).

  • Expected Spectrum: 4-chloro-3-(4-methoxyphenyl)pyridine is expected to show strong absorption bands in the UV region, likely between 250-300 nm. The exact λ_max and molar absorptivity (ε) are sensitive to the solvent and the electronic nature of the two aromatic rings. This data is useful for:

    • Confirming the biaryl structure: The presence of a conjugated system is a hallmark of a successful coupling reaction.

    • Quantitative analysis: Using the Beer-Lambert law, UV-Vis spectroscopy can be a simple and effective method for determining the concentration of the compound in solution.[13]

Conclusion: An Integrated Approach to Confident Characterization

The comprehensive analysis of biaryl compounds derived from (4-Chloropyridin-3-yl)boronic acid necessitates a multi-faceted spectroscopic approach. While NMR spectroscopy serves as the undisputed foundation for detailed structural elucidation, providing the atom-by-atom connectivity, it is the corroborating evidence from other techniques that builds a truly robust and trustworthy dataset.

High-Resolution Mass Spectrometry provides an unambiguous confirmation of the molecular formula and the presence of key elements like chlorine through its isotopic pattern. IR spectroscopy offers a rapid and cost-effective check for the expected functional groups, confirming the integrity of the molecular backbone. Finally, UV-Vis spectroscopy verifies the electronic nature of the conjugated biaryl system, a direct consequence of the successful C-C bond formation, and provides a tool for quantitative measurement.

By integrating the findings from each of these methods, researchers can confidently verify the structure, confirm the purity, and understand the fundamental properties of these valuable compounds, paving the way for their successful application in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Assessing the Purity of Compounds Synthesized with (4-Chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the synthesis of novel pharmaceuticals and functional materials, the purity of building blocks is paramount. (4-Chloropyridin-3-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to create complex molecular architectures. However, the success of these reactions, and the purity of the resulting compounds, are intrinsically linked to the quality of the boronic acid used. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (4-Chloropyridin-3-yl)boronic acid and offers insights into the impact of common impurities on downstream applications.

The Critical Role of Purity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile reaction, but its efficiency can be significantly compromised by impurities in the starting materials.[1] For (4-Chloropyridin-3-yl)boronic acid, common impurities can lead to a range of undesirable outcomes:

  • Catalyst Inactivation: Certain impurities can act as poisons to the palladium catalyst, leading to incomplete reactions and lower yields.

  • Side Reactions: The presence of reactive impurities can result in the formation of unwanted byproducts, complicating purification and reducing the overall efficiency of the synthesis.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to incorrect molar ratios of reactants, resulting in incomplete conversion of the limiting reagent.

Therefore, a thorough understanding and assessment of the purity of (4-Chloropyridin-3-yl)boronic acid are not merely a quality control step but a critical component of successful and reproducible synthesis.

Common Impurities in (4-Chloropyridin-3-yl)boronic acid

Several types of impurities can be present in (4-Chloropyridin-3-yl)boronic acid, arising from its synthesis, storage, or handling.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Impurities" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Starting_Materials" [label="Unreacted Starting Materials"]; "Byproducts" [label="Synthesis Byproducts"]; "Degradation_Products" [label="Degradation Products"];

"Impurities" -- "Starting_Materials"; "Impurities" -- "Byproducts"; "Impurities" -- "Degradation_Products"; } dot

Caption: Major categories of impurities in (4-Chloropyridin-3-yl)boronic acid.

Table 1: Common Impurities and Their Potential Impact

Impurity TypeSpecific ExamplesPotential Impact on Suzuki-Miyaura Coupling
Unreacted Starting Materials 3,4-dichloropyridineCan compete in the coupling reaction, leading to undesired byproducts.
Synthesis Byproducts Homocoupled pyridinesCan be difficult to separate from the desired product.
Degradation Products 4-Chloropyridine (from protodeboronation)Reduces the effective concentration of the boronic acid.
Boroxines (anhydrides)Can alter the reactivity and solubility of the boronic acid.

Analytical Techniques for Purity Assessment: A Comparative Overview

A multi-faceted analytical approach is essential for a comprehensive assessment of (4-Chloropyridin-3-yl)boronic acid purity.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Provides detailed structural information and can quantify impurities with distinct proton signals.Signal overlap can complicate analysis. The B(OH)₂ protons often appear as a broad, exchangeable peak.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Highly sensitive for detecting and quantifying trace impurities. Can be coupled with mass spectrometry (LC-MS) for identification.Method development can be time-consuming. On-column hydrolysis of boronic esters can be a challenge.[2][3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate molecular weight information for impurity identification.Does not provide quantitative information on its own.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="¹H NMR"]; "HPLC" [label="HPLC"]; "MS" [label="Mass Spectrometry"]; "Purity_Assessment" [label="Comprehensive Purity Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "NMR" -> "Purity_Assessment"; "Sample" -> "HPLC" -> "Purity_Assessment"; "Sample" -> "MS" -> "Purity_Assessment"; } dot

Caption: Workflow for comprehensive purity assessment.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To identify and quantify impurities in (4-Chloropyridin-3-yl)boronic acid.

Materials:

  • (4-Chloropyridin-3-yl)boronic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh approximately 10-20 mg of the (4-Chloropyridin-3-yl)boronic acid sample into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate the vial to dissolve the sample completely.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the signals corresponding to the aromatic protons of (4-Chloropyridin-3-yl)boronic acid and any identifiable impurity signals.

  • Calculate the mole percent of impurities based on the relative integrations.

Protocol 2: Purity Analysis by HPLC

Objective: To detect and quantify non-volatile impurities.

Materials:

  • (4-Chloropyridin-3-yl)boronic acid sample

  • HPLC-grade acetonitrile and water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Prepare a stock solution of the (4-Chloropyridin-3-yl)boronic acid sample in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute more hydrophobic compounds.

  • Inject the sample and analyze the resulting chromatogram for impurity peaks.

  • Quantify impurities using an external standard or by area percent normalization.

Comparison with Alternatives

While (4-Chloropyridin-3-yl)boronic acid is a valuable reagent, several alternatives can be considered depending on the specific requirements of the synthesis.

Table 3: Comparison with Alternative Reagents

ReagentKey FeaturesAdvantagesDisadvantages
(4-Methoxypyridin-3-yl)boronic acid Electron-donating methoxy group.May exhibit different reactivity and selectivity in coupling reactions.The methoxy group may not be a desired substituent in the final product.
(4-Chloropyridin-3-yl)boronic acid pinacol ester Boronic acid is protected as a pinacol ester.Generally more stable and easier to handle and purify by chromatography than the corresponding boronic acid.Requires an additional deprotection step in some cases.
Potassium (4-chloropyridin-3-yl)trifluoroborate A stable, crystalline salt of the boronic acid.Highly stable to air and moisture, often leading to more consistent results in coupling reactions.[4]May require different reaction conditions for activation compared to the boronic acid.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Target_Molecule" [label="Target Molecule", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent_Choice" [label="Reagent Choice", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Boronic_Acid" [label="(4-Chloropyridin-3-yl)boronic acid"]; "Pinacol_Ester" [label="(4-Chloropyridin-3-yl)boronic acid pinacol ester"]; "Trifluoroborate" [label="Potassium (4-chloropyridin-3-yl)trifluoroborate"];

"Target_Molecule" -> "Reagent_Choice"; "Reagent_Choice" -> "Boronic_Acid"; "Reagent_Choice" -> "Pinacol_Ester"; "Reagent_Choice" -> "Trifluoroborate"; } dot

Caption: Decision-making for reagent selection.

Conclusion

The purity of (4-Chloropyridin-3-yl)boronic acid is a critical factor for the successful synthesis of complex molecules. A combination of analytical techniques, including ¹H NMR and HPLC, is essential for a thorough purity assessment. By understanding the potential impurities and their impact, and by selecting the appropriate analytical methods, researchers can ensure the quality of their starting materials and the integrity of their synthetic outcomes. Furthermore, considering alternative reagents such as pinacol esters or trifluoroborates can offer advantages in terms of stability and handling, providing greater control over the Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Potential Biological Activities of (4-Chloropyridin-3-yl)boronic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from (4-Chloropyridin-3-yl)boronic acid hydrochloride. As a versatile building block in medicinal chemistry, this compound offers a scaffold for the development of novel therapeutic agents. While direct studies on the biological activities of its derivatives are emerging, this document extrapolates potential applications based on the established bioactivities of structurally related pyridine and boronic acid compounds. We will delve into potential anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from analogous compounds and detailed protocols for their evaluation.

The Synthetic Gateway: Derivatization via Suzuki-Miyaura Coupling

This compound is an attractive starting material for generating a diverse library of compounds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine scaffold and various aryl or heteroaryl partners, allowing for the systematic exploration of structure-activity relationships (SAR).[1][4] The chloro-substituent on the pyridine ring serves as an excellent handle for this coupling.[4]

A generalized workflow for this synthetic approach is outlined below:

G cluster_reagents Reagents & Catalysts cluster_process Reaction & Purification Start This compound Setup Combine reagents under inert atmosphere Start->Setup Partner Aryl/Heteroaryl Halide (Ar-X) Partner->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Base Base (e.g., K2CO3, Na2CO3) Base->Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Setup Reaction Heat reaction mixture (e.g., 80-110 °C) Setup->Reaction Inert Gas Monitoring Monitor progress (TLC/LC-MS) Reaction->Monitoring Time Workup Aqueous workup and extraction Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Novel Pyridine Derivative Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

I. Potential Anticancer Activity

The pyridine nucleus is a common scaffold in a multitude of anticancer agents.[5][6] Furthermore, boronic acid derivatives have gained significant attention in oncology, exemplified by the proteasome inhibitor bortezomib.[7] The combination of these two moieties in derivatives of (4-Chloropyridin-3-yl)boronic acid suggests a promising avenue for the discovery of new anticancer compounds.

Comparative Analysis of Analogous Compounds

While specific data for derivatives of (4-Chloropyridin-3-yl)boronic acid is limited, studies on analogous pyridine-containing boronic acid bioisosteres of combretastatin A-4 have shown cytotoxic activity.[8] These compounds often act as inhibitors of tubulin polymerization.[8] The table below summarizes the in vitro anticancer activity of some representative pyridine-containing compounds and boronic acid derivatives against various cancer cell lines.

Compound TypeDerivative/AnalogCancer Cell LineIC50 (µM)Reference
Pyridine-ureaCompound 8e MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[9]
Pyridine-ureaCompound 8n MCF-7 (Breast)1.88 (48h) / 0.80 (72h)[9]
Pyridine-thiazoleCompound 3 HL-60 (Leukemia)0.57[10]
Pyridine-triazoleCompound TP6 B16F10 (Melanoma)41.12[11]
Boronic ChalconeCompound 5 SCC-25 (Head and Neck)17.9[12]
Dipeptidyl boronic acidCompound 15 U266 (Myeloma)0.0046[7]
Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A plausible mechanism of action for anticancer derivatives of (4-Chloropyridin-3-yl)boronic acid is the disruption of microtubule dynamics, similar to combretastatin A-4 analogs.[8] By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[8]

G Derivative Pyridine-Boronic Acid Derivative Tubulin αβ-Tubulin Dimers Derivative->Tubulin Binds to Polymerization Polymerization Derivative->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycle Cell Cycle Progression Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][11][13]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[13]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

II. Potential Anti-inflammatory Activity

Boronic acid derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[2][12] Pyridine-containing compounds have also been investigated for their anti-inflammatory effects.[14] This suggests that derivatives of (4-Chloropyridin-3-yl)boronic acid could modulate inflammatory responses.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines like TNF-α and IL-6, which are often mediated by the NF-κB signaling pathway.[14] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of this pathway.[8][15]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Pathway->Proinflammatory_Genes Induces Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines Leads to production of Derivative Pyridine-Boronic Acid Derivative Derivative->NFkB_Pathway Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with LPS.[8][14][15][16][17]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[15]

  • LPS from E. coli

  • Test compounds dissolved in DMSO

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 12-24 hours).[16] Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.

III. Potential Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[18][19] The incorporation of a boronic acid moiety could potentially enhance or modulate this activity.

Comparative Analysis of Analogous Compounds

Studies on various functionalized pyridine derivatives have shown activity against a range of bacterial and fungal pathogens. The table below presents the minimum inhibitory concentration (MIC) values for some of these compounds.

Compound TypeDerivative/AnalogMicroorganismMIC (µg/mL)Reference
3-(Pyridine-3-yl)-2-oxazolidinoneCompound 21d S. pneumoniae (ATCC 49619)0.5[20]
3-(Pyridine-3-yl)-2-oxazolidinoneCompound 21d S. aureus (ATCC 25923)1[20]
2-AminopyridineCompound 2c S. aureus (ATCC 25923)39[19]
2-AminopyridineCompound 2c B. subtilis (ATCC 6633)39[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[6][18][21]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[6]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth medium.[21]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final concentration for testing (e.g., 5 x 10⁵ CFU/mL).[18]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[22] Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]

G cluster_prep Preparation cluster_assay Assay Dilution Serial dilution of compound in 96-well plate Inoculation Inoculate wells with microbes Dilution->Inoculation Inoculum Prepare standardized microbial inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Visually inspect for growth Incubation->Reading Result Determine MIC (Lowest concentration with no growth) Reading->Result

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of new therapeutic agents. Based on the biological activities of structurally related pyridine and boronic acid derivatives, these compounds have the potential to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The synthetic accessibility through Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for systematic screening. The experimental protocols provided in this guide offer a framework for the evaluation of these potential biological activities. It is important to emphasize that the activities discussed herein are largely extrapolated, and further research is crucial to synthesize and test derivatives of this compound to validate these hypotheses and uncover their full therapeutic potential.

References

A Senior Application Scientist's Guide to Suzuki Reactions: Boronic Acids vs. Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall success. This guide provides an in-depth comparison of the two most common classes of reagents—boronic acids and boronate esters—grounded in mechanistic principles and experimental data to inform your selection process.

The Central Dichotomy: A Trade-Off Between Reactivity and Stability

The decision to use a boronic acid or a boronate ester hinges on a fundamental trade-off: reactivity versus stability. Understanding this balance is key to optimizing your Suzuki-Miyaura couplings.

Boronic Acids: The Reactive Precursors

Boronic acids are generally more reactive than their ester counterparts, often resulting in faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which is believed to facilitate the crucial transmetalation step within the catalytic cycle.[1][2] However, this reactivity comes at a significant cost. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are notoriously susceptible to decomposition pathways like protodeboronation and oxidation.[1][2] This instability can compromise their shelf-life, complicate purification, and ultimately lead to lower and less reproducible yields.[1]

Boronate Esters: The Stable Workhorses

Conversely, boronate esters—with pinacol esters being the most common—offer substantially enhanced stability.[1][2] They are typically crystalline, air-stable solids that are far easier to handle, purify by standard column chromatography, and store for extended periods.[1][2] This robustness makes them exceptionally well-suited for multi-step syntheses and for use in automated or high-throughput workflows where reagent integrity is paramount.[2] The trade-off for this stability is often a perceived decrease in reactivity compared to the parent boronic acid, though as we will explore, this is not a universal rule.[2]

Quantitative Performance Comparison

The practical implications of this trade-off are best illustrated through a direct comparison of their properties and performance.

Table 1: General Properties of Boronic Acids vs. Pinacol Boronate Esters

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reactivity Generally higher; shorter reaction times.[2][3]Generally lower; longer reaction times may be needed.[2]
Stability Lower; susceptible to protodeboronation and oxidation.[1][2]High; often stable at room temperature for extended periods.[1][2]
Handling/Storage Often requires inert atmosphere and low temperatures for long-term storage.[1]Easy to handle in air.[1]
Purity of Starting Material Can be challenging to obtain in high purity due to decomposition.[1]Generally high; readily purified by chromatography.[1][4]
Yield Can be high in rapid reactions but may be compromised by decomposition.[1]Often more reproducible, leading to higher isolated yields in complex syntheses.[1]

While boronic acids are often intrinsically more reactive, recent mechanistic studies have revealed a more nuanced picture. Kinetic investigations into the transmetalation step show that certain boronate esters can transfer their organic fragment significantly faster than the corresponding boronic acid.[5]

Table 2: Relative Transmetalation Rates of Various Boron Reagents (Data adapted from kinetic studies by Carrow, B. P., & Hartwig, J. F.[5])

EntryBoron ReagentRelative Rate (krel)
14-Fluorophenylboronic Acid1.0
24-Fluorophenylboronic Acid Catechol Ester4.6
34-Fluorophenylboronic Acid Glycol Ester23.0
44-Fluorophenylboronic Acid Pinacol EsterSigmoidal kinetics, slower than boronic acid*
54-Fluorophenylboroxine9.3

Sigmoidal kinetic profiles for pinacol esters suggest a more complex activation mechanism, precluding a direct first-order rate constant comparison under these conditions, but the overall product formation was slower than with the free boronic acid.[5]

This data compellingly demonstrates that the choice of the diol used to form the ester has a dramatic effect on reactivity. Electron-rich esters (like the glycol ester) and electron-deficient esters (like the catechol ester) can accelerate the key transmetalation step far beyond the benchmark set by the boronic acid itself.[5]

Mechanistic Insights: The Critical Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The nature of the boron reagent directly influences the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Trans Transmetalation ArPdX->Trans R-B(OR)₂ + Base ArPdR Ar-Pd(II)-R Ln Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R Workflow Setup 1. Assemble Reagents (Ar-X, Boronate Ester, Base) in inert atmosphere Solvent 2. Add Solvent & Degas Setup->Solvent Catalyst 3. Add Pd Catalyst Solvent->Catalyst Reaction 4. Heat and Stir (Monitor Progress) Catalyst->Reaction Workup 5. Cooldown & Aqueous Workup Reaction->Workup Purify 6. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Chloropyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like (4-Chloropyridin-3-yl)boronic acid hydrochloride are a direct reflection of this commitment. This guide moves beyond mere compliance, offering a framework for understanding the chemical rationale behind proper disposal procedures, ensuring the safety of your team and the integrity of our environment.

This document serves as an essential, immediate guide for the safe and compliant disposal of this compound. It is structured to provide a deep, procedural understanding rooted in the specific chemical nature of the compound.

Hazard Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent hazards. This compound is a multi-faceted molecule, and its disposal protocol is dictated by the combined risks of its constituent parts: the acidic hydrochloride salt, the reactive boronic acid group, and the halogenated pyridine ring.

Based on safety data for the compound and its structural analogs, the primary hazards are summarized below.[1][2][3][4]

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Skin Irritation (Category 2) H315: Causes skin irritation.[1][2]Direct contact can cause redness and irritation. This necessitates the use of appropriate chemical-resistant gloves during all handling and disposal steps.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[1][2]The compound can cause significant, potentially damaging, eye irritation. Goggles or a face shield are mandatory to prevent splashes.
Respiratory Irritation (Category 3) H335: May cause respiratory irritation.[1][2]As a solid powder, dust can be generated. Handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation.[5][6]
Halogenated Organic Compound Not a GHS statement, but a critical waste classification.The presence of a carbon-chlorine bond classifies this as a halogenated organic waste .[7][8] This is the single most important factor for its disposal, as it dictates segregation from other waste streams.[9][10]

The Core Principle: Rigorous Waste Segregation

The cornerstone of compliant chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to dangerous reactions, create complex and expensive disposal challenges, and result in regulatory non-compliance.

For this compound, the primary directive is its classification as a halogenated organic waste .

Causality: Halogenated organic compounds require specific disposal protocols, typically high-temperature incineration equipped with scrubbers.[10][11] This is because incomplete combustion can generate highly toxic and persistent environmental pollutants like dioxins and furans. This treatment is fundamentally different and more costly than methods used for non-halogenated solvents, which may be recycled as fuel additives.[10][12] Mixing even small amounts of halogenated waste into a non-halogenated container contaminates the entire volume, necessitating the more stringent disposal method for the whole container.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of solid this compound, as well as solutions and contaminated labware.

Step 1: Personal Protective Equipment (PPE) Assembly

Before beginning any disposal procedure, ensure a complete barrier between you and the chemical hazard.

  • Eye Protection: Wear chemical splash goggles or a full-face shield.[5][6]

  • Hand Protection: Use nitrile or neoprene gloves.[5][6] Do not use latex, as it offers poor resistance to many organic chemicals.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling and disposal of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[1][2]

Step 2: Waste Container Preparation

Select a container that is compatible, secure, and correctly identified before adding any waste.

  • Select the Correct Container: Obtain a designated Halogenated Organic Waste container. This container must be in good condition, made of a compatible material (e.g., high-density polyethylene or glass), and have a secure, screw-top lid.[9][10]

  • Labeling: The container must be clearly and accurately labeled. The label should be affixed before the first drop of waste is added.[9] Include the following information:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "this compound"

    • The primary hazard characteristics: "Irritant"

    • The waste stream classification: "Halogenated Organic Solid" or "Halogenated Organic Liquid" as appropriate.

Step 3: Waste Transfer

For Solid Waste (e.g., residual reagent, contaminated weigh paper):

  • Working inside a fume hood, carefully sweep or scrape the solid waste into the prepared, labeled halogenated waste container.

  • Avoid any actions that could generate dust, such as crushing lumps or pouring from a height.[1][13]

  • Securely close the container lid immediately after adding the waste.[9]

For Liquid Waste (e.g., solutions in organic solvents):

  • Confirm Solvent Type: If the compound is dissolved in a solvent, that solvent now dictates the combined waste stream.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it belongs in the halogenated liquid waste stream.

    • If dissolved in a non-halogenated solvent (e.g., THF, ethyl acetate), the entire solution is now considered halogenated waste due to the solute and must be disposed of as such.[9]

  • Carefully pour the liquid waste into the prepared Halogenated Organic Liquid Waste container using a funnel.

  • Keep the container closed at all times except when actively adding waste.[9]

Step 4: Decontamination of Labware

Glassware and equipment that have come into contact with the compound must be decontaminated before being washed for reuse.

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Dispose of Rinsate: This first rinse solvent is now considered hazardous waste. Decant it into the appropriate Halogenated Organic Liquid Waste container.

  • Repeat: A second rinse can be performed to ensure thorough decontamination. This rinsate must also be disposed of as hazardous waste.

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Step 5: Storage and Collection

Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked, away from general traffic, and provide secondary containment in case of a leak. Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound and its associated waste.

DisposalWorkflow start Begin Disposal of This compound ppe Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it Solid, Liquid, or Contaminated Labware? ppe->characterize solid_waste Solid Waste (e.g., excess reagent) characterize->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture) characterize->liquid_waste Liquid labware Contaminated Labware (e.g., glassware, spatula) characterize->labware Labware container_solid Step 3: Place in Labeled 'HALOGENATED ORGANIC SOLID WASTE' Container solid_waste->container_solid container_liquid Step 3: Place in Labeled 'HALOGENATED ORGANIC LIQUID WASTE' Container liquid_waste->container_liquid decon Step 4: Decontaminate Labware with Organic Solvent labware->decon store Step 5: Securely Close Container and Move to Satellite Accumulation Area container_solid->store container_liquid->store rinsate Collect Rinsate decon->rinsate rinsate->container_liquid Dispose of Rinsate pickup Arrange for EHS Pickup store->pickup

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures

Even with meticulous planning, accidents can occur. Swift and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move the person to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill (Solid): For small spills, carefully sweep up the material, avoiding dust generation, and place it in the designated halogenated solid waste container.[1][13] Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's EHS department.

Disclaimer: This guide provides specialized information based on available safety data and standard laboratory practices. It is imperative to consult your institution's specific waste disposal policies and your material's Safety Data Sheet (SDS) and to adhere to all local, state, and federal regulations. When in doubt, always contact your Environmental Health and Safety (EHS) officer.[14]

References

Navigating the Safe Handling of (4-Chloropyridin-3-yl)boronic Acid Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a procedural necessity but a cornerstone of scientific integrity and innovation. (4-Chloropyridin-3-yl)boronic acid hydrochloride, a versatile building block in synthetic chemistry, demands a handling protocol that is both rigorous and intelligently applied. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the safety and logistical considerations for this compound, ensuring that its potential can be harnessed without compromising the safety of personnel or the integrity of the research environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its analogs are classified with a specific set of hazards that dictate the required safety protocols. Understanding the nature of these hazards is the first step in a robust safety plan.

According to safety data sheets (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The hydrochloride salt form can contribute to its irritant properties. Boronic acids, as a class, while possessing immense synthetic utility, can also pose health risks with prolonged or high-level exposure.[5][6] Inhalation of dust, skin contact, and eye contact are the primary routes of exposure that must be mitigated.[5][7]

Table 1: GHS Hazard Classifications for this compound and Analogs

Hazard StatementGHS CodeHazard ClassDescription
Causes skin irritationH315Skin IrritationContact with skin may cause redness, itching, and inflammation.[1][2][3][4][8]
Causes serious eye irritationH319Eye IrritationContact with eyes can cause significant irritation, redness, and pain.[1][2][3][4][8]
May cause respiratory irritationH335Specific Target Organ ToxicityInhalation of dust may lead to irritation of the nose, throat, and lungs.[1][2][3][4]

The causality is clear: the fine, crystalline nature of the solid compound presents a significant risk of aerosolization. These fine particles can be easily inhaled or come into contact with the skin and eyes, leading to the irritant effects described. Therefore, all handling procedures must be designed to minimize dust generation and prevent contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed, step-by-step guide to the essential PPE, explaining the rationale behind each choice.

Core PPE Requirements
  • Eye and Face Protection: Tight-sealing safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[9] These are essential to protect against airborne dust particles and accidental splashes. For operations with a higher risk of splashing, such as when working with solutions, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed carefully, avoiding contact between the outer surface of the glove and skin, and disposed of as hazardous waste.[9]

  • Body Protection: A flame-resistant laboratory coat must be worn to protect the skin and clothing from potential spills.[9] For tasks involving larger quantities or a higher risk of splashes, an impervious apron should be worn over the lab coat.[9]

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[9]

Respiratory Protection: A Critical Consideration

Due to the risk of respiratory irritation from inhaling the fine dust of the solid compound, all weighing and handling of the solid should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2][4][9] If a fume hood is not available, or if there is a potential for dust generation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9]

Operational Protocols: From Weighing to Reaction Quenching

A systematic approach to handling this compound at each stage of the experimental workflow is critical to maintaining a safe laboratory environment.

Step 1: Preparation and Weighing
  • Work Area Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and a sealed container for the compound, readily available.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing the Solid: Conduct all weighing operations within the chemical fume hood. To minimize dust generation, handle the solid gently. Avoid scooping or pouring the powder from a height. Use a spatula to carefully transfer the desired amount onto weighing paper.

  • Container Sealing: Immediately after weighing, securely seal the primary container.[1][2]

Step 2: Solution Preparation
  • Solvent Addition: Add the solvent to the reaction vessel containing the weighed solid within the fume hood. Add the solvent slowly to avoid splashing.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

Step 3: Reaction Monitoring and Work-up
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of any vapors or aerosols.

  • Quenching: Quench reactions carefully, especially if they are exothermic. Add the quenching agent slowly and with adequate cooling.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

Spill Cleanup Protocol
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and laboratory safety personnel.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE, including respiratory protection if the spill involves the solid compound.

  • Dry Cleanup: For solid spills, use dry cleanup procedures to avoid generating dust.[1] Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Carefully sweep or scoop the material into a sealed, labeled container for hazardous waste disposal.[1]

  • Wet Cleanup: For spills involving a solution of the compound, absorb the spill with an inert material.

  • Decontamination: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent and wash the area with soap and water.[1]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2][8] Seek medical attention if irritation persists.[2][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Chemical: All excess or unwanted this compound must be disposed of as hazardous waste.[9] Do not pour it down the drain.[9] Collect the waste in a clearly labeled, sealed, and appropriate container.[9]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.[9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[9]

All waste must be disposed of in accordance with local, state, and federal regulations.

Visualization of Safety Protocols

To further clarify the decision-making process for handling this compound, the following workflow diagram illustrates the key steps and safety considerations.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Task Assess Task Gather Materials Gather Materials Assess Task->Gather Materials Identify Hazards Don Core PPE Don Core PPE Gather Materials->Don Core PPE Lab Coat, Goggles, Gloves Weigh Solid Weigh Solid Don Core PPE->Weigh Solid In Fume Hood Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Minimize Dust Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Decontaminate Conduct Reaction->Decontaminate After Experiment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Hazardous Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Proper Technique

Caption: A workflow diagram outlining the key stages and safety precautions for handling this compound.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloropyridin-3-yl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chloropyridin-3-yl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.